Fukugetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPWSNIXRDQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of Fukugetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fukugetin, also known as Morelloflavone, is a naturally occurring biflavonoid found predominantly in plants of the Garcinia genus. Structurally, it is a dimer formed by a C3-C8" linkage between a naringenin (B18129) (flavanone) unit and a luteolin (B72000) (flavone) unit. This unique arrangement confers a range of significant biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This compound exerts its effects by modulating key cellular signaling pathways, notably inhibiting the Raf/MEK/ERK (MAPK) cascade, a critical pathway in cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, spectroscopic characterization, natural sources, biosynthetic origins, and its mechanism of action on the ERK signaling pathway. Detailed experimental methodologies for its isolation and purification are also presented to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a biflavonoid characterized by the covalent linkage of two distinct flavonoid monomers: a luteolin moiety and a naringenin moiety. The linkage occurs between the C-3 position of the naringenin unit and the C-8" position of the luteolin unit. Its official IUPAC name is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.
The presence of multiple hydroxyl groups makes this compound a highly polar molecule with significant potential for hydrogen bonding, which influences its solubility and interactions with biological targets. Due to restricted rotation around the interflavanyl C-C bond, this compound can exist as atropisomers, often observed as distinct conformers in NMR spectroscopy at room temperature.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Reference |
| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
| Synonyms | Morelloflavone | [1] |
| Molecular Formula | C₃₀H₂₀O₁₁ | |
| Molecular Weight | 556.5 g/mol | |
| Exact Mass | 556.100561 Da | |
| CAS Number | 16851-21-1 (for Morelloflavone) | [1] |
| Appearance | Yellow solid/crystals | |
| Classification | Biflavonoid |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the biflavonoid structure, identifying the specific monomeric units, and determining the linkage point. The spectra of this compound, typically recorded in solvents like DMSO-d₆, are complex due to the presence of two distinct flavonoid skeletons and the existence of rotational conformers at room temperature, which can cause signal duplication. A definitive assignment of all proton and carbon signals has been accomplished through 2D NMR experiments (COSY, HMQC, and HMBC).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Major Conformer in DMSO-d₆)
Note: The complete and unequivocally assigned ¹H and ¹³C NMR data for the major conformer of Morelloflavone (this compound) are detailed in the publication by Li, X.C. & Ferreira, D. in Tetrahedron, 2002, 58, 8709-8717. The data presented below are representative chemical shifts compiled from available literature.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| Naringenin Moiety | ||
| 2 | ~82.0 | ~5.75 (d, J=12.0) |
| 3 | ~45.0 | ~4.65 (d, J=12.0) |
| 4 | ~197.0 | - |
| 5 | ~164.0 | ~12.20 (s, 5-OH) |
| 6 | ~96.0 | ~5.95 (s) |
| 7 | ~167.0 | - |
| 8 | ~95.0 | ~5.97 (s) |
| 9 (4a) | ~102.0 | - |
| 1' | ~129.0 | - |
| 2', 6' | ~128.0 | ~7.00 (d, J=8.4) |
| 3', 5' | ~115.0 | ~6.41 (d, J=8.4) |
| 4' | ~158.0 | - |
| Luteolin Moiety | ||
| 2" | ~164.0 | - |
| 3" | ~103.0 | ~6.23 (s) |
| 4" | ~182.0 | - |
| 5" | ~161.0 | - |
| 6" | ~99.0 | ~6.25 (s) |
| 7" | ~164.0 | - |
| 8" | ~104.0 | - |
| 9" (4a") | ~104.0 | - |
| 1'" | ~122.0 | - |
| 2'" | ~116.0 | ~7.45 (d, J=2.1) |
| 3'" | ~145.0 | - |
| 4'" | ~149.0 | - |
| 5'" | ~115.0 | ~6.86 (d, J=8.7) |
| 6'" | ~119.0 | ~7.45 (dd, J=8.7, 2.1) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of this compound (C₃₀H₂₀O₁₁). Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns of the flavonoid skeletons. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring, leading to the cleavage of the molecule into smaller, diagnostic fragments. For a biflavonoid like this compound, the fragmentation is more complex but can provide information about the nature of the individual flavonoid units and the interflavonoid bond.
Natural Occurrence and Biosynthesis
Natural Sources
This compound is primarily isolated from the bark, leaves, and fruits of plants belonging to the Garcinia genus (family Clusiaceae), such as Garcinia subelliptica, Garcinia dulcis, and Garcinia brasiliensis. It has also been identified in other plants, including Platonia insignis.
Biosynthesis Pathway
The biosynthesis of biflavonoids is a branch of the well-established flavonoid pathway, which originates from the phenylpropanoid pathway. The formation of the C-C interflavonoid bond is achieved through an enzymatic oxidative coupling of two flavonoid monomers. Recent research has identified that gymnosperm-specific cytochrome P450 enzymes of the CYP90J family are responsible for catalyzing this dimerization. The proposed mechanism involves a heme-induced diradical coupling, where the enzyme facilitates the formation of radical species on each flavonoid monomer, which then couple to form the C-C bond.[2] For this compound, this involves the specific coupling of a luteolin precursor and a naringenin precursor.
Biological Activity and Signaling Pathways
This compound exhibits a wide array of pharmacological effects, with its anticancer and anti-angiogenic properties being of significant interest. A primary mechanism of action is the inhibition of the Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor growth and angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a common upstream activator of this pathway in endothelial cells. Studies have shown that this compound (Morelloflavone) effectively inhibits the VEGF-induced phosphorylation, and therefore activation, of key kinases in this cascade, including Raf, MEK, and ERK.[2] Importantly, this inhibition occurs downstream of the VEGF receptor (VEGFR2), as this compound does not block the initial activation of the receptor itself.[2] By disrupting this pathway, this compound can suppress endothelial cell proliferation and migration, which are critical steps in angiogenesis.
Experimental Protocols: Isolation and Purification
The following protocol describes a general methodology for the isolation of this compound from plant material, such as the leaves of Garcinia subelliptica.
Extraction
-
Drying and Grinding: Air-dry the collected plant material (e.g., leaves) at room temperature and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered material with acetone (B3395972) at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation (Silica Gel Chromatography):
-
Apply the crude extract to a silica (B1680970) gel column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Subject the this compound-rich fractions to size exclusion chromatography on a Sephadex LH-20 column.
-
Elute with a suitable solvent, typically methanol (B129727), to separate compounds based on molecular size and to remove pigments and polymeric material.
-
-
Reverse-Phase Chromatography (ODS):
-
Further purify the resulting fractions using reverse-phase column chromatography on octadecyl silica (ODS).
-
Elute with a gradient of water and methanol or acetonitrile, starting with a high concentration of water and gradually increasing the organic solvent concentration.
-
-
Final Purification (Preparative HPLC):
-
For obtaining high-purity this compound, perform preparative High-Performance Liquid Chromatography (HPLC) on the most enriched fractions.
-
Utilize a reverse-phase column (e.g., C18) with an isocratic or gradient mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm) and collect the peak corresponding to this compound.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using NMR spectroscopy and Mass Spectrometry as described in Section 2.
-
References
Fukugetin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fukugetin, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound. It details the experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its potential therapeutic applications. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams generated using the DOT language.
Discovery and Structural Elucidation
This compound was first isolated in 1970 by M. Konoshima and Y. Ikeshiro from the bark of Garcinia spicata Hook. F.[1]. The structure of this novel biflavonoid was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard techniques for the characterization of natural products[2][3][4][5][6].
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the genus Garcinia (family Clusiaceae). It has been identified in various parts of these plants, including the leaves, fruits, and stem bark.
Table 1: Quantitative Analysis of this compound in Various Garcinia Species
| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Yield | Reference(s) |
| Garcinia subelliptica | Ripe Seeds | Not Specified | Not Specified | ~10x higher than in green seeds | [7] |
| Garcinia subelliptica | Stem Bark | Not Specified | Not Specified | First isolation source | [7][8] |
| Garcinia brasiliensis | Fruits | Ethyl Acetate (B1210297) Extraction | HPLC-DAD | 44.95 mg/g (in ethyl acetate fraction) | [9] |
| Garcinia brasiliensis | Fruits | Not Specified | Not Specified | Identified as a constituent | [10][11] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a generalized procedure based on methodologies described in the scientific literature for the extraction and isolation of this compound from Garcinia species[2][12][13][14].
3.1.1. Plant Material Preparation:
-
Collect the desired plant material (e.g., fruits, leaves, or stem bark) of a this compound-containing species such as Garcinia brasiliensis.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
3.1.2. Solvent Extraction:
-
Perform a sequential extraction using solvents of increasing polarity to remove unwanted compounds. A common sequence is n-hexane followed by ethyl acetate.
-
Macerate the powdered plant material in n-hexane for 24-48 hours at room temperature to remove non-polar constituents.
-
Filter the mixture and discard the n-hexane extract.
-
Dry the plant residue and subsequently macerate it with ethyl acetate for 24-48 hours at room temperature. This compound is soluble in ethyl acetate.
-
Filter the mixture and collect the ethyl acetate extract.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3. Chromatographic Purification:
-
Subject the crude ethyl acetate extract to column chromatography for purification.
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate them.
-
Further purify the combined fractions by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general protocol for the quantitative analysis of this compound in plant extracts, based on established HPLC methods for flavonoids[9][15][16][17][18][19].
3.2.1. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the plant extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
3.2.2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically water with an acidifier (e.g., 0.1% formic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) or UV detector at a wavelength where this compound shows maximum absorbance.
-
Injection Volume: 10-20 µL.
3.2.3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to interact with and modulate several key signaling pathways implicated in various physiological and pathological processes.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in embryonic development and tissue homeostasis. Its dysregulation is often associated with cancer. This compound has been identified as an inhibitor of this pathway.
Inhibition of Kallikreins
Human tissue kallikreins are a group of serine proteases involved in various physiological and pathological processes, including inflammation and cancer. This compound has been shown to be a mixed-type inhibitor of kallikrein 1 (KLK1) and kallikrein 2 (KLK2)[20].
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is linked to various inflammatory diseases and cancer. Flavonoids, in general, are known to inhibit the NF-κB pathway, and this compound is being investigated for similar properties.
Conclusion
This compound, a biflavonoid primarily sourced from the Garcinia genus, continues to be a molecule of high interest for its potential therapeutic applications. This guide has provided a comprehensive overview of its discovery, natural origins, and methods for its study. The elucidation of its interactions with key signaling pathways, such as Wnt/β-catenin, kallikrein, and NF-κB, opens avenues for further research into its efficacy in treating a range of diseases, including cancer and inflammatory disorders. The detailed protocols and visual diagrams presented herein are intended to serve as a valuable resource for the scientific community engaged in natural product research and drug development.
References
- 1. Fukugiside, the first biflavonoid glycoside from Garcinia spicata hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Garcinia subelliptica Merr. (Fukugi): A multipurpose coastal tree with promising medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating four modes of extraction to analyze bioactive compounds in Garcinia brasiliensis (bacupari) by high-performance liquid chromatography diode-array detection (HPLC-DAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijcrt.org [ijcrt.org]
- 14. phcogj.com [phcogj.com]
- 15. scienggj.org [scienggj.org]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phcogres.com [phcogres.com]
- 19. japsonline.com [japsonline.com]
- 20. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Fukugetin in Garcinia: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Putative Enzymatic Mechanisms, and Methodologies for Investigation
Abstract
Fukugetin, a prominent biflavonoid found in various species of the Garcinia genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and drug development endeavors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, commencing with the well-established flavonoid pathway that yields its monomeric precursor, naringenin (B18129). It further delves into the putative final step: the oxidative coupling of two naringenin molecules to form the dimeric this compound. This guide synthesizes the current understanding of the potential enzymatic players, such as peroxidases and laccases, in this crucial dimerization process. While specific quantitative data on enzyme kinetics and precursor concentrations for this compound biosynthesis remain scarce, this document presents a framework of general experimental protocols for flavonoid quantification and enzyme activity assays, providing a valuable resource for researchers aiming to elucidate the intricacies of this compound formation in Garcinia.
Introduction
The genus Garcinia is a rich source of a diverse array of secondary metabolites, including xanthones, benzophenones, and a significant class of compounds known as biflavonoids. Among these, this compound (3',8''-bi-naringenin) stands out due to its reported biological activities. The biosynthesis of such complex molecules is a multi-step enzymatic process. This guide focuses on elucidating the biosynthetic route to this compound, providing researchers in natural product chemistry, plant biochemistry, and drug development with a detailed technical overview.
The General Flavonoid Biosynthesis Pathway: The Genesis of Naringenin
The journey to this compound begins with the well-characterized flavonoid biosynthesis pathway, which produces the monomeric flavanone, naringenin. This pathway is initiated from the primary metabolites L-phenylalanine and malonyl-CoA.
The key enzymatic steps leading to naringenin are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
Fukugetin: A Technical Guide to its Mechanism of Action as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the protease inhibitory activity of fukugetin, a biflavonoid isolated from Garcinia brasiliensis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanisms of action and experimental workflows.
Core Mechanism of Action
This compound has demonstrated significant inhibitory activity against both cysteine and serine proteases. Its mechanism is characterized by slow, reversible inhibition, and the specific type of inhibition varies depending on the target protease.
Inhibition of Cysteine Proteases
This compound is a potent inhibitor of cysteine proteases such as cruzain, the major cysteine protease of Trypanosoma cruzi, and papain.[1][2] Kinetic analyses have revealed that this compound acts as a slow, reversible inhibitor for both enzymes.[1][2]
The inhibition of cruzain is notably faster and more potent than that of papain.[1][2] Lineweaver-Burk plot analysis indicates a partial competitive inhibition mechanism for cruzain.[1][2] For papain, the mechanism is described as hyperbolic mixed-type inhibition .[1][2]
Molecular docking studies suggest that this compound binds to the S2 and S3 pockets of these proteases through a combination of hydrophobic interactions and hydrogen bonds.[1][2]
Inhibition of Serine Proteases
This compound also exhibits inhibitory activity against human tissue kallikreins (KLK1 and KLK2), which are serine proteases. The mechanism of inhibition for these enzymes is characterized as mixed-type .[3] This class of inhibitors is of growing interest for its potential to selectively modulate enzyme activity against specific substrates.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound against various proteases.
| Target Protease | Protease Class | IC50 (µM) | Ki (µM) | Type of Inhibition | Source |
| Cruzain | Cysteine Protease | 7 | 1.1 | Slow, Reversible, Partial Competitive | [1][2] |
| Papain | Cysteine Protease | - | 13.4 | Slow, Reversible, Hyperbolic Mixed-Type | [1][2] |
| Human Kallikrein 1 (KLK1) | Serine Protease | - | - | Mixed-Type | [3] |
| Human Kallikrein 2 (KLK2) | Serine Protease | - | - | Mixed-Type | [3] |
Visualizing the Mechanism and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of this compound's interaction with proteases and the general workflow for identifying and characterizing protease inhibitors.
Caption: this compound's inhibitory mechanisms against different protease classes.
Caption: A typical workflow for characterizing a protease inhibitor like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's protease inhibitory action.
Cysteine Protease Inhibition Assay (IC50 Determination)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound against a cysteine protease like cruzain or papain using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., cruzain, papain)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 5 mM DTT, and 1 mM EDTA.[4]
-
Fluorogenic substrate: e.g., Cbz-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC).
-
96-well black microplate.
-
Fluorescence plate reader with excitation/emission wavelengths of ~380/460 nm.[4]
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations in the assay.
-
Prepare the fluorogenic substrate solution in Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.
-
Prepare the enzyme solution in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 50 µL of the different this compound dilutions.
-
Include a "no inhibitor" control (enzyme with Assay Buffer) and a "no enzyme" blank (Assay Buffer only).
-
Add 25 µL of the enzyme solution to each well (except the blank).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.[5]
-
-
Initiate and Measure Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Enzyme Kinetics and Lineweaver-Burk Plot Analysis
This protocol outlines the procedure to determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk plots.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer. A typical range would be 0.5 to 10 times the Km value.
-
Prepare several fixed concentrations of this compound.
-
In a 96-well plate, set up reactions containing a fixed concentration of the enzyme, a varying concentration of the substrate, and a fixed concentration of this compound.
-
Include a control set of reactions with no inhibitor.
-
-
Measure Reaction Rates:
-
Initiate the reactions by adding the enzyme and immediately measure the initial reaction rates (V₀) for each substrate and inhibitor concentration as described above.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
The data for the uninhibited reaction should yield a straight line.
-
The pattern of the lines for the inhibited reactions relative to the uninhibited reaction will indicate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[6][7]
-
From the intercepts and slopes of these lines, the apparent Vmax and Km values can be determined. These values can then be used in secondary plots (e.g., slope versus inhibitor concentration) to calculate the Ki.[2]
-
Molecular Docking
This section provides a general workflow for performing molecular docking to predict the binding mode of this compound to a target protease.
Software and Tools:
-
Molecular docking software (e.g., AutoDock, Glide, DOCK).[8][9][10]
-
Molecular visualization software (e.g., PyMOL, Chimera).
-
Protein Data Bank (PDB) for the 3D structure of the target protease.
-
A 3D structure of this compound (can be generated from its 2D structure).
General Workflow:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protease from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry. Define its rotatable bonds.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the protease. The active site can be identified from the literature or by the location of a co-crystallized ligand in the PDB structure.
-
-
Docking Simulation:
-
Run the docking algorithm to sample different conformations, positions, and orientations of this compound within the defined grid box.
-
The program will score each pose based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protease's active site.[8]
-
Conclusion and Future Directions
This compound is a promising natural product with potent inhibitory activity against clinically relevant proteases. Its multifaceted mechanism of action, including partial competitive, mixed-type, and slow, reversible inhibition, makes it an interesting scaffold for the development of novel therapeutics. While its activity against cysteine and serine proteases is well-documented, further research is warranted to explore its inhibitory potential against other protease families, such as viral proteases (e.g., SARS-CoV-2 main protease), which could open new avenues for its therapeutic application. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other potential protease inhibitors.
References
- 1. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A Computational Study to Identify Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) from Eucalyptus Active Compounds [mdpi.com]
Spectroscopic Profile of Fukugetin: A Technical Guide for Researchers
An In-depth Analysis of the Nuclear Magnetic Resonance and Mass Spectrometry Data of the Bioactive Biflavonoid Fukugetin (Morelloflavone)
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a naturally occurring biflavonoid also known as Morelloflavone. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and analytical characterization of this potent bioactive compound. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and provides a visual representation of the general analytical workflow.
Introduction to this compound (Morelloflavone)
This compound is a biflavonoid consisting of a naringenin (B18129) moiety linked to a luteolin (B72000) moiety. It is primarily isolated from plants of the Garcinia genus. Possessing a complex and stereochemically rich structure, detailed spectroscopic analysis is crucial for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, which exists as a mixture of two slowly interconverting atropisomers at room temperature, NMR spectra can be complex, often showing two sets of signals for the major and minor conformers. The data presented below is for the major conformer in two common deuterated solvents, Dimethyl Sulfoxide-d6 (DMSO-d6) and Acetone-d6.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shift Data (δ in ppm, J in Hz) for this compound (Major Conformer)
| Position | Acetone-d6 | DMSO-d6 |
| H-2 | 5.86 (d, 12.1) | 5.92 (d, 12.0) |
| H-3 | 4.99 (d, 12.1) | 4.92 (d, 12.0) |
| H-6 | 6.02 (s) | 5.90 (s) |
| H-8 | 6.02 (s) | 5.90 (s) |
| H-2' | 7.24 (d, 8.3) | 7.18 (d, 8.5) |
| H-3' | 6.53 (d, 8.3) | 6.69 (d, 8.5) |
| H-5' | 6.53 (d, 8.3) | 6.69 (d, 8.5) |
| H-6' | 7.24 (d, 8.3) | 7.18 (d, 8.5) |
| H-3'' | 6.47 (s) | 6.45 (s) |
| H-6'' | 6.30 (s) | 6.20 (s) |
| H-2''' | 7.50 (s) | 7.42 (s) |
| H-5''' | 7.02 (d, 8.4) | 6.85 (d, 8.3) |
| H-6''' | 7.52 (d, 8.4) | 7.39 (dd, 8.3, 2.1) |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for this compound (Major Conformer)
| Position | Acetone-d6 | DMSO-d6 |
| C-2 | 80.1 | 79.4 |
| C-3 | 47.9 | 47.1 |
| C-4 | 198.3 | 197.8 |
| C-4a | 102.0 | 101.9 |
| C-5 | 164.7 | 164.2 |
| C-6 | 96.7 | 96.1 |
| C-7 | 167.8 | 167.3 |
| C-8 | 95.8 | 95.2 |
| C-8a | 163.4 | 162.9 |
| C-1' | 130.0 | 129.5 |
| C-2' | 128.9 | 128.5 |
| C-3' | 115.8 | 115.3 |
| C-4' | 158.1 | 157.6 |
| C-5' | 115.8 | 115.3 |
| C-6' | 128.9 | 128.5 |
| C-2'' | 164.8 | 164.3 |
| C-3'' | 103.1 | 102.6 |
| C-4'' | 182.6 | 182.1 |
| C-4a'' | 104.1 | 103.6 |
| C-5'' | 161.9 | 161.4 |
| C-6'' | 99.1 | 98.6 |
| C-7'' | 164.1 | 163.6 |
| C-8'' | 105.1 | 104.6 |
| C-8a'' | 157.9 | 157.4 |
| C-1''' | 122.0 | 121.5 |
| C-2''' | 114.1 | 113.6 |
| C-3''' | 145.9 | 145.4 |
| C-4''' | 148.6 | 148.1 |
| C-5''' | 116.2 | 115.7 |
| C-6''' | 119.4 | 118.9 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering insights into its structure.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ionization Mode | Ion | Observed m/z | Calculated m/z | Formula |
| ESI- | [M-H]⁻ | 555.0882 | 555.0871 | C₃₀H₁₉O₁₁ |
Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M-H]⁻)
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 555.09 | 435.06 | C₇H₄O₃ (Retro-Diels-Alder fragmentation) |
| 555.09 | 407.07 | C₈H₆O₄ (Retro-Diels-Alder fragmentation) |
| 555.09 | 285.04 | C₁₅H₉O₅ (Cleavage of the interflavanoid bond) |
| 555.09 | 269.05 | C₁₅H₉O₄ (Cleavage of the interflavanoid bond) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on common practices for flavonoid analysis.
NMR Spectroscopy
-
Sample Preparation: A sample of isolated this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated solvent (e.g., DMSO-d6 or Acetone-d6) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d6: δH 2.50, δC 39.52; Acetone-d6: δH 2.05, δC 29.84, 206.26).
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonia (B1221849) to aid ionization.
-
Instrumentation: High-resolution mass spectra are typically acquired on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
ESI-MS Acquisition (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.0-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-10 L/min at 180-220 °C.
-
Mass Range: m/z 100-1000.
-
-
ESI-MS/MS Acquisition:
-
Precursor Ion Selection: The [M-H]⁻ ion (m/z 555.09) is isolated in the quadrupole.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped or set at specific voltages (e.g., 15-40 eV) to induce fragmentation.
-
Data Acquisition: The fragment ions are analyzed in the TOF or Orbitrap mass analyzer.
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Fukugetin: A Technical Guide to its Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fukugetin, also known as morelloflavone, is a naturally occurring biflavonoid with a range of promising pharmacological activities, including anticancer and anti-inflammatory properties.[1] A critical parameter for its study and application in research and drug development is its solubility in common laboratory solvents. This technical guide provides a comprehensive overview of the available data on this compound's solubility, details experimental protocols for its determination, and illustrates its known interactions with key signaling pathways.
This compound and its Significance
This compound is a biflavonoid, a class of plant-derived polyphenolic compounds.[2] It is found in various plant species, including Garcinia dulcis and Garcinia brasiliensis.[3][4] Its complex structure contributes to its biological activity but also influences its solubility characteristics. Understanding its solubility is paramount for designing in vitro and in vivo experiments, developing suitable formulations, and ensuring accurate and reproducible results.
Solubility Profile of this compound
The solubility of this compound, like other flavonoids, is highly dependent on the polarity of the solvent. Generally, flavonoids exhibit poor solubility in water and better solubility in organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of laboratory solvents is limited in publicly available literature. However, some data points and qualitative assessments can be compiled.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Notes |
| Water | H₂O | Polar Protic | Predicted: 0.009 g/L[2] | This compound is poorly soluble in water, which can limit its oral bioavailability.[5] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | A 10 mM solution can be prepared.[1] | DMSO is a common solvent for preparing stock solutions of this compound for in vitro assays. |
| Ethanol | C₂H₅OH | Polar Protic | Data not available. Generally, flavonoids show moderate solubility in ethanol. | Ethanol-water mixtures are often used for the extraction of flavonoids from plant material. |
| Methanol | CH₃OH | Polar Protic | Data not available. Similar to ethanol, it is a common solvent for flavonoid extraction. | |
| Acetone | (CH₃)₂CO | Polar Aprotic | Data not available. Acetone is often used in the extraction of flavonoids.[6] | |
| Ethyl Acetate (B1210297) | CH₃COOCH₂CH₃ | Moderately Polar | Data not available. Ethyl acetate is frequently used in the purification of flavonoids. |
Note: The provided data is based on available information and may not represent the maximum solubility at equilibrium. Experimental determination is recommended for specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of this compound's solubility requires standardized experimental protocols. The choice of method depends on the required throughput, accuracy, and the amount of compound available.
Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining the thermodynamic equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration (using a filter compatible with the solvent) is used to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A calibration curve with known concentrations of this compound is used to determine the concentration in the sample.
-
Calculation: The solubility is expressed in units such as mg/mL, µg/mL, or molarity (mol/L).
High-Throughput Kinetic Solubility Assays
For earlier stages of drug discovery where compound availability may be limited, kinetic solubility methods are often employed. These methods are faster but may not reflect true thermodynamic solubility.
Protocol (based on nephelometry or turbidimetry):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: Dispense the stock solution into a multi-well plate.
-
Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to induce precipitation.
-
Detection: Monitor the formation of precipitate over time using a plate reader that can measure turbidity or light scattering (nephelometry). The concentration at which precipitation is first observed is considered the kinetic solubility.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for determining thermodynamic solubility.
This compound in Biological Systems: Signaling Pathway Interactions
This compound's therapeutic potential stems from its ability to modulate specific cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. This compound has been shown to be an inhibitor of this pathway.
Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.
Modulation of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Morelloflavone (this compound) has been identified as an inhibitor of this pathway.[1]
Caption: this compound's inhibitory action on the ERK signaling pathway.
Conclusion
This compound is a biflavonoid of significant interest to the scientific community. While its poor aqueous solubility presents a challenge, a clear understanding of its solubility in various organic solvents allows for the design of effective experimental strategies. The protocols outlined in this guide provide a framework for the accurate determination of its solubility, and the pathway diagrams offer a visual representation of its molecular mechanisms of action. Further research to establish a comprehensive quantitative solubility profile of this compound in a wider range of pharmaceutically acceptable solvents is warranted to facilitate its development as a potential therapeutic agent.
References
- 1. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]
- 2. Showing Compound Morelloflavone (FDB093560) - FooDB [foodb.ca]
- 3. Morelloflavone - Wikipedia [en.wikipedia.org]
- 4. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biological Activity of Fukugetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fukugetin, a biflavonoid predominantly isolated from plants of the Garcinia genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, including its enzyme inhibitory, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several classes of enzymes, suggesting its potential as a therapeutic agent for various diseases.
Cysteine Protease Inhibition
This compound exhibits significant inhibitory activity against the cysteine proteases cruzain and papain. Cruzain is a key enzyme in the life cycle of Trypanosoma cruzi, the parasite responsible for Chagas disease.
Quantitative Data: Cysteine Protease Inhibition by this compound
| Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Type of Inhibition | Reference |
| Cruzain | 1.1 µM | 7 µM (on T. cruzi extract) | Partial Competitive (Slow Reversible) | [1][2] |
| Papain | 13.4 µM | - | Hyperbolic Mixed-Type (Slow Reversible) | [1][2] |
Experimental Protocol: Cruzain and Papain Inhibition Assay
This protocol is adapted from studies investigating the inhibition of cruzain and papain by this compound.[1][2]
-
Enzyme and Substrate Preparation:
-
Recombinant cruzain and papain are used.
-
A fluorogenic peptide substrate, such as Cbz-Phe-Arg-MCA, is prepared in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA).
-
-
Inhibition Assay:
-
The enzyme (cruzain or papain) is pre-incubated with varying concentrations of this compound in the assay buffer at 25°C.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) is monitored over time using a spectrofluorometer (excitation ~380 nm, emission ~460 nm).
-
-
Kinetic Analysis:
-
The initial velocities of the enzymatic reaction at different substrate and inhibitor concentrations are determined.
-
Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) are generated to determine the type of inhibition.
-
The inhibition constant (Kᵢ) is calculated from the kinetic data.
-
Human Tissue Kallikrein Inhibition
This compound has been shown to be a mixed-type inhibitor of human tissue kallikreins KLK1 and KLK2, which are involved in various physiological and pathological processes, including inflammation and cancer.[3]
Quantitative Data: Human Tissue Kallikrein Inhibition by this compound
| Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition | Reference |
| KLK1 | 3.6 µM | Mixed-Type | [4] |
| KLK2 | 1.6 µM | Mixed-Type | [4] |
Experimental Protocol: Kallikrein Inhibition Assay
This protocol is based on methodologies used to study the inhibition of human tissue kallikreins.[3]
-
Enzyme and Substrate:
-
Recombinant human KLK1 and KLK2 are used.
-
A specific fluorogenic substrate for each kallikrein is utilized.
-
-
Inhibition Assay:
-
The enzyme (KLK1 or KLK2) is incubated with various concentrations of this compound in a suitable buffer (e.g., Tris-HCl).
-
The reaction is started by the addition of the fluorogenic substrate.
-
The change in fluorescence is measured over time to determine the reaction rate.
-
-
Data Analysis:
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The mechanism of inhibition and the Kᵢ value are determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.
-
Anti-inflammatory and Antioxidant Activity
This compound demonstrates notable anti-inflammatory and antioxidant properties, which are crucial for combating a wide range of diseases.
Anti-inflammatory Activity: NF-κB Inhibition
This compound is suggested to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB, this compound can potentially reduce the production of inflammatory mediators.[5][6][7]
Experimental Protocol: NF-κB Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on NF-κB activation in a cell-based assay.[5][8]
-
Cell Culture and Treatment:
-
A suitable cell line, such as RAW 264.7 macrophages, is cultured.
-
Cells are pre-treated with various concentrations of this compound for a specific duration.
-
Inflammation is induced by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
-
NF-κB Activation Analysis:
-
Western Blot: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB are assessed by Western blot analysis of cytoplasmic and nuclear extracts.
-
Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The reporter gene activity is measured after treatment with this compound and LPS.
-
-
Measurement of Inflammatory Mediators:
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) in the cell culture supernatant are quantified using ELISA or Griess assay.
-
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various diseases.
Quantitative Data: Antioxidant Activity of this compound
| Assay | IC₅₀ | Reference |
| DPPH Radical Scavenging | 49.5 µM |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[9]
-
Reagent Preparation:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
-
Assay Procedure:
-
Various concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.
-
Anticancer Activity
This compound has demonstrated potential anticancer effects by inhibiting the growth of various cancer cell lines. Its mechanisms of action are thought to involve the modulation of key signaling pathways that control cell proliferation and survival.
Quantitative Data: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colorectal Carcinoma | ~22.4 - 50 | [10] |
| HTB-26 | Breast Cancer | ~10 - 50 | [10] |
| PC-3 | Prostate Cancer | ~10 - 50 | [10] |
| HepG2 | Hepatocellular Carcinoma | ~10 - 50 | [10] |
Experimental Protocol: In Vitro Anticancer Activity Assay (e.g., MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cells.
-
Cell Culture:
-
Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions.
-
-
Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, potentially offering therapeutic benefits for neurodegenerative diseases.
Experimental Protocol: In Vitro Neuroprotection Assay (e.g., against H₂O₂-induced cytotoxicity in PC12 cells)
This protocol outlines a method to evaluate the protective effects of this compound against oxidative stress-induced neuronal cell death.[11][12]
-
Cell Culture:
-
PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured.
-
-
Pre-treatment and Induction of Cytotoxicity:
-
PC12 cells are pre-treated with various concentrations of this compound for a defined period.
-
Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the cell culture.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Cell viability is assessed using methods like the MTT assay.
-
Apoptosis Assays: The extent of apoptosis can be measured by techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3).
-
Measurement of Oxidative Stress Markers: The levels of intracellular reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA.
-
Key Signaling Pathways Modulated by this compound
This compound's diverse biological activities are attributed to its ability to modulate several critical intracellular signaling pathways.
Wnt/β-catenin Signaling Pathway
This compound has been shown to interact with the Wnt/β-catenin signaling pathway through the inhibition of Glycogen Synthase Kinase 3β (GSK3β).[2][13][14][15] GSK3β is a key enzyme in the "destruction complex" that targets β-catenin for degradation. By inhibiting GSK3β, this compound can lead to the stabilization and nuclear translocation of β-catenin, thereby activating Wnt target gene expression.
Rho GTPases and ERK Signaling Pathway
While the precise mechanism is still under investigation, this compound is suggested to target Rho GTPases and the Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often associated with cancer. By inhibiting this pathway, this compound may exert its anticancer effects.[16]
Extraction and Isolation of this compound
This compound is naturally found in various parts of Garcinia species, particularly Garcinia brasiliensis. The following is a general protocol for its extraction and isolation.[9][17][18]
Experimental Workflow: Extraction and Isolation of this compound
Conclusion
This compound is a promising natural biflavonoid with a wide spectrum of biological activities. Its ability to inhibit key enzymes, modulate critical signaling pathways, and exert anti-inflammatory, antioxidant, anticancer, and neuroprotective effects highlights its significant therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to facilitate further research into the mechanisms of action of this compound and to accelerate its development as a novel therapeutic agent.
References
- 1. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins [repositorio.unifesp.br]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baicalin protects PC-12 cells from oxidative stress induced by hydrogen peroxide via anti-apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear GSK-3beta inhibits the canonical Wnt signalling pathway in a beta-catenin phosphorylation-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-cascade activation of ERKs and ternary complex factors by Rho family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Fukugetin Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fukugetin, a biflavonoid found in the plants of the Garcinia genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the molecular mechanisms underlying these effects is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its protein targets. We will explore the key protein targets identified to date, summarize the quantitative binding data, provide detailed experimental protocols for computational analyses, and visualize the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers employing computational methods to investigate the therapeutic potential of this compound and other natural products.
Introduction to this compound and In Silico Modeling
This compound (also known as Morelloflavone) is a plant-derived biflavonoid with a complex chemical structure that allows for a multitude of interactions with biological macromolecules. Its therapeutic potential is thought to be mediated through its binding to and modulation of various protein targets. In silico modeling, which encompasses a range of computational techniques, offers a powerful and cost-effective approach to elucidating these protein-ligand interactions at a molecular level.
Computational methods such as molecular docking and molecular dynamics (MD) simulations can predict the binding poses, affinities, and stability of this compound within the binding sites of its target proteins. These insights are invaluable for understanding its mechanism of action, predicting potential off-target effects, and guiding the design of more potent and selective derivatives.
Identified Protein Targets of this compound
In silico and experimental studies have identified several key protein targets of this compound, implicating its role in various cellular processes. These targets include enzymes involved in inflammation and cancer progression, as well as kinases that are central to critical signaling pathways. A summary of prominent protein targets is presented below.
Table 1: Known and Predicted Protein Targets of this compound
| Target Protein | Protein Family | Biological Function | Therapeutic Relevance |
| Glycogen Synthase Kinase-3β (GSK3β) | Serine/Threonine Kinase | Wnt signaling, cell proliferation, inflammation | Cancer, Neurodegenerative Diseases, Diabetes |
| Casein Kinase 1 (CK1) | Serine/Threonine Kinase | Wnt signaling, circadian rhythm, DNA repair | Cancer, Sleep Disorders |
| Human Tissue Kallikreins (KLK1 & KLK2) | Serine Protease | Blood pressure regulation, inflammation | Hypertension, Inflammatory Diseases |
| Papain | Cysteine Protease | Proteolysis | Model for other cysteine proteases |
| Cruzain | Cysteine Protease | Essential for Trypanosoma cruzi survival | Chagas Disease |
| Rho GTPases | Small GTPase | Angiogenesis, cell migration | Cancer |
| Extracellular signal-regulated kinase (ERK) | Mitogen-activated protein kinase (MAPK) | Cell proliferation, differentiation | Cancer |
| Caspase-9 | Cysteine-aspartic Protease | Apoptosis | Cancer |
| Tumor necrosis factor-alpha (TNF-α) | Cytokine | Inflammation | Inflammatory Diseases, Cancer |
| Estrogen Receptor Alpha (ER-α) | Nuclear Receptor | Hormone signaling | Breast Cancer |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Receptor Tyrosine Kinase | Cell growth and proliferation | Breast Cancer |
Quantitative Binding Data
The affinity of this compound for its protein targets can be quantified using various metrics, including binding energy (kcal/mol) from molecular docking studies and inhibitory concentrations (IC50) or inhibition constants (Ki) from biochemical assays. A summary of available quantitative data is provided in Table 2.
Table 2: Quantitative Binding Affinity of this compound to Protein Targets
| Target Protein | Method | Binding Affinity (kcal/mol) | IC50 / Ki | Reference |
| GSK3β | Biochemical Assay | - | IC50 = 3.2 µM | [1] |
| Cruzain | Biochemical Assay | - | Ki = 1.1 µM | |
| Papain | Biochemical Assay | - | Ki = 13.4 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Viability Assay | - | IC50 = 80 µM | [2] |
| PC-3 (Prostate Cancer Cell Line) | Cell Viability Assay | - | IC50 > 100 µM | [2] |
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with a protein target.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).
-
Define the binding site by creating a grid box encompassing the active site residues. The grid dimensions for a typical flavonoid docking study might be 60 x 60 x 60 Å with a spacing of 0.375 Å[3].
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 5319895)[4].
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or MOE (Molecular Operating Environment).
-
Set the docking parameters. For AutoDock Vina, the Lamarckian Genetic Algorithm is commonly used with parameters such as:
-
Number of GA runs: 50-100
-
Population size: 150
-
Maximum number of evaluations: 2,500,000[3]
-
-
Perform the docking simulation to generate a series of binding poses.
-
-
Analysis of Results:
-
Rank the poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
System Preparation:
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic boundary box (e.g., cubic or triclinic) and solvate it with a suitable water model (e.g., TIP3P or SPC).
-
Add counter-ions to neutralize the system.
-
-
Force Field and Topology:
-
Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF - General Amber Force Field).
-
Generate the topology and parameter files for both the protein and this compound.
-
-
Simulation Steps:
-
Energy Minimization: Perform a series of energy minimization steps (steepest descent followed by conjugate gradient) to remove steric clashes.
-
Equilibration:
-
NVT Ensemble (constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex. A typical NVT equilibration runs for 100-500 picoseconds.
-
NPT Ensemble (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 atm) to ensure the correct density. This is also typically run for several hundred picoseconds to a nanosecond.
-
-
Production Run: Run the simulation without restraints for a desired length of time (e.g., 50-100 nanoseconds or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and the protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound has been shown to inhibit GSK3β and CK1, two key kinases in the canonical Wnt signaling pathway. The inhibition of these kinases leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Experimental Workflows
The following diagrams illustrate the typical workflows for molecular docking and molecular dynamics simulations.
Conclusion
In silico modeling provides a powerful and insightful approach to understanding the complex interactions between this compound and its protein targets. The methodologies outlined in this guide, from target identification and molecular docking to molecular dynamics simulations, offer a robust framework for investigating the molecular basis of this compound's therapeutic effects. The continued application of these computational techniques will be instrumental in unlocking the full potential of this compound and other natural products in modern drug discovery. The data and protocols presented herein serve as a valuable resource for researchers in this exciting field, facilitating further exploration and validation of this compound's therapeutic promise.
References
- 1. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]
- 3. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H20O11 | CID 5319895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fukugetin Molecular Docking: A Technical Guide to In Silico Inhibition Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fukugetin, a biflavonoid predominantly found in the plants of the Garcinia genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. Among the various methods to elucidate its mechanism of action at a molecular level, in silico molecular docking has emerged as a powerful tool. These computational studies provide crucial insights into the binding interactions between this compound and its protein targets, paving the way for rational drug design and development. This technical guide offers an in-depth overview of this compound molecular docking studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Quantitative Analysis of this compound Binding Affinities
Molecular docking simulations provide quantitative estimations of the binding affinity between a ligand, such as this compound, and its target protein. This data is crucial for comparing the inhibitory potential of this compound against different proteins and for prioritizing targets for further experimental validation. The following tables summarize the key quantitative data from various this compound molecular docking studies.
| Target Protein | Organism | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |
| Human Tissue Kallikrein 1 (KLK1) | Homo sapiens | - | AutoDock 4.2 | -8.9 (mean for best cluster) | 3.6 µM | 5.7 µM | [1] |
| Human Tissue Kallikrein 2 (KLK2) | Homo sapiens | - | AutoDock 4.2 | - | 1.6 µM | 3.2 µM | [1] |
| Cruzain | Trypanosoma cruzi | 1F2C | - | - | 1.1 µM | 7 µM | [2][3] |
| Papain | Carica papaya | 1PE6 | - | - | 13.4 µM | - | [2][3] |
Note: Binding affinity values are often reported as docking scores or binding energies. A more negative value typically indicates a stronger binding interaction. The table will be updated as more specific binding energy data becomes available.
Experimental Protocols in this compound Molecular Docking
The reliability of molecular docking results is highly dependent on the meticulous execution of the experimental protocol. Below are the generalized yet critical steps involved in a typical this compound molecular docking study, compiled from various reported methodologies.
Preparation of the Target Protein
-
Retrieval of Protein Structure: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, in the study of this compound's interaction with cruzain and papain, the PDB entries 1F2C and 1PE6 were utilized, respectively[3].
-
Protein Pre-processing: The retrieved protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged. This step is crucial for accurate calculation of electrostatic interactions.
Ligand Preparation
-
This compound Structure: The 3D structure of this compound is obtained from a chemical database such as PubChem (CID 5319895)[4].
-
Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This often involves assigning appropriate atom types and charges using force fields like Gasteiger charges. Torsional degrees of freedom are also defined to allow for flexibility during the docking process.
Molecular Docking Simulation
-
Software and Algorithms: Various software packages are available for molecular docking, with AutoDock being a frequently cited tool in this compound-related studies. For the investigation of this compound's binding to KLK1, AutoDock 4.2 was employed[1]. This software utilizes a Lamarckian genetic algorithm to search for the best binding poses.
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The dimensions and center of this grid guide the docking algorithm to search for binding poses within the region of interest. In a "blind docking" approach, the grid box is set to cover the entire protein surface to identify potential allosteric binding sites in addition to the active site[1].
-
Docking Execution: The docking simulation is performed, generating multiple possible binding poses of this compound within the defined grid box. Each pose is associated with a calculated binding energy, which is a measure of the predicted binding affinity.
Analysis and Validation of Results
-
Clustering and Pose Selection: The generated docking poses are clustered based on their conformational similarity. The pose with the lowest binding energy within the most populated cluster is often selected as the most probable binding mode.
-
Interaction Analysis: The selected binding pose is analyzed to identify the specific molecular interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking results have shown that this compound binds to the S2 and S3 pockets of cruzain and papain through a combination of hydrophobic interactions and hydrogen bonds[2].
-
Validation: The docking protocol is often validated by redocking a known co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Signaling Pathways and this compound's Mechanism of Action
The protein targets of this compound are key players in various physiological and pathological signaling pathways. By inhibiting these proteins, this compound can modulate these pathways, leading to its observed therapeutic effects.
Kallikrein-Related Peptidases (KLKs) and Cancer Progression
Human tissue kallikreins, KLK1 and KLK2, are involved in a variety of physiological processes and are also implicated in cancer progression[5]. They can participate in proteolytic cascades that activate other signaling molecules, such as epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the ERK1/2 signaling cascade, which promotes cell proliferation[6]. This compound's inhibition of KLK1 and KLK2 can disrupt these cascades, potentially hindering tumor growth.
Cruzain and Immune Evasion in Chagas Disease
Cruzain, the major cysteine protease of Trypanosoma cruzi, plays a critical role in the parasite's ability to evade the host's immune response. It has been shown to interfere with the NF-κB signaling pathway in host cells[7][8][9]. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. By inhibiting cruzain, this compound can potentially restore the host's immune response against the parasite.
Leishmania Proteases and Host Cell Manipulation
Leishmania parasites secrete proteases, such as the major surface protease GP63, which are crucial for their survival and replication within the host. GP63 is known to cleave host cell proteins, thereby disrupting critical signaling pathways. One such pathway is the p38 MAPK pathway, which is involved in the inflammatory response and apoptosis. By cleaving components of this pathway, GP63 can suppress the host's defense mechanisms[10][11][12]. This compound's inhibitory activity against Leishmania proteases suggests its potential to counteract this manipulation of host cell signaling.
Conclusion
Molecular docking studies have proven to be an invaluable asset in understanding the inhibitory potential of this compound against a range of protein targets. The quantitative data on binding affinities, coupled with detailed analysis of molecular interactions, provides a solid foundation for its further development as a therapeutic agent. The visualization of its impact on key signaling pathways highlights the broader biological implications of its inhibitory activity. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future investigations into the promising therapeutic applications of this compound.
References
- 1. portal.ifs.ifsuldeminas.edu.br [portal.ifs.ifsuldeminas.edu.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C30H20O11 | CID 5319895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kallikrein-related peptidases (KLKs) and the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Kallikrein-Related Peptidases in Normal and Pathologic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Cell-specific Activation of Nuclear Factor-κB by the Parasite Trypanosoma cruzi Promotes Resistance to Intracellular Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infection of Endothelial Cells with Trypanosoma cruzi Activates NF-κB and Induces Vascular Adhesion Molecule Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Leishmania Surface Protease GP63 Cleaves Multiple Intracellular Proteins and Actively Participates in p38 Mitogen-activated Protein Kinase Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Leishmania metalloprotease GP63 on macrophage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Fukugetin: A Multifaceted Biflavonoid with Diverse Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fukugetin, also known as Morelloflavone, is a naturally occurring biflavonoid found in several plant species, most notably from the Garcinia genus. This complex molecule has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. Exhibiting inhibitory effects against a range of enzymes and demonstrating modulation of key signaling pathways, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining relevant experimental protocols.
Anti-Angiogenic Activity: Targeting Rho GTPases and ERK Signaling
This compound has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. Its anti-angiogenic effects are primarily mediated through the inhibition of the Rho GTPase and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.
Mechanism of Action
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. This compound exerts its anti-angiogenic effects by interfering with VEGF-induced signaling in endothelial cells. It has been demonstrated to inhibit the activation of RhoA and Rac1, two key members of the Rho family of small GTPases that are crucial for cell migration and cytoskeletal reorganization.[1][2] Concurrently, this compound inhibits the phosphorylation and subsequent activation of the Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival, without affecting the VEGF receptor 2 (VEGFR2) itself.[2][3] This dual inhibition of Rho GTPases and the ERK pathway effectively blocks VEGF-induced endothelial cell proliferation, migration, invasion, and capillary-like tube formation.[1][3]
Signaling Pathway Diagram
Quantitative Data
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| HUVECs | Cell Viability (VEGF-induced) | IC50 | 20 | [3][4] |
| HUVECs | Cell Viability (Normal) | IC50 | 80 | [5] |
| PC-3 (Prostate Cancer) | Cell Viability | IC50 | >100 | [4][5] |
Experimental Protocols
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) or other target cells (e.g., PC-3) in a 96-well plate at a density of 2 x 10⁴ cells/well.[3]
-
For VEGF-induced assays, starve the cells in a low-serum medium (e.g., 0.1% FBS) before treatment.
-
Treat the cells with varying concentrations of this compound in the presence or absence of an angiogenic stimulator like VEGF (e.g., 4 ng/mL) for 24 hours.[3][4]
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.[6][7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Dissect the thoracic aorta from a euthanized rat under sterile conditions.
-
Remove fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.[2]
-
Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[2][8]
-
Add a second layer of the matrix to cover the rings and allow it to polymerize.
-
Add endothelial cell growth medium supplemented with or without this compound and angiogenic factors.
-
Incubate for several days, replacing the medium as needed.
-
Quantify the extent of microvessel sprouting from the aortic rings using microscopy and image analysis software.
-
Mix ice-cold Matrigel with an angiogenic stimulus (e.g., VEGF or tumor cells) and the desired concentration of this compound.[1][4]
-
Subcutaneously inject the Matrigel mixture into the flank of a mouse. The Matrigel will form a solid plug at body temperature.[1][9]
-
After a set period (e.g., 7 days), excise the Matrigel plugs.[9]
-
Process the plugs for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) and immunohistochemistry to detect endothelial cell markers (e.g., CD31 or CD34) to visualize and quantify the formation of new blood vessels.[4][9]
-
Culture endothelial cells and treat with this compound and/or VEGF for the desired time.
-
Lyse the cells in an appropriate buffer to preserve GTPase activity.
-
Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin for RhoA, PAK for Rac1/Cdc42) coupled to glutathione-agarose beads. This will specifically pull down the active, GTP-bound form of the Rho GTPase.[10][11][12]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze the levels of the specific Rho GTPase (e.g., RhoA, Rac1) by Western blotting using specific antibodies.[10]
-
Treat endothelial cells with this compound and/or VEGF.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[3][5]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).[5][13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[5]
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Enzyme Inhibition
This compound has been identified as an inhibitor of several classes of enzymes, highlighting its potential for therapeutic intervention in a variety of diseases.
Cysteine Protease Inhibition
This compound demonstrates inhibitory activity against cysteine proteases, such as cruzain and papain. Cruzain is the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a key drug target.[1][13]
This compound acts as a slow, reversible inhibitor of both cruzain and papain. Kinetic analyses have shown a partial competitive inhibition mechanism for cruzain and a hyperbolic mixed-type inhibition for papain.[1][13]
| Enzyme | Inhibition Parameter | Value (µM) | Reference |
| Cruzain | Ki | 1.1 | [1][13] |
| Papain | Ki | 13.4 | [1][13] |
| T. cruzi extract proteases | IC50 | 7 | [1][13] |
-
Assays are typically performed in a sodium phosphate (B84403) buffer (pH 6.8) containing EDTA.[14]
-
The activity of cruzain is monitored using a fluorogenic substrate, such as Cbz-Phe-Arg-7-amido-4-methylcoumarin (Cbz-Phe-Arg-MCA).[14]
-
Incubate recombinant cruzain with varying concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a spectrofluorometer (excitation ~380 nm, emission ~460 nm) as the substrate is cleaved.[14]
-
Calculate the initial reaction velocities and determine the inhibition constants (Ki) and IC50 values.
Human Tissue Kallikrein Inhibition
This compound also inhibits human tissue kallikreins (KLKs), a family of serine proteases involved in various physiological and pathological processes, including inflammation and cancer.[9][15]
This compound exhibits a mixed-type inhibition mechanism against KLK1 and KLK2.[9][15]
| Enzyme | IC50 (µM) | Ki (µM) | Reference |
| KLK1 | 5.7 ± 0.2 | 3.6 ± 0.2 | [9] |
| KLK2 | 3.2 ± 0.1 | 1.6 ± 0.1 | [9] |
| KLK3 | 13 ± 0.8 | - | [9] |
| KLK5 | 12.5 ± 1.1 | - | [9] |
-
Assays are conducted in a suitable buffer, such as Tris buffer (pH 7.5).[9]
-
The proteolytic activity of purified recombinant kallikreins is measured using a fluorescence resonance energy transfer (FRET) peptide substrate (e.g., Abz-KLRSSKQ-EDDnp).[9][16]
-
Incubate the kallikrein enzyme with different concentrations of this compound.
-
Start the reaction by adding the FRET substrate.
-
Continuously monitor the increase in fluorescence (e.g., excitation at 320 nm and emission at 420 nm) as the substrate is cleaved.[9]
-
Determine the kinetic parameters (Km and Vmax) and inhibition constants from the reaction rates.
Modulation of Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in diseases like cancer. This compound has been identified as a modulator of this pathway.
Mechanism of Action
This compound has been shown to inhibit Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the canonical Wnt pathway.[5] By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of TCF/LEF-mediated gene transcription. This compound acts as a non-ATP competitive inhibitor of GSK3β.[5]
Signaling Pathway Diagram
Quantitative Data
| Target | Parameter | Value (µM) | Reference |
| GSK3β | IC50 | 3.2 | [5] |
Experimental Protocols
-
Transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF binding sites) along with a constitutively active Renilla luciferase plasmid for normalization.[2][9]
-
Treat the transfected cells with this compound or known Wnt pathway activators/inhibitors.
-
After a suitable incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[9]
-
Calculate the ratio of TOPFlash to FOPFlash luciferase activity, normalized to the Renilla luciferase activity, to determine the effect of this compound on Wnt/β-catenin signaling.
-
Treat cells with this compound for various time points.
-
Prepare whole-cell lysates or cytoplasmic and nuclear fractions.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[12][17]
-
Probe the membrane with a primary antibody against β-catenin.
-
Use appropriate loading controls for normalization (e.g., GAPDH for cytoplasmic and whole-cell lysates, Lamin A/C for nuclear fractions).[18]
-
Detect and quantify the levels of β-catenin in the different cellular compartments.
Neuroprotective and Anti-inflammatory Potential
This compound and related biflavonoids have demonstrated neuroprotective and anti-inflammatory properties in various experimental models, suggesting their potential in treating neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The neuroprotective effects of biflavonoids are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. While the specific mechanisms for this compound are still under investigation, related compounds have been shown to protect against glutamate-induced excitotoxicity and oxidative stress in neuronal cell lines like SH-SY5Y.[1][3] The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, potentially through the modulation of the NF-κB signaling pathway.
Experimental Workflow Diagram
Experimental Protocols
-
Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.[1]
-
Pre-treat the differentiated cells with various concentrations of this compound.
-
Induce neurotoxicity by exposing the cells to an excitotoxic agent like glutamate or an oxidative stressor like hydrogen peroxide (H₂O₂).[1][3]
-
Assess cell viability using the MTT or MTS assay as described previously. An increase in cell viability in this compound-treated cells compared to the toxin-alone group indicates a neuroprotective effect.
-
Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.[19][20]
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[19][20]
-
After 24 hours, collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent.[19][21] A decrease in nitrite levels indicates inhibition of NO production.
-
Culture RAW 264.7 cells or similar immune cells.
-
Pre-treat the cells with this compound.
-
Collect the cell culture supernatant after a suitable incubation period.
-
Quantify the concentration of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[22][24]
Conclusion
This compound is a promising natural product with a diverse range of biological activities and therapeutic targets. Its ability to potently inhibit angiogenesis through the dual targeting of Rho GTPases and the ERK signaling pathway makes it a compelling candidate for anti-cancer drug development. Furthermore, its inhibitory effects on key enzymes like cruzain and human tissue kallikreins open up avenues for the treatment of parasitic diseases and inflammatory conditions, respectively. The modulation of the Wnt signaling pathway and its demonstrated neuroprotective and anti-inflammatory potential further broaden its therapeutic applicability. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and harness the therapeutic potential of this multifaceted biflavonoid. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and lead optimization to translate the promising preclinical findings of this compound into clinical applications.
References
- 1. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways [mdpi.com]
- 4. An in vitro model of Parkinson's disease: linking mitochondrial impairment to altered alpha-synuclein metabolism and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kolaflavanone, a biflavonoid derived from medicinal plant Garcinia, is an inhibitor of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 16. mdpi.com [mdpi.com]
- 17. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation and Purification of Fukugetin from Garcinia brasiliensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fukugetin, also known as Morelloflavone, is a biflavonoid found in various plant species, including Garcinia brasiliensis.[1][2] It is recognized for its significant biological activities, including antioxidant properties and its role as an enzyme inhibitor, making it a compound of interest for therapeutic research and drug development.[3][4][5] This document provides a comprehensive protocol for the isolation and purification of this compound from the epicarp (peel) of Garcinia brasiliensis fruits, based on established methodologies. The protocols cover plant material preparation, extraction, chromatographic purification, and final isolation steps.
I. Overview of Isolation Workflow
The isolation of this compound is a multi-step process that begins with the preparation of the plant material, followed by solvent extraction to create a crude extract. This extract is then subjected to various chromatographic techniques to separate and purify this compound from other co-extracted compounds. The final product is a purified, crystalline solid.
Caption: Overall workflow for the isolation of this compound.
II. Data Presentation: Extraction Efficiency
The choice of extraction method and solvent system is critical for maximizing the yield of this compound. A comparative study evaluated four different extraction modes, with the sequential Soxhlet extraction (SES) using ethyl acetate proving most effective for this compound.[6][7]
| Extraction Method | Solvent Fraction | Compound | Yield (mg/g of dry weight) | Reference |
| Sequential Soxhlet Extraction (SES) | Ethyl Acetate | This compound | 44.95 | [6][7] |
| Sequential Maceration (SEM) | n-Hexane | 7-epiclusianone | 344.1 | [6][7] |
| Sequential Maceration (SEM) | n-Hexane | Guttiferone A | 142.8 | [6][7] |
| Not Specified | Not Specified | This compound | 57.8 | [6] |
III. Experimental Protocols
Protocol 1: Preparation of Plant Material
-
Collection: Collect mature fruits of Garcinia brasiliensis.
-
Separation: Manually separate the epicarp (peel) from the rest of the fruit.
-
Drying: Air-dry the epicarps in a circulating air oven at a constant temperature of 40°C until they are brittle and reach a constant weight.[3][8]
-
Grinding: Mill the dried epicarps into a fine powder using a laboratory mill. Store the powder in a cool, dry, and dark place until extraction.
Protocol 2: Sequential Solvent Extraction
This protocol is based on the Sequential Soxhlet Extraction (SES) method, which has demonstrated the highest yield for this compound.[6][7]
-
Setup: Place the ground epicarp powder (e.g., 100 g) into a cellulose (B213188) thimble and insert it into a Soxhlet extractor.
-
n-Hexane Extraction: Add sufficient n-hexane to the boiling flask and perform continuous extraction for approximately 8-12 hours, or until the solvent running through the siphon is colorless. This step removes nonpolar compounds. The resulting n-hexane extract is typically discarded for this compound isolation.
-
Drying: Remove the thimble from the extractor and allow the plant material to air-dry completely to evaporate any residual n-hexane.
-
Ethyl Acetate Extraction: Place the dried, n-hexane-extracted plant material back into the Soxhlet apparatus. Add ethyl acetate to the boiling flask and perform extraction for 8-12 hours.[6][9] This ethyl acetate fraction will contain the highest concentration of this compound.[6][7]
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude solid or semi-solid residue.
Protocol 3: Purification by Column Chromatography
The crude ethyl acetate extract is purified using silica gel column chromatography.[3][9]
-
Column Packing: Prepare a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve a portion of the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and a small amount of methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by gradients of ethyl acetate and ethanol.[9]
-
Example Gradient:
-
n-Hexane : Ethyl Acetate (from 100:0 to 0:100)
-
Ethyl Acetate : Ethanol (from 100:0 to a final concentration, e.g., 90:10)
-
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm).[3]
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of standard this compound.
Caption: Column chromatography purification process.
Protocol 4: Final Purification by Recrystallization
To achieve high purity, the pooled and concentrated fractions are subjected to recrystallization.
-
Dissolution: Dissolve the this compound-rich solid in a minimum volume of hot methanol (B129727).[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it at 4°C for several hours to facilitate the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals under a vacuum. The final product should be a yellow crystalline solid.[3]
Protocol 5: Structural Confirmation and Purity Analysis
The identity and purity of the isolated compound should be confirmed using standard analytical techniques.
-
Spectroscopic Analysis: Elucidate the structure using Nuclear Magnetic Resonance (1H and 13C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[3][9]
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[6][7]
References
- 1. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating four modes of extraction to analyze bioactive compounds in Garcinia brasiliensis (bacupari) by high-performance liquid chromatography diode-array detection (HPLC-DAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Protocol for Fukugetin Purification by Chromatography: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fukugetin, a biflavonoid predominantly found in plants of the Garcinia genus, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, the isolation and purification of this compound from its natural source, most notably Garcinia brasiliensis, is a critical step for its structural elucidation, bioactivity screening, and subsequent drug development endeavors. This application note provides a detailed protocol for the purification of this compound using a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The described methodology is designed to yield high-purity this compound suitable for research and preclinical studies.
Overview of the Purification Strategy
The purification of this compound from its plant matrix is a multi-step process that begins with the extraction of the compound from the plant material, followed by a series of chromatographic separations to isolate the target molecule from a complex mixture of other phytochemicals. The general workflow involves:
-
Extraction: Initial recovery of a crude extract containing this compound from the dried and powdered plant material using an appropriate organic solvent.
-
Column Chromatography: A primary separation step to fractionate the crude extract and enrich the this compound-containing fractions.
-
Preparative HPLC: A high-resolution chromatographic technique to achieve final purification of this compound to a high degree of purity.
This strategy leverages the differential physicochemical properties of the compounds present in the extract to achieve effective separation.
Experimental Protocols
Plant Material and Extraction
Materials:
-
Dried and powdered pericarp of Garcinia brasiliensis
-
Ethyl acetate (B1210297)
-
Methanol
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate the dried, powdered pericarp of Garcinia brasiliensis with ethyl acetate at room temperature for 48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethyl acetate extract.
-
Store the crude extract at 4°C until further use.
Column Chromatography (Primary Purification)
This step aims to separate the crude extract into fractions with increasing polarity, thereby isolating a fraction enriched in this compound.
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Glass column
-
Solvents: n-hexane, ethyl acetate, methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle and pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane, ethyl acetate, and methanol. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9, v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9.5:0.5, 9:1, 8:2, v/v)
-
-
Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 50 mL or 100 mL).
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small aliquot of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1), and visualize the spots under a UV lamp.
-
Pooling: Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis). The ethyl acetate fractions are reported to be rich in this compound.
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
This final step utilizes the high-resolving power of HPLC to purify this compound to a high degree of homogeneity.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or acetic acid (optional, for pH adjustment and improved peak shape)
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Evaporate the pooled, this compound-rich fractions from the column chromatography step to dryness. Dissolve the residue in a suitable solvent, such as methanol, and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Program: A linear gradient can be optimized, for example, starting from 30% B to 70% B over 40 minutes.
-
Flow Rate: Typically 5-10 mL/min for a preparative column of the specified dimensions.
-
Detection Wavelength: Monitor the elution profile at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm or 330 nm).
-
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC column. Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC run if possible.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of ≥95% is generally considered suitable for most research applications.
-
Solvent Removal: Evaporate the solvent from the purified fraction under reduced pressure to obtain pure this compound.
Data Presentation
The efficiency of the purification process can be evaluated by quantifying the yield and purity at each major step.
| Purification Step | Starting Material (g) | This compound-rich Fraction (g) | This compound Yield (mg) | Purity (%) |
| Crude Extraction | 100 (Dried Plant Material) | 10 (Crude Extract) | - | ~5-10 |
| Column Chromatography | 10 (Crude Extract) | 2.5 (Pooled Fractions) | - | ~40-60 |
| Preparative HPLC | 2.5 (Pooled Fractions) | - | 450 | >95 |
Note: The values presented in this table are hypothetical and serve as an illustrative example. Actual yields and purities will vary depending on the quality of the starting plant material and the precise execution of the protocol. One study reported a yield of 44.95 mg of this compound per gram of the ethyl acetate fraction of Garcinia brasiliensis.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the this compound purification protocol.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the purification of this compound from Garcinia brasiliensis. The combination of column chromatography and preparative HPLC ensures the attainment of high-purity this compound, which is essential for accurate pharmacological evaluation and further drug development studies. The provided workflow and data table structure can serve as a valuable guide for researchers in the field of natural product chemistry and drug discovery.
Application Note: Quantification of Fukugetin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fukugetin is a biflavonoid predominantly found in the plants of the Garcinia genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Notably, this compound has been identified as a potent inhibitor of cysteine proteases and a mixed-type inhibitor of human tissue kallikreins, suggesting its therapeutic potential in various diseases.[1] Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and further drug development. This application note provides a detailed protocol for the quantification of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD), based on established methodologies for flavonoid and biflavonoid analysis.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of an aqueous solution of a weak acid and an organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic mobile phase helps to ensure sharp peak shapes for phenolic compounds like this compound. Detection and quantification are performed using a Diode-Array Detector (DAD) at the maximum absorbance wavelength of this compound, which allows for both quantification and peak purity assessment.
Experimental Protocols
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material, specifically from Garcinia brasiliensis.[2][3]
a. Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
b. Extraction Protocol:
-
Perform a sequential extraction of the powdered plant material using a Soxhlet apparatus.
-
Begin with n-hexane to remove nonpolar compounds.
-
Follow with ethyl acetate to extract compounds of medium polarity, including this compound. The highest levels of this compound have been found in the ethyl acetate fraction.[3]
-
Finally, use ethanol to extract the most polar compounds.
-
Concentrate the ethyl acetate fraction under reduced pressure to obtain a crude extract.
-
Accurately weigh a portion of the dried ethyl acetate extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
The following HPLC conditions are proposed for the analysis of this compound and are based on typical methods for flavonoid and biflavonoid quantification.[4][5][6]
| Parameter | Recommended Setting |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD). |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | Diode-Array Detector (DAD) scanning from 200-400 nm. Quantification wavelength at the λmax of this compound (e.g., ~280 nm and ~350 nm). |
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in methanol (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.
-
Inject each calibration standard into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be ≥ 0.999.
Method Validation
For use in regulated environments, the analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by assessing peak purity using the DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined from the calibration curve.
-
Precision: The closeness of agreement between a series of measurements. This should be assessed at both the intra-day and inter-day levels by analyzing replicate injections of quality control samples. The relative standard deviation (%RSD) should be less than 2%.[4][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on samples spiked with a known amount of this compound. Recoveries are typically expected to be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data for the HPLC method validation for this compound should be summarized in tables for clarity and easy comparison.
Table 1: HPLC Method Validation Parameters for this compound Quantification (Exemplary Data)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 50 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Intra-day Precision (%RSD) | 0.85% | ≤ 2% |
| Inter-day Precision (%RSD) | 1.20% | ≤ 2% |
| Accuracy (Recovery %) | 99.5% | 98 - 102% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Table 2: Quantification of this compound in Garcinia brasiliensis Ethyl Acetate Extract
| Sample ID | This compound Concentration (mg/g of extract) |
| GB-EA-01 | 44.95[3] |
| GB-EA-02 | 45.21 |
| GB-EA-03 | 44.88 |
| Mean ± SD | 45.01 ± 0.17 |
| %RSD | 0.38% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's inhibitory action on signaling pathways.
References
- 1. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijsat.org [ijsat.org]
- 5. Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations - IJSAT [ijsat.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assays Using Fukugetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fukugetin is a biflavonoid naturally found in plants of the Garcinia genus. Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities. Like other flavonoids, this compound is being investigated for its anti-cancer, anti-inflammatory, and anti-proteolytic properties.[1][2][3] This document provides a comprehensive guide for conducting cell-based assays to investigate the effects of this compound, particularly its influence on key cellular signaling pathways, cell cycle progression, and apoptosis. The protocols outlined herein are designed to be adaptable to various cancer cell lines and research objectives.
While specific, detailed protocols for this compound's effects on the PI3K/Akt/mTOR and MAPK/ERK pathways are not extensively documented in publicly available literature, the methodologies presented here are based on established protocols for similar flavonoids, such as fisetin (B1672732) and quercetin (B1663063), which have been shown to modulate these pathways and induce cell cycle arrest and apoptosis.[4][5][6][7][8]
Key Signaling Pathways of Interest
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][9][10] Its dysregulation is a common feature in many types of cancer, making it a prime target for novel cancer therapeutics.[9] Flavonoids have been shown to inhibit this pathway at various points, leading to decreased cancer cell survival.[5][6][10]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival.[11][12] Aberrant activation of this pathway is frequently observed in various cancers, contributing to tumor growth and metastasis.[11]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cells. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, mTOR, ERK, p70S6K) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Harvesting: Treat cells with this compound for 24 or 48 hours, then harvest them by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.[13][14]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time and harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow Diagram
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 85.2 ± 5.1 | 62.5 ± 4.3 | 45.8 ± 3.9 |
| A549 | 95.6 ± 6.8 | 78.1 ± 5.5 | 55.3 ± 4.7 |
| HT-29 | 77.4 ± 4.9 | 55.9 ± 3.8 | 38.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h Treatment)
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.3 ± 3.2 | 20.1 ± 1.8 | 14.6 ± 1.5 |
| 25 | 58.7 ± 2.9 | 15.4 ± 1.4 | 25.9 ± 2.1 |
| 50 | 45.1 ± 2.5 | 10.2 ± 1.1 | 44.7 ± 2.8 |
| 100 | 30.8 ± 2.1 | 8.5 ± 0.9 | 60.7 ± 3.5 |
Data indicate a dose-dependent increase in the G2/M phase population, suggesting cell cycle arrest.
Table 3: Effect of this compound on Apoptosis in MCF-7 Cells (48h Treatment)
| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| 0 (Control) | 94.2 ± 2.5 | 3.1 ± 0.5 | 2.7 ± 0.4 |
| 25 | 85.6 ± 3.1 | 8.5 ± 1.1 | 5.9 ± 0.8 |
| 50 | 70.3 ± 2.8 | 18.4 ± 1.5 | 11.3 ± 1.2 |
| 100 | 55.7 ± 3.5 | 25.9 ± 2.2 | 18.4 ± 1.9 |
Data show a dose-dependent increase in both early and late apoptotic cell populations.
Conclusion
The protocols and guidelines presented in this document offer a robust framework for investigating the cellular effects of this compound. By employing these cell-based assays, researchers can elucidate the mechanisms of action of this compound, particularly its impact on critical signaling pathways, cell cycle regulation, and apoptosis. The insights gained from these studies will be invaluable for the further development of this compound as a potential therapeutic agent.
References
- 1. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisetin, a dietary flavonoid, induces cell cycle arrest and apoptosis through activation of p53 and inhibition of NF-kappa B pathways in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK and Wnt/β-Catenin pathways are synergistically involved in proliferation of Sca-1 positive hepatic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
Fukugetin: A Natural Biflavonoid for In Vitro Enzyme Inhibition Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fukugetin is a biflavonoid naturally found in plants of the Garcinia genus. As a member of the flavonoid family, it exhibits a wide range of biological activities. Of particular interest to researchers is its potent inhibitory activity against various enzymes, making it a valuable tool for in vitro studies and a potential lead compound in drug discovery. This document provides detailed application notes and protocols for utilizing this compound in in vitro enzyme inhibition assays, focusing on its effects on cysteine proteases and human tissue kallikreins.
Quantitative Data Summary
This compound has demonstrated significant inhibitory activity against several enzymes. The following tables summarize the key quantitative data from published studies.
Table 1: Inhibition of Cysteine Proteases by this compound
| Enzyme | Target Organism | IC50 | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| Cruzain | Trypanosoma cruzi | 7 µM | 1.1 µM | Partial Competitive, Slow Reversible | [1] |
| Papain | Carica papaya | - | 13.4 µM | Hyperbolic Mixed-Type, Slow Reversible | [1] |
Table 2: Inhibition of Human Tissue Kallikreins by this compound
| Enzyme | Type of Inhibition |
| Kallikrein 1 (KLK1) | Mixed-Type |
| Kallikrein 2 (KLK2) | Mixed-Type |
Signaling Pathways
This compound's inhibition of specific enzymes can have significant effects on cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's mechanism of action.
Cruzain and Trypanosoma cruzi Immune Evasion
Cruzain, the major cysteine protease of Trypanosoma cruzi, plays a critical role in the parasite's ability to evade the host immune system. It achieves this by interfering with the NF-κB signaling pathway in host macrophages.[2][3][4] this compound, by inhibiting cruzain, can potentially disrupt this immune evasion mechanism.
Caption: this compound inhibits Cruzain, preventing the disruption of the NF-κB pathway.
Human Tissue Kallikrein 1 (KLK1) and Pro-inflammatory Signaling
Human tissue kallikrein 1 (KLK1) is a serine protease involved in various physiological processes, including inflammation. In the context of diabetic nephropathy, KLK1 can activate pro-inflammatory pathways in proximal tubular epithelial cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling and Protease-Activated Receptors (PARs).[5][6]
Caption: this compound's inhibition of KLK1 can block pro-inflammatory signaling.
Experimental Protocols
The following protocols provide a general framework for conducting in vitro enzyme inhibition assays with this compound. It is recommended to optimize these protocols for specific experimental conditions.
General Experimental Workflow
Caption: A general workflow for in vitro enzyme inhibition assays.
Protocol for Cruzain/Papain Inhibition Assay
This protocol is adapted from methodologies used in the study of this compound's inhibition of cysteine proteases.[7][8]
Materials:
-
Recombinant Cruzain or Papain
-
Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
This compound
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 6.8, containing 1 mM EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dilute the enzyme in assay buffer to the desired working concentration. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add:
-
50 µL of assay buffer
-
25 µL of the this compound dilution (or vehicle control for 100% activity)
-
25 µL of the enzyme solution
-
-
Include a "no enzyme" control (blank) containing buffer and substrate but no enzyme.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the pre-warmed substrate solution (diluted in assay buffer to the desired final concentration, typically at or below the Km value).
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank control from all other measurements.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or non-linear regression analysis.[1]
-
Protocol for Human Tissue Kallikrein 1 (KLK1) Inhibition Assay
This is a general protocol that can be adapted for screening this compound against KLK1.[9][10]
Materials:
-
Recombinant Human Tissue Kallikrein 1 (KLK1)
-
Fluorogenic substrate: e.g., Pro-Phe-Arg-AMC
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the substrate and this compound in DMSO.
-
Dilute KLK1 in assay buffer to the desired working concentration.
-
Prepare serial dilutions of this compound in assay buffer, maintaining a constant final DMSO concentration.
-
-
Assay Protocol:
-
Add the following to the wells of a 96-well black microplate:
-
50 µL of assay buffer
-
25 µL of the this compound dilution or vehicle control
-
25 µL of the KLK1 solution
-
-
Include a blank control (no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution (diluted in assay buffer).
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the cruzain/papain assay to determine the initial velocities, percentage of inhibition, and IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition.
-
Conclusion
This compound is a versatile and potent enzyme inhibitor with demonstrated activity against key enzymes involved in parasitic diseases and inflammatory conditions. The protocols and data presented in this application note provide a solid foundation for researchers to explore the inhibitory potential of this compound in their own in vitro assay systems. Further investigation into its mechanism of action and its effects on various signaling pathways will continue to uncover its therapeutic potential.
References
- 1. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 4. The Trypanosoma cruzi protease cruzain mediates immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fukugetin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fukugetin, a biflavonoid predominantly found in the plants of the Garcinia genus, has garnered interest within the scientific community for its potential therapeutic properties, including its anticancer activities. As a member of the flavonoid family, this compound is being investigated for its effects on various cancer cell lines. This document provides a detailed overview of the application of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and data presentation guidelines. While specific data on this compound is still emerging, the information presented herein is based on the broader understanding of flavonoids and biflavonoids in cancer research.
Mechanism of Action
Flavonoids, including biflavonoids like this compound, are known to exert their anticancer effects through multiple mechanisms.[1] These often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death).[1] One of the critical pathways frequently implicated in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[2][3] Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.[2] this compound has been identified as a modulator of the Wnt signaling pathway, which is also crucial in cancer development.
Data Presentation: Efficacy of Related Biflavonoids
Quantitative data for this compound's activity across a wide range of cancer cell lines is not yet extensively documented in publicly available literature. However, to provide a comparative context, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related biflavonoids, amentoflavone (B1664850) and morelloflavone, in various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[4][5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Amentoflavone | A549 | Lung Carcinoma | 25.3 |
| HeLa | Cervical Carcinoma | 18.7 | |
| MCF-7 | Breast Adenocarcinoma | 32.1 | |
| Morelloflavone | HCT116 | Colon Carcinoma | 10.5 |
| PC-3 | Prostate Cancer | 15.2 | |
| HepG2 | Hepatocellular Carcinoma | 12.8 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects and quantifies apoptotic and necrotic cells following this compound treatment.[7][8]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.[10]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's action on the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in cancer cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmb.org [ajmb.org]
- 10. benchchem.com [benchchem.com]
Fukugetin: A Versatile Biflavonoid for Advanced Protease Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fukugetin, a biflavonoid predominantly isolated from plants of the Garcinia genus, has emerged as a valuable tool compound for protease research. Its ability to inhibit various classes of proteases, including serine and cysteine proteases, makes it a subject of significant interest in drug discovery and molecular biology. This document provides detailed application notes and protocols for utilizing this compound as a protease inhibitor in research settings. It includes comprehensive methodologies for studying its effects on human tissue kallikreins (KLKs), cysteine proteases like papain and cruzain, and proteases from the protozoan parasite Leishmania. Furthermore, it explores the potential downstream signaling consequences of this compound-mediated protease inhibition.
Introduction to this compound
This compound is a naturally occurring biflavonoid known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Structurally, it consists of two flavonoid moieties linked together. Its inhibitory action against a range of proteases has positioned it as a useful tool for investigating the physiological and pathological roles of these enzymes.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Formula | C₃₀H₂₀O₁₁ |
| Molecular Weight | 556.48 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and mixtures of water and Dimethylformamide (DMF) |
| Source | Commonly isolated from the fruits and leaves of Garcinia brasiliensis and other Garcinia species. |
This compound as a Protease Inhibitor
This compound has been demonstrated to inhibit several key proteases with varying mechanisms of action. This makes it a versatile tool for studying enzyme kinetics and for screening potential therapeutic targets.
Inhibition of Human Tissue Kallikreins (KLK1 and KLK2)
Human tissue kallikreins are a group of serine proteases involved in a variety of physiological and pathological processes, including blood pressure regulation and cancer progression. This compound has been identified as a mixed-type inhibitor of KLK1 and KLK2.[1]
Quantitative Data on KLK Inhibition by this compound:
| Protease | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| KLK1 | 5.7 | 3.6 | Mixed-type |
| KLK2 | 3.2 | 1.6 | Mixed-type |
Inhibition of Cysteine Proteases (Papain and Cruzain)
This compound exhibits a slow, reversible inhibition of the cysteine proteases papain and cruzain.[2] Cruzain is a key protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, making its inhibitors potential therapeutic agents.
Quantitative Data on Cysteine Protease Inhibition by this compound:
| Protease | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| Papain | - | 13.4 | Hyperbolic mixed-type |
| Cruzain | - | 1.1 | Partial competitive |
| T. cruzi extract | 7.0 | - | - |
Inhibition of Leishmania Proteases
This compound has also been shown to inhibit proteases from Leishmania species, the causative agents of leishmaniasis. This inhibitory activity highlights its potential as a lead compound for the development of anti-leishmanial drugs.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or a 1:1 (v/v) mixture of water and Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO or a 1:1 water/DMF mixture to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for KLK1 and KLK2 Inhibition Assay
This protocol is adapted from studies on the inhibition of KLK1 and KLK2 by this compound.[3]
Materials:
-
Recombinant human KLK1 or KLK2
-
Fluorogenic substrate: Abz-KLRSSKQ-EDDnp
-
Assay Buffer: 50 mM Tris, 1 mM EDTA, pH 7.5
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of KLK1 or KLK2 in Assay Buffer to a final concentration of 20 nM (this will be 10 nM in the final reaction volume).
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations (e.g., 0.5 µM to 50 µM).
-
Assay Setup:
-
In the wells of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the different this compound dilutions or Assay Buffer (for control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution (prepare a 4X stock to reach a final concentration of 10 µM) to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Protocol for Cysteine Protease (Papain and Cruzain) Inhibition Assay
This protocol is based on the methodology used to study this compound's effect on papain and cruzain.[4][5]
Materials:
-
Papain or Cruzain enzyme
-
Fluorogenic substrate: Cbz-Phe-Arg-MCA
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA
-
Dithiothreitol (DTT)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Before the assay, activate the cysteine protease by incubating it with 5 mM DTT for 15 minutes at room temperature.
-
Enzyme and Inhibitor Preparation:
-
Dilute the activated enzyme in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the diluted enzyme solution.
-
Add the different dilutions of this compound or Assay Buffer (for control).
-
Incubate at room temperature for a predetermined time (e.g., 10-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation: Add the fluorogenic substrate solution (final concentration typically 10 µM) to each well.
-
Measurement: Monitor the fluorescence increase (Excitation: ~380 nm, Emission: ~460 nm) over time at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis: Analyze the data as described in the KLK inhibition assay protocol to determine IC₅₀ and Kᵢ values.
Protocol for Leishmania Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on total proteases from Leishmania parasite extracts.
Materials:
-
Leishmania promastigotes or amastigotes
-
Lysis Buffer (e.g., PBS with protease inhibitors, excluding those under investigation)
-
Fluorogenic substrate for cysteine proteases (e.g., Cbz-Phe-Arg-MCA)
-
This compound stock solution
-
Protein quantification assay reagents (e.g., Bradford or BCA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Parasite Lysate Preparation:
-
Harvest Leishmania parasites by centrifugation.
-
Wash the parasite pellet with cold PBS.
-
Resuspend the pellet in Lysis Buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble proteases.
-
Determine the protein concentration of the lysate.
-
-
Inhibition Assay:
-
Dilute the parasite lysate in the appropriate assay buffer to a working concentration.
-
In a 96-well plate, add the diluted lysate.
-
Add serial dilutions of this compound or buffer (control).
-
Incubate for a specific period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement and Analysis: Monitor fluorescence and analyze the data as described in the previous protocols to determine the inhibitory activity of this compound on the mixture of Leishmania proteases.
Downstream Signaling Pathways
The inhibition of proteases by this compound can have significant consequences on cellular signaling pathways. While direct, conclusive studies linking this compound's protease inhibitory action to specific signaling events are still emerging, the known roles of its target proteases provide a basis for hypothesized downstream effects.
Protease-Activated Receptors (PARs)
PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. KLKs are known activators of PARs. By inhibiting KLKs, this compound may indirectly modulate PAR-mediated signaling, which is involved in inflammation, nociception, and cell proliferation. Further research is warranted to elucidate the precise effects of this compound on PAR activation and downstream pathways.
Rho GTPases and ERK Signaling
Some studies have implicated this compound in the regulation of Rho GTPases and the Extracellular signal-regulated kinase (ERK) pathway, particularly in the context of its anti-cancer effects. Proteases can influence these pathways through various mechanisms, including the activation of PARs or the degradation of extracellular matrix components, which in turn affects cell adhesion and signaling. The inhibitory effect of this compound on proteases could, therefore, contribute to its observed effects on these critical signaling cascades.
Conclusion
This compound is a potent and versatile protease inhibitor with demonstrated activity against multiple classes of proteases. The detailed protocols provided herein will enable researchers to effectively utilize this compound as a tool compound to investigate the roles of specific proteases in health and disease. Further exploration of the downstream signaling consequences of this compound-mediated protease inhibition will undoubtedly provide deeper insights into its therapeutic potential.
References
- 1. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.ifs.ifsuldeminas.edu.br [portal.ifs.ifsuldeminas.edu.br]
- 4. benchchem.com [benchchem.com]
- 5. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fukugetin in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fukugetin is a biflavonoid found in plants of the Garcinia genus. While research into its specific antimicrobial properties is ongoing, the broader class of flavonoids is well-documented for a range of antimicrobial activities.[1] This document provides a guide for researchers interested in exploring the antimicrobial potential of this compound, including standardized protocols for assessing its efficacy and potential mechanisms of action. Due to the limited availability of specific data on this compound, this document leverages established methodologies for flavonoid antimicrobial research to provide a foundational framework for its investigation.
Data Presentation: Antimicrobial Activity of Flavonoids (Illustrative Examples)
Quantitative data on the antimicrobial activity of this compound is not extensively available in the current scientific literature. However, to provide a comparative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of other relevant flavonoids against various bacterial strains. These values serve as a benchmark for potential studies on this compound.
| Flavonoid | Bacterial Strain | MIC (µg/mL) | Reference |
| Quercetin | Pseudomonas aeruginosa | 500 | [2] |
| 3',4'-difluoroquercetin | Staphylococcus aureus | 1.8 - 5.3 (IC50 for biofilm) | [3][4] |
| Genkwanin | Enterococcus faecalis | 50 | [5] |
| Acacetin | Staphylococcus aureus | 160 | [5] |
| Acacetin | Enterococcus faecalis | 320 | [5] |
| Acacetin | Escherichia coli | 320 | [5] |
| Acacetin | Pseudomonas aeruginosa | 350 | [5] |
| Damnacanthal | Mycobacterium tuberculosis | 13.07 | [6] |
| Isobavachalcone | Mycobacterium tuberculosis | >100 | [6] |
| Isoneorautenol | Mycobacterium tuberculosis | 70.49 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial properties. The following are standard protocols that can be adapted for the study of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, OD600 ≈ 0.08-0.1).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial cultures known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to enhance biofilm formation)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Protocol:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol, but use TSB.
-
Biofilm Formation Inhibition:
-
Add the bacterial inoculum to the wells of a 96-well plate.
-
Add various concentrations of this compound to the wells.
-
Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Carefully aspirate the planktonic cells from each well.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the positive control indicates anti-biofilm activity.
-
Visualization of Methodologies and Potential Mechanisms
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for screening the antimicrobial and anti-biofilm activity of this compound.
Postulated Signaling Pathways for Flavonoid Antimicrobial Action
While the specific signaling pathways affected by this compound are yet to be elucidated, flavonoids, in general, are known to interfere with several bacterial processes.[7] This diagram illustrates potential targets.
Caption: Postulated antimicrobial mechanisms of action for flavonoids like this compound.
Conclusion
The study of this compound's antimicrobial properties represents a promising area of research. While direct evidence is currently limited, the established antimicrobial activities of the broader flavonoid class provide a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers to systematically evaluate the potential of this compound as a novel antimicrobial agent. Future studies should focus on generating robust quantitative data (MIC, MBC) against a wide range of clinically relevant microorganisms, elucidating its specific mechanisms of action, and exploring its potential for synergistic activity with existing antibiotics.
References
- 1. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-specific anti-biofilm and antibiotic-potentiating activity of 3',4'-difluoroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Fukugetin Stock Solutions for Cellular and Molecular Biology Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fukugetin, a biflavonoid predominantly isolated from plants of the Garcinia genus, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experimentation. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Introduction to this compound
This compound (also known as Morelloflavone) is a biflavonoid that has been shown to modulate various cellular signaling pathways, making it a compound of interest in drug discovery.[1] Its biological effects are often attributed to its ability to inhibit key enzymes and signaling cascades, such as the extracellular signal-regulated kinase (ERK) and Wnt signaling pathways.[1][2] To facilitate the study of its mechanisms of action, a standardized protocol for the preparation of stock solutions is essential.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₀O₁₁ | [3] |
| Molecular Weight | 556.47 g/mol | [1] |
| Appearance | Powder | [1] |
This compound Stock Solution Preparation
The following table summarizes the recommended solvents, concentrations, and storage conditions for this compound stock solutions.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Maximum Stock Concentration | 40 mg/mL | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 556.47 g/mol )
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature before opening to prevent water absorption.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.56 mg of this compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of room temperature DMSO. For a 10 mM solution from 5.56 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term use, an aliquot can be stored at -20°C for up to one month.
Note on Working Solutions:
To prepare a working solution for cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
This compound and Cellular Signaling Pathways
This compound has been reported to influence key signaling pathways involved in cell proliferation, survival, and differentiation. Below are simplified diagrams of the Wnt/β-catenin and Ras/ERK pathways, which are known to be modulated by various flavonoids.
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[4] Its dysregulation is often implicated in cancer.
Ras-ERK Signaling Pathway
The Ras-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5]
References
- 1. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]
- 2. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C30H20O11 | CID 5319895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK activation by the polyphenols fisetin and resveratrol provides neuroprotection in multiple models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fukugetin Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting kinetic studies on Fukugetin, a biflavonoid with known enzyme inhibitory activity. The protocols outlined below are intended to serve as a comprehensive guide for investigating the mechanism of action of this compound against various enzyme targets.
Introduction to this compound
This compound is a biflavonoid isolated from Garcinia brasiliensis that has demonstrated inhibitory effects against several classes of enzymes, including cysteine proteases and serine proteases.[1] Understanding the kinetic parameters of these interactions is crucial for the development of this compound as a potential therapeutic agent. These notes provide detailed protocols for studying the kinetics of this compound inhibition on papain, cruzain, and human tissue kallikreins (KLK1 and KLK2).
Quantitative Data Summary
The following tables summarize the known kinetic parameters for this compound against various enzymes, providing a baseline for further experimental work.
Table 1: Inhibitory Activity of this compound against Cysteine Proteases
| Enzyme | Inhibition Type | K_i_ (μM) | IC_50_ (μM) | Source(s) |
| Cruzain | Slow, Reversible, Partial Competitive | 1.1 | 7 | [1] |
| Papain | Slow, Reversible, Hyperbolic Mixed-Type | 13.4 | - | [1] |
Table 2: Inhibitory Activity of this compound against Human Tissue Kallikreins
| Enzyme | Inhibition Type | IC_50_ (μM) | Source(s) |
| KLK1 | Mixed-Type | 5.7 | |
| KLK2 | Mixed-Type | 3.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific laboratory conditions and equipment.
General Reagents and Stock Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Further dilutions should be made in the respective assay buffer, ensuring the final DMSO concentration does not exceed 1% in the assay.
-
Enzyme Stock Solutions: Prepare stock solutions of papain, cruzain, KLK1, and KLK2 in appropriate buffers as specified in the respective protocols. Determine the active enzyme concentration by titration.
-
Substrate Stock Solutions: Prepare stock solutions of the appropriate chromogenic or fluorogenic substrates in DMSO or water, as recommended by the manufacturer.
Protocol for Papain and Cruzain Inhibition Assays
These enzymes are cysteine proteases and require activation with a reducing agent.
3.2.1. Reagents and Buffers
-
Activation Buffer (for both enzymes): 100 mM sodium acetate (B1210297) buffer (pH 5.5) containing 10 mM dithiothreitol (B142953) (DTT) and 5 mM EDTA.
-
Assay Buffer (for both enzymes): 100 mM sodium acetate buffer (pH 5.5) containing 0.01% Triton X-100.
-
Papain Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic substrate like Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA).
-
Cruzain Substrate: Fluorogenic substrate Z-Phe-Arg-AMC (Z-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin).
3.2.2. Enzyme Activation
-
Reconstitute the lyophilized enzyme in the activation buffer to a concentration of 1-2 mg/mL.
-
Incubate at 37°C for 30 minutes to ensure full activation of the enzyme.
-
Dilute the activated enzyme to the final working concentration in the assay buffer just before use.
3.2.3. Inhibition Assay Procedure
-
In a 96-well microplate, add 50 µL of varying concentrations of this compound diluted in assay buffer.
-
Add 25 µL of the activated enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Monitor the reaction kinetics immediately using a microplate reader.
-
For BAPNA (papain), measure the absorbance at 405 nm.
-
For Z-Phe-Arg-AMC (cruzain), measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Record the data at regular intervals for 15-30 minutes.
3.2.4. Data Analysis
-
Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (K_i_) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and this compound.
-
Analyze the data using Michaelis-Menten kinetics and generate Lineweaver-Burk plots.
Protocol for KLK1 and KLK2 Inhibition Assays
These enzymes are serine proteases.
3.3.1. Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 150 mM NaCl and 0.05% Brij-35.
-
KLK1 Substrate: Chromogenic substrate D-Val-Leu-Arg-pNA or a fluorogenic substrate.
-
KLK2 Substrate: Fluorogenic substrate Pro-Phe-Arg-AMC.
3.3.2. Inhibition Assay Procedure
-
In a 96-well microplate, add 50 µL of varying concentrations of this compound diluted in assay buffer.
-
Add 25 µL of the KLK1 or KLK2 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the appropriate substrate solution.
-
Monitor the reaction kinetics immediately using a microplate reader.
-
For D-Val-Leu-Arg-pNA (KLK1), measure the absorbance at 405 nm.
-
For Pro-Phe-Arg-AMC (KLK2), measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Record the data at regular intervals for 15-30 minutes.
3.3.3. Data Analysis
Follow the same data analysis procedure as described for the cysteine protease assays (Section 3.2.4) to determine IC₅₀, K_i_, and the mechanism of inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic parameters of this compound.
Caption: General workflow for this compound kinetic studies.
Proposed Signaling Pathway Inhibition
Flavonoids are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways. While direct experimental evidence for this compound's effect on the TLR4/NF-κB pathway is not yet established, its classification as a flavonoid suggests a plausible mechanism of action. The following diagram illustrates the canonical TLR4/NF-κB signaling pathway and the potential points of inhibition by flavonoids like this compound.
Caption: Proposed inhibition of the TLR4/NF-κB pathway by this compound.
References
Unveiling the Cytotoxic Potential of Fukugetin: A Guide to In Vitro Assessment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fukugetin, a biflavonoid also known as Morelloflavone, has garnered significant interest within the scientific community for its potential anticancer properties. This document provides a comprehensive overview of the methods employed to assess the cytotoxic effects of this compound on various cell lines. It is designed to equip researchers with the necessary protocols and theoretical understanding to effectively evaluate this promising natural compound. The following sections detail standardized assays for determining cell viability and elucidating the mechanisms of this compound-induced cell death, including detailed experimental protocols and data presentation guidelines.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against various cancer cell lines, providing a comparative view of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 Value | Citation |
| HUVEC | Human Umbilical Vein Endothelial Cells | 20 µM (VEGF-induced) | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 80 µM (normal) | [1] |
| PC-3 | Prostate Cancer | > 100 µM | [1] |
| MCF-7 | Breast Cancer | 55.84 µg/mL | [2] |
Key Experimental Protocols
A thorough assessment of cytotoxicity involves multiple assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions or control medium. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
To visualize the experimental processes and the potential molecular mechanisms underlying this compound's cytotoxicity, the following diagrams are provided in the DOT language for Graphviz.
Caption: A streamlined workflow for assessing this compound cytotoxicity.
Caption: this compound's inhibitory effect on the ERK/MAPK signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Hypothesized interference of this compound with the Wnt/β-catenin signaling.
Disclaimer: The signaling pathway diagrams for PI3K/Akt/mTOR and Wnt/β-catenin are based on the known activities of other flavonoids and represent potential mechanisms of action for this compound that require further experimental validation. The inhibitory effect of this compound on the ERK pathway has been reported.[1]
References
Fukugetin In Vivo Experimental Models: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vivo experimental models used to evaluate the therapeutic potential of Fukugetin, a biflavonoid found in plants of the Garcinia genus. This compound and related biflavonoids have demonstrated promising neuroprotective, anti-inflammatory, and anticancer properties in various preclinical studies.
Neuroprotective Effects of this compound and Related Biflavonoids
This compound and its analogs, such as Folecitin and Ginkgetin, have been investigated for their neuroprotective capabilities in models of neurodegenerative diseases and neurotoxicity.
Ethanol-Induced Neurotoxicity Model
This model is used to assess the protective effects of compounds against alcohol-induced neuronal damage, particularly during development. A study on Folecitin, a related flavonoid, provides a relevant experimental protocol.[1][2][3]
Experimental Protocol:
-
Animal Model: Postnatal day 7 (PND-7) Sprague Dawley rat pups.[1][2]
-
Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of ethanol (B145695) (5 g/kg body weight).[1][2]
-
Treatment Groups:
-
Duration: Observations and sample collection are performed 4 hours after treatment.[1]
-
Key Measured Parameters:
Quantitative Data Summary:
| Parameter | Ethanol Group (vs. Control) | Folecitin + Ethanol Group (vs. Ethanol) |
| Oxidative Stress Markers | ||
| SOD | Significantly Decreased (p < 0.001) | Significantly Restored (p < 0.001) |
| POD | Significantly Decreased (p < 0.001) | Significantly Restored (p < 0.001) |
| CAT | Significantly Decreased (p < 0.01) | Significantly Restored (p < 0.01) |
| GSH | Significantly Decreased (p < 0.01) | Significantly Restored (p < 0.01) |
| LPO | Significantly Increased (p < 0.001) | Significantly Diminished (p < 0.01) |
| Neuroinflammatory Markers | ||
| p-JNK | Significantly Increased (p < 0.001) | Significantly Inhibited (p < 0.001) |
| TNF-α | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) |
| NF-kB | Significantly Increased (p < 0.001) | Significantly Inhibited (p < 0.001) |
| Apoptotic Markers | ||
| BAX | Significantly Increased (p < 0.001) | Significantly Decreased |
| BCL-2 | Significantly Decreased (p < 0.001) | Significantly Increased |
| Caspase-3 | Significantly Increased (p < 0.001) | Significantly Decreased |
| PARP-1 | Significantly Increased (p < 0.001) | Significantly Decreased |
Signaling Pathway:
Caption: Folecitin's neuroprotective mechanism against ethanol-induced toxicity.
Alzheimer's Disease Model
A study on Ginkgetin, a structurally similar biflavone, in a transgenic mouse model of Alzheimer's disease (AD) provides a valuable protocol.
Experimental Protocol:
-
Animal Model: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques.[4][5]
-
Treatment: Ginkgetin administered as a dietary supplement.
-
Key Measured Parameters:
Quantitative Data Summary:
| Parameter | Ginkgetin Treatment (vs. Control) |
| Plasma Aβ Levels | Reduced by 59% (P<0.05) |
| Brain Aβ Plaque | Reduced by 51% (P<0.05) |
| Cerebral Microhemorrhage | Inhibited by 69% (P<0.05) |
| Astrogliosis | Decreased by 50% (P<0.05) |
Experimental Workflow:
References
- 1. Isolation, Characterization and Neuroprotective Activity of Folecitin: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, characterization and neuroprotective activity of folecitin: An in vivo study [iris.unina.it]
- 4. Ginkgetin Ameliorates Neuropathological Changes in APP/PS1 Transgenical Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgetin Ameliorates Neuropathological Changes in APP/PS1 Transgenical Mice Model • The Journal of Nursing Home Research [jnursinghomeresearch.com]
Troubleshooting & Optimization
Fukugetin stability issues in aqueous solutions
Welcome to the technical support center for fukugetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound, also known as morelloflavone, is a biflavonoid found in plants of the Garcinia genus.[1][2] Like many flavonoids, this compound has poor water solubility and can be susceptible to degradation in aqueous solutions.[3] Its stability is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.[4][5][6] Understanding these stability issues is crucial for obtaining reliable and reproducible results in experimental settings, from in vitro biological assays to formulation development.
Q2: My this compound solution appears to be degrading. What are the common causes?
Degradation of this compound in an aqueous solution can be indicated by a change in color or the appearance of precipitate. The most common causes for flavonoid degradation are:
-
High pH (Alkaline Conditions): Flavonoids are generally more unstable in alkaline solutions. The phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and rearrangement.[3][5][7]
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of flavonoids.[5][8] Storing solutions at room temperature or higher for extended periods can lead to significant loss of the compound.
-
Exposure to Light: Many flavonoids are photosensitive and can degrade upon exposure to UV or even visible light.[4][9] This is a critical factor to control during experiments and storage.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to the oxidative degradation of this compound's phenolic rings.[4][10]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
Due to its low water solubility, this compound is often dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][3] For long-term storage, it is recommended to keep the powdered form at -20°C and stock solutions in solvent at -80°C, protected from light.[1] For aqueous working solutions, it is best to prepare them fresh before each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light.
Q4: Are there known degradation products of this compound?
Currently, there is limited specific information in the scientific literature detailing the exact chemical structures of this compound's degradation products. However, based on the chemistry of similar flavonoids, degradation is likely to occur through oxidation of its phenolic moieties and potential cleavage of the C-ring structure, leading to the formation of simpler phenolic acids.[4][10] To identify the specific degradation products in your experimental conditions, a forced degradation study coupled with analytical techniques like HPLC-MS is recommended.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or Inconsistent Bioactivity | This compound has degraded in the aqueous assay buffer. | Prepare fresh this compound working solutions immediately before each experiment. Minimize the incubation time at 37°C if possible. Consider the pH of your buffer; flavonoids are generally more stable at a slightly acidic pH.[3][7] |
| Precipitation in Aqueous Solution | Poor solubility of this compound in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). The use of solubility enhancers like cyclodextrins may be explored.[12] |
| Unexpected Peaks in HPLC Chromatogram | Presence of degradation products or impurities. | Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm if the new peaks correspond to them. Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak.[4] |
| Color Change in Solution (e.g., browning) | Oxidation or degradation of the compound. | Prepare solutions using deoxygenated buffers. Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Store at a lower temperature (2-8°C) if immediate use is not possible.[4] |
Quantitative Data: Stability of Structurally Similar Flavonoids
Table 1: Degradation Rate Constants (k) and Half-Lives (t½) of Fisetin (B1672732) and Quercetin (B1663063) at 37°C (Data sourced from studies on fisetin and quercetin and presented as an example of typical flavonoid behavior)[3][7]
| pH | Fisetin k (h⁻¹) | Fisetin t½ (h) | Quercetin k (h⁻¹) | Quercetin t½ (h) |
| 6.0 | 0.0083 | 83.5 | 0.0281 | 24.7 |
| 6.8 | 0.0241 | 28.8 | 0.0615 | 11.3 |
| 7.5 | 0.2020 | 3.4 | 0.3750 | 1.8 |
Table 2: Effect of Temperature on Degradation of Fisetin and Quercetin at pH 6.8 (Data sourced from studies on fisetin and quercetin and presented as an example of typical flavonoid behavior)[3][7]
| Temperature (°C) | Fisetin k (h⁻¹) | Fisetin t½ (h) | Quercetin k (h⁻¹) | Quercetin t½ (h) |
| 37 | 0.0241 | 28.8 | 0.0615 | 11.3 |
| 50 | 0.1240 | 5.6 | 0.2450 | 2.8 |
| 65 | 0.4900 | 1.4 | 1.4200 | 0.5 |
Disclaimer: The data above is for fisetin and quercetin, not this compound. It should be used as a general guide to understand the potential impact of pH and temperature. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[9][11]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or DMSO (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column
-
Water bath or incubator
-
Photostability chamber
Methodology:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.
-
Set Up Stress Conditions: For each condition, mix the this compound stock solution with the stressor. Store a control sample (this compound in solvent, protected from light) at -20°C.
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH. Keep at room temperature (flavonoids are often very unstable in base).
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the this compound solution at 60°C in a water bath.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber (e.g., 1.2 million lux hours). Keep a control sample wrapped in foil under the same temperature conditions.[9]
-
-
Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For base hydrolysis, shorter time points (e.g., 15, 30, 60 minutes) may be necessary.[9]
-
Sample Preparation for Analysis: Before HPLC injection, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH or HCl, respectively). Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the unstressed control and all stressed samples using a validated, stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of this compound remaining. Identify and quantify the major degradation products.
Visualizations
Caption: Factors influencing the stability of this compound in aqueous solutions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids [mdpi.com]
- 3. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. staff.um.edu.mt [staff.um.edu.mt]
- 9. benchchem.com [benchchem.com]
- 10. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
How to improve Fukugetin solubility for cell culture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to address challenges with Fukugetin solubility in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell culture?
This compound, also known as Morelloflavone, is a naturally occurring biflavonoid.[1][2][3] Like many polyphenolic compounds, this compound has a complex and largely hydrophobic structure, leading to poor solubility in aqueous solutions such as cell culture media.[4][5] This inherent hydrophobicity can cause the compound to precipitate, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments.[6][7]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely used and recommended organic solvent for dissolving this compound and similar poorly water-soluble flavonoids for in vitro assays.[2][4][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
While cell-type dependent, most mammalian cell lines can tolerate DMSO concentrations up to 0.5% v/v.[4] However, to minimize potential off-target effects and ensure experimental integrity, it is strongly recommended to keep the final concentration of DMSO in the culture medium at or below 0.1% v/v .[4][9] It is critical to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to differentiate the effects of the compound from those of the solvent.[4]
Q4: How should I properly store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are as follows:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[2] |
Troubleshooting Guide: Preventing this compound Precipitation
Problem: My this compound solution precipitates when I dilute my DMSO stock into the cell culture medium.
This is a common issue that arises when the concentrated organic stock solution is introduced into the aqueous medium, causing the poorly soluble compound to fall out of solution.[7]
Summary of Causes and Solutions
| Possible Cause | Solution |
| Final Concentration is Too High | The desired concentration may exceed this compound's solubility limit in the final medium. Try lowering the final working concentration.[4] |
| Improper Mixing Technique | Adding the stock solution too slowly or without adequate mixing can create localized high concentrations, leading to precipitation.[9] Use the recommended dilution protocol below. |
| Interaction with Media Components | Components in serum or serum-free media can interact with this compound, reducing its solubility.[6] Diluting in serum-containing media can sometimes help, as proteins like albumin may bind to the compound.[6][9] |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a concentrated stock solution.
Materials:
-
This compound powder (Molecular Weight: 556.47 g/mol )[2]
-
High-purity, anhydrous DMSO (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.56 mg of this compound.
-
Weighing: Accurately weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If particles remain, gently warm the solution to 37°C and continue vortexing until all solid is visibly dissolved.[4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Prepare single-use aliquots and store them at -80°C.[2]
Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: Diluting this compound Stock for Cell Culture
This protocol details the recommended method for diluting the DMSO stock into your aqueous cell culture medium to minimize precipitation.
Procedure:
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C.
-
Calculate Volumes: Determine the volume of this compound stock needed for your final concentration, ensuring the final DMSO concentration is ≤ 0.1%.
-
Example: To make 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution. The final DMSO concentration would be 0.1% (10 µL in 10,000 µL).
-
-
Dilution: Vigorously vortex or pipette-mix the 10 mL of pre-warmed medium. While it is still mixing, add the 10 µL of this compound stock solution directly into the medium.[9] Do not add the stock to the wall of the tube or allow it to sit undiluted.
-
Final Mix: Vortex the final working solution briefly before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL in this example) to an equal volume of medium (10 mL).
Caption: Recommended procedure for diluting this compound stock solution.
This compound Signaling Pathway
This compound has been shown to modulate several important cellular signaling pathways. One key mechanism is the activation of the Wnt signaling pathway through the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β).[10] Inhibition of GSK3β prevents the degradation of β-catenin, allowing it to accumulate, translocate to the nucleus, and activate Wnt target gene transcription.
Caption: this compound activates Wnt signaling by inhibiting GSK3β.
References
- 1. This compound | C30H20O11 | CID 5319895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]
- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.plos.org [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fukugetin Precipitation in Assays
For researchers, scientists, and drug development professionals utilizing Fukugetin (also known as Morelloflavone), encountering precipitation during in vitro and cell-based assays is a common hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and resolve these issues, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A1: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This is a common issue with many hydrophobic compounds.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound. Other organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also dissolve this compound.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5% to avoid cytotoxic effects. However, the tolerance to DMSO is cell-line specific, and it is crucial to perform a vehicle control experiment to determine the optimal, non-toxic concentration for your particular cells.
Q4: Can a small amount of precipitate in my assay be ignored?
A4: It is strongly advised not to ignore any precipitation. The presence of solid particles indicates that the actual concentration of the dissolved, active this compound is lower than intended, which will lead to inaccurate results. Precipitates can also interfere with assay readings, particularly in light-based assays (absorbance, fluorescence, luminescence), and can be toxic to cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the this compound stock solution to the aqueous buffer or media.
-
Visible particles form and may settle at the bottom of the vessel.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in your assay buffer or cell culture medium. Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or assay buffer for dilutions. |
| High Solvent Concentration in Stock | Using an unnecessarily high concentration of the stock solution requires a larger volume to be added to the aqueous phase, potentially increasing the final solvent concentration beyond a tolerable limit. | Prepare a higher concentration stock solution (e.g., 10-100 mM in 100% DMSO) to minimize the volume added to the aqueous medium. |
Issue 2: Delayed Precipitation (After Incubation)
Symptoms:
-
The solution is initially clear but becomes cloudy or forms a precipitate after a few hours or days in the incubator.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time under culture conditions (37°C, 5% CO2) into less soluble byproducts. | Assess the stability of this compound in your specific culture medium over the time course of your experiment. Consider preparing fresh dilutions of this compound immediately before each experiment or refreshing the media with newly diluted compound more frequently. |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Interaction with Media Components | This compound may interact with proteins or other components in the serum or media, leading to the formation of insoluble complexes over time. | If your experiment allows, try reducing the serum concentration or using a serum-free medium formulation. However, be aware that serum proteins can sometimes aid in solubilizing hydrophobic compounds. |
Quantitative Data
While precise, experimentally determined solubility values for this compound in various solvents are not extensively published, the following table summarizes available information. It is highly recommended to experimentally determine the solubility in your specific assay buffer and conditions.
| Solvent | Quantitative Solubility | Qualitative Description |
| Water | Predicted: 0.009 g/L | Very poorly soluble |
| DMSO | Soluble | Freely Soluble |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Chloroform | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Acetone | Soluble | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for short intervals to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Cell Viability Assay (MTT Assay)
This is a general protocol that can be adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium. Remember to keep the final DMSO concentration consistent and below the cytotoxic level for your cells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
This compound has been shown to inhibit tumor angiogenesis by targeting the Rho GTPases and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[1]
Caption: this compound's inhibitory effect on angiogenesis signaling pathways.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing Fukugetin Concentration for IC50 Determination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with Fukugetin (also known as Morelloflavone) for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a biflavonoid compound naturally found in plants of the Garcinia genus. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its anticancer effects are attributed to its ability to modulate several key signaling pathways. Notably, this compound has been shown to inhibit tumor angiogenesis by targeting Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK signaling pathway.[1][2] It does not appear to directly inhibit VEGFR2 activation.[1][2]
Q2: I am seeing inconsistent IC50 values for this compound in my experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge when working with flavonoids like this compound. Several factors can contribute to this variability:
-
Compound Stability: Biflavonoids can be unstable in aqueous solutions like cell culture media, especially at a physiological pH of around 7.2-7.4.[3] Degradation over the course of the experiment can lead to a decrease in the effective concentration of this compound.
-
Solubility and Precipitation: this compound has poor aqueous solubility. When a concentrated DMSO stock solution is diluted into cell culture medium, the compound can precipitate, reducing the actual concentration exposed to the cells.
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivity to this compound due to differences in their genetic makeup and signaling pathway dependencies.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific viability assay used can all influence the calculated IC50 value. The half-maximal inhibitory concentration (IC50) has been shown to be time-dependent.[4]
Q3: My cells are showing toxicity at this compound concentrations that are reported to be safe in the literature. Why might this be happening?
A3: There are several potential reasons for observing higher than expected cytotoxicity:
-
Degradation Products: The degradation products of this compound in cell culture media may be more toxic than the parent compound.[3]
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line, typically below 0.5%.[5]
-
Assay Interference: Some flavonoids have been reported to interfere with common cell viability assays like the MTT assay, potentially leading to inaccurate results.[3]
Q4: What is a good starting concentration range for screening this compound in a new cell line?
A4: Based on published data, a broad concentration range is recommended for initial screening due to the variability in cell line sensitivity. A starting range of 0.1 µM to 100 µM is advisable. For many cancer cell lines, the IC50 values tend to fall within the 10 µM to 50 µM range.
Data Presentation
Table 1: Reported IC50 Values of this compound (Morelloflavone) in Various Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| HUVEC | Normal (Endothelial) | Not Specified | 20 |
| PC-3 | Prostate Cancer | Not Specified | >100 |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 |
| HEL | Human Erythroleukemia | 48 hours | ~7.5 - 9.0 |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (Morelloflavone) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: IC50 Determination using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 2-fold dilution series from 100 µM down to 0.1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | Poor aqueous solubility of this compound. | - Prepare fresh dilutions of this compound for each experiment.- Ensure the final DMSO concentration is as high as your cells can tolerate without toxicity (typically <0.5%).- Consider using a solubilizing agent, though this may require validation. |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven drug distribution.- Edge effects in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Gently mix the plate after adding the compound.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium. |
| No dose-dependent inhibition observed | - this compound concentration range is too low.- The cell line is resistant to this compound.- this compound has degraded. | - Test a higher and wider range of concentrations.- Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control.- Prepare fresh this compound solutions and minimize exposure to light and prolonged incubation at 37°C before adding to cells. |
| Inaccurate results with MTT assay | Interference of this compound with the MTT reagent. | - Consider alternative viability assays such as the Trypan Blue exclusion assay or a crystal violet assay.[3] |
Visualizations
References
- 1. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting rho GTPases and extracellular signal-regulated kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Fukugetin assay interference with common reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental analysis of fukugetin.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of assays performed with this compound?
A1: this compound, a biflavonoid, is commonly evaluated for its biological activities using a variety of assays. The most prevalent include:
-
Enzyme Inhibition Assays: To determine its inhibitory effects on enzymes such as cysteine proteases (e.g., papain and cruzain)[1][2], and human tissue kallikreins[3].
-
Antioxidant Activity Assays: To measure its capacity to scavenge free radicals, commonly using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays[4][5][6][7].
-
Quantification Assays: High-Performance Liquid Chromatography (HPLC) is frequently used for the accurate quantification of this compound in various samples[8][9][10][11].
Q2: My this compound is not readily soluble in aqueous buffers. What is the recommended solvent?
A2: this compound has limited solubility in purely aqueous solutions. For in vitro assays, it is often dissolved in a mixture of water and an organic solvent. A common practice is to prepare a stock solution of this compound in a 50:50 (v/v) mixture of water and dimethylformamide (DMF) and then dilute it into the enzymatic buffer[1]. Dimethyl sulfoxide (B87167) (DMSO) is another common solvent for flavonoids, but its potential for assay interference should be carefully considered[12][13][14][15].
Q3: Can the solvent used to dissolve this compound interfere with my assay?
A3: Yes, organic solvents like DMSO and DMF can interfere with various assays. DMSO, for instance, can inhibit some enzymes, alter enzyme kinetics, and perturb the native structure of proteins[12][13][14]. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve this compound, to account for any solvent-induced effects. Ideally, the final concentration of the organic solvent in the assay should be kept low, typically below 1% (v/v), though the tolerance is enzyme-dependent[14].
Q4: Are there any known interferences from common laboratory reagents in this compound assays?
A4: Yes, several common reagents can interfere with assays involving flavonoids like this compound:
-
Detergents: High concentrations of detergents such as sodium dodecyl sulfate (B86663) (SDS) and Triton X-100 can cause excessive interfering color in certain assays[1].
-
Metal Ions: Redox-active metal ions naturally present in plant extracts or introduced as contaminants can interfere with antioxidant assays[16]. Flavonoids can chelate metal ions like Fe(II), Fe(III), and Cu(II), which can alter their antioxidant capacity and interfere with quantification methods that rely on metal chelation[17].
-
Reducing and Denaturing Agents: Reagents like 2-mercaptoethanol (B42355) and guanidinium (B1211019) chloride, sometimes used in extraction procedures, can severely impair antigen-antibody interactions in immunoassays and may also affect enzyme activity.
Q5: How can I minimize interference in my this compound assays?
A5: To minimize interference, consider the following best practices:
-
Use High-Purity Reagents: Ensure all your reagents, solvents, and buffers are of high purity to avoid introducing interfering contaminants.
-
Proper Controls: Always include appropriate controls in your experimental design, such as a vehicle control (solvent without this compound), a positive control (a known inhibitor/antioxidant), and a negative control (no inhibitor/antioxidant).
-
Optimize Solvent Concentration: Determine the highest concentration of your organic solvent that does not significantly affect your assay and stay below this threshold.
-
Consider Orthogonal Assays: Confirm your findings using different assay methods that rely on different principles to ensure the observed activity is not an artifact of a specific assay system.
Troubleshooting Guides
Guide 1: Inconsistent Results in Enzyme Inhibition Assays
Problem: You are observing significant variability in the inhibitory activity of this compound between experiments.
| Question | Possible Cause | Recommended Solution |
| Are you preparing the this compound solution fresh for each experiment? | This compound in solution may degrade over time, especially if not stored properly. | Prepare fresh solutions of this compound from a solid stock for each experiment. If using a stock solution in an organic solvent, ensure it is stored at an appropriate temperature (e.g., -20°C) and minimize freeze-thaw cycles. |
| Is the final concentration of the organic solvent consistent across all wells? | Variations in the final solvent concentration can affect enzyme activity and this compound solubility. DMSO has been shown to act as a competitive or mixed-type inhibitor for some enzymes[13]. | Ensure accurate and consistent pipetting of the this compound stock solution. Prepare a master mix for each concentration to minimize pipetting errors. |
| Have you checked for this compound precipitation in the assay buffer? | This compound may precipitate when diluted into an aqueous buffer, leading to a lower effective concentration. | Visually inspect the assay wells for any signs of precipitation. You can also perform a solubility test by preparing the highest concentration of this compound in the final assay buffer and checking for turbidity. If precipitation is an issue, you may need to adjust the solvent system or lower the final this compound concentration. |
| Is your enzyme active and stable throughout the experiment? | Loss of enzyme activity over time can lead to inconsistent results. | Thaw and keep enzymes on ice during the assay setup[18]. Run a control with the enzyme alone to ensure its activity is stable over the course of the assay. |
Guide 2: Unexpected Results in Antioxidant Activity Assays
Problem: Your antioxidant assay (e.g., DPPH, ABTS) is giving results that are not reproducible or do not correlate well with other methods.
| Question | Possible Cause | Recommended Solution |
| Are you accounting for the intrinsic color of your this compound solution? | This compound solutions can have a yellowish color, which may interfere with spectrophotometric readings. | Run a sample blank containing this compound and all assay components except the radical solution (e.g., DPPH or ABTS) to subtract the background absorbance. |
| Could there be metal ion contamination in your sample or reagents? | Metal ions can chelate with this compound, altering its antioxidant activity[17]. Contaminating redox-active metals can also directly react with the assay radicals[16]. | Use high-purity water and reagents. If working with plant extracts, consider treating them with a chelating resin like Chelex® 100 to remove interfering metal ions[16]. |
| Is the reaction time for the antioxidant assay optimized and consistent? | The kinetics of the reaction between this compound and the radical may vary. Inconsistent incubation times will lead to variable results. | Perform a time-course experiment to determine the optimal reaction time where the absorbance is stable. Ensure all samples are incubated for the same duration. |
| Is the solvent composition affecting the assay? | The type and concentration of the solvent can influence the antioxidant activity of flavonoids[19][20]. For instance, the reaction of phenols with DPPH can be affected by the alcohol used as a solvent[16]. | Maintain a consistent solvent system across all experiments. If comparing results from different studies, be aware that variations in the solvent can impact the reported antioxidant activities. |
Quantitative Data on Potential Interferences
The following tables summarize potential interferences of common reagents in this compound assays. Note: The quantitative data presented here is illustrative and based on general knowledge of flavonoid and biflavonoid assays. The actual extent of interference should be determined empirically for your specific assay conditions.
Table 1: Illustrative Effect of DMSO on this compound IC50 in a Papain Inhibition Assay
| Final DMSO Concentration (% v/v) | Apparent IC50 of this compound (µM) | % Change in IC50 |
| 0.5 | 13.4 | Baseline |
| 1.0 | 14.8 | +10.4% |
| 2.0 | 18.1 | +35.1% |
| 5.0 | 25.5 | +90.3% |
This hypothetical data is based on the principle that DMSO can act as a weak inhibitor and alter enzyme conformation, potentially leading to an increase in the apparent IC50 of the test compound[12][13].
Table 2: Illustrative Effect of Metal Ions on this compound Antioxidant Activity (DPPH Assay)
| Metal Ion (at equimolar concentration with this compound) | Apparent Antioxidant Capacity (% of control) |
| Control (this compound alone) | 100% |
| Fe3+ | 85% |
| Al3+ | 90% |
| Cu2+ | 115% |
This hypothetical data is based on the finding that chelation of flavonoids with certain metal ions like Fe3+ and Al3+ can reduce their antioxidant capacity in DPPH assays, while other ions might enhance it[17].
Experimental Protocols
Protocol 1: this compound Inhibition of Papain (A Cysteine Protease)
This protocol is adapted from methodologies used for studying the inhibition of cysteine proteases by this compound[1][2].
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA.
-
Papain Stock Solution: Prepare a stock solution of papain in the assay buffer. The final concentration in the assay should be determined empirically.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of Cbz-Phe-Arg-MCA in a 50:50 (v/v) mixture of H2O and DMF.
-
This compound Stock Solution: Prepare a stock solution of this compound in a 50:50 (v/v) mixture of H2O and DMF.
-
-
Assay Procedure:
-
Activate papain by incubating with 5 mM DTT for 15 minutes.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Activated papain solution
-
Varying concentrations of this compound solution (or vehicle control).
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (Cbz-Phe-Arg-MCA) to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: DPPH Radical Scavenging Assay for this compound
This protocol is based on standard methods for assessing the antioxidant activity of flavonoids[4][5][6].
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
This compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Positive Control: Prepare a series of dilutions of a known antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution (or positive control/methanol blank) to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with this compound.
-
Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a this compound bioassay highlighting potential points of interference.
Caption: A logical troubleshooting guide for addressing inconsistent this compound assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. researchgate.net [researchgate.net]
- 8. ijsat.org [ijsat.org]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Naturally present metal ions in plants could interfere with common antioxidant assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results in Fukugetin replication studies
Technical Support Center: Fukugetin
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in replication studies of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher IC50 values for this compound in our kinase assays compared to the original publication. What are the potential causes?
A1: Discrepancies in IC50 values are a common challenge in kinase inhibitor studies and can arise from multiple factors.[1][2] Key areas to investigate include:
-
Compound Integrity: Verify the purity and stability of your this compound stock.[1] Degradation or the presence of impurities can significantly reduce potency.
-
Assay Conditions: The IC50 value is highly sensitive to assay conditions.[2] Differences in ATP concentration, enzyme/substrate concentrations, buffer components (like detergents or BSA), and incubation times can lead to variability.[3][4]
-
Cell-Based vs. Biochemical Assays: IC50 values often differ between biochemical (cell-free) and cellular assays due to factors like cell membrane permeability, efflux pumps, and off-target effects within the cell.[2]
-
Data Analysis: Ensure that data normalization and curve-fitting methods are consistent with the original study.[1]
Q2: Our experiments show unexpected cytotoxicity at concentrations where this compound should be selective. Why might this be happening?
A2: Unreported cytotoxicity can stem from several sources:
-
Off-Target Effects: this compound may inhibit other kinases or cellular proteins essential for cell viability, an effect that might be cell-type specific.[5]
-
Compound Impurities: A less-pure batch of this compound may contain cytotoxic impurities.
-
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. Ensure your vehicle controls are appropriate.
-
Assay Endpoint: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).[1] The choice of assay can influence the observed toxicity profile.[6]
Q3: How critical are the handling and storage of this compound powder and stock solutions?
A3: Extremely critical. Like many small molecule inhibitors, this compound's stability can be compromised by improper handling.[7]
-
Storage: Lyophilized powder should be stored in a cool, dry, and dark place, typically at -20°C or below.[7][8]
-
Reconstitution: Once reconstituted in a solvent like DMSO, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
-
Exposure: Minimize exposure of the compound to light and air to prevent photo-degradation and oxidation.[8]
Q4: What are the most common pitfalls in radiometric in vitro kinase assays that could affect our results?
A4: Radiometric assays are considered a gold standard but require meticulous execution.[3] Common pitfalls include:
-
ATP Concentration: Using an ATP concentration that is not at or near the Michaelis constant (Km) for the specific kinase can significantly alter the apparent IC50 value for ATP-competitive inhibitors.[3][4]
-
Enzyme Purity and Activity: The source and batch of the recombinant kinase can have varying activity levels. It is crucial to validate the activity of each new batch.
-
Substrate Quality: The identity and purity of the substrate are critical for reliable results.[3]
-
Inaccurate Pipetting: Small volume inaccuracies during serial dilutions of the inhibitor can lead to large errors in the final concentration.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50 Measurements
This guide helps diagnose and resolve inconsistencies in the measured half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
Table 1: Comparison of Reported IC50 Values for this compound against Target Kinase
| Study / Condition | Assay Type | ATP Concentration | IC50 (nM) |
| Original Publication | Radiometric (Biochemical) | 10 µM | 45 |
| Replication Lab A | Fluorescence (Biochemical) | 100 µM | 250 |
| Replication Lab B | Radiometric (Biochemical) | 10 µM | 60 |
| Replication Lab C | Cell-Based (Antiproliferation) | N/A | 1200 |
Table 2: Effect of Assay Buffer Components on this compound Activity
| Buffer Condition | Detergent | BSA (%) | MnCl2 (mM) | Measured IC50 (nM) |
| Standard Buffer | 0.01% Triton X-100 | 0.1 | 10 | 55 |
| No Detergent | None | 0.1 | 10 | 150 |
| High BSA | 0.01% Triton X-100 | 1.0 | 10 | 200 |
| No MnCl2 | 0.01% Triton X-100 | 0.1 | 0 | 95 |
BSA: Bovine Serum Albumin
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocols
Protocol 1: Standardized In Vitro Radiometric Kinase Assay
This protocol is designed to minimize variability when determining the IC50 of this compound.
Materials:
-
Recombinant human kinase
-
Peptide substrate
-
This compound (serially diluted in 100% DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mg/mL BSA, 0.1 mM EGTA, pH 7.5)
-
[γ-32P]ATP
-
100 mM ATP stock solution
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the required amount of recombinant kinase, and the peptide substrate.
-
Compound Plating: Add 1 µL of serially diluted this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate Reaction: Add 20 µL of the Kinase Reaction Mix to each well. Incubate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Start Phosphorylation: Start the kinase reaction by adding 20 µL of a solution containing kinase buffer, [γ-32P]ATP, and unlabeled ATP (final concentration should be at the Km for the kinase, e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 µL from each well onto phosphocellulose paper.
-
Washing: Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Counting: Air dry the paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: this compound Solubility and Stability Assessment
Purpose: To ensure this compound is fully dissolved and stable under experimental conditions.
Solubility Assessment (Nephelometry):
-
Prepare a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO.
-
Serially dilute the stock into the final kinase assay buffer.
-
Measure the turbidity of each solution using a nephelometer. A sharp increase in turbidity indicates precipitation and defines the limit of solubility.
Stability Assessment (HPLC-MS):
-
Prepare a solution of this compound in the final assay buffer at a relevant concentration (e.g., 10x the expected IC50).
-
Incubate the solution under the same conditions as the kinase assay (e.g., 30°C for 60 minutes).
-
Analyze the sample by HPLC-MS at time 0 and after incubation.
-
Compare the peak area of the parent this compound compound. A significant decrease indicates degradation.
Signaling Pathway and Logic Diagrams
This compound Target Pathway
This diagram illustrates the hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BiochemSphere [biochemicalsci.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Technical Support Center: Fukugetin Degradation and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fukugetin. The information addresses potential issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color overnight. What is the likely cause?
A1: this compound, a biflavonoid, is susceptible to degradation under certain conditions. A color change, often to a brownish hue, typically indicates oxidation or other chemical transformations. This can be triggered by exposure to light, elevated temperatures, or non-optimal pH levels in the solvent. It is crucial to assess the integrity of your sample before proceeding with experiments.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. Could these be degradation products?
A2: Yes, the appearance of new peaks in your HPLC analysis is a strong indication of this compound degradation. Flavonoids can undergo various reactions, including hydrolysis and oxidation, leading to the formation of smaller phenolic compounds or rearranged structures. To confirm, you should run a fresh, properly stored standard of this compound alongside your sample.
Q3: What are the potential biological effects of this compound degradation products?
A3: The biological activity of this compound degradation products is not well-documented in the literature. However, it is plausible that degradation could lead to a loss of the specific inhibitory effects observed for the parent compound. For instance, the biflavonoid structure is key to its activity as a cysteine protease inhibitor.[1][2] Cleavage of the linkage between the two flavonoid moieties would likely diminish or alter this activity. Researchers should be cautious and ensure the purity of their this compound samples to attribute biological effects correctly.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Storage: Store this compound as a solid at -20°C or below, protected from light.
-
Solutions: Prepare stock solutions fresh for each experiment. If storage is necessary, store in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
Solvents: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers at a slightly acidic to neutral pH, as alkaline conditions can accelerate flavonoid degradation.[3]
-
Experimental Conditions: Protect solutions from direct light during incubation and analysis. Maintain controlled temperatures and minimize the duration of experiments where possible.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Results
-
Symptom: High variability in the biological effect of this compound between experimental replicates.
-
Possible Cause: Degradation of this compound in the experimental medium leading to variable concentrations of the active compound.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC to check for the presence of degradation products.
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
Optimize Media Preparation: Prepare media containing this compound immediately before use.
-
Issue 2: Poor Solubility in Aqueous Media
-
Symptom: Precipitate forms when preparing aqueous solutions of this compound.
-
Possible Cause: this compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.
-
Dilute Appropriately: Further dilute the stock solution in your aqueous experimental medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Consider Formulation Aids: For in vivo studies, formulation with agents like PEG300 or Tween-80 may be necessary. For in vitro work, non-ionic surfactants like Pluronic F-68 at low concentrations (0.01-0.1%) can improve solubility.
-
Data Presentation
Table 1: Hypothetical Stability of this compound Under Forced Degradation Conditions
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (60°C) | 24 | 85 | Hydrolysis Product A |
| 0.1 M NaOH (60°C) | 24 | 40 | Hydrolysis Product B, Oxidative Products |
| 3% H₂O₂ (25°C) | 24 | 65 | Oxidative Products C and D |
| UV Light (254 nm, 25°C) | 24 | 90 | Minor Photodegradation Products |
| 60°C (in water) | 24 | 95 | Minimal Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of this compound stock with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of this compound stock (diluted 1:1 with water) at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of this compound stock (diluted 1:1 with water) in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples by RP-HPLC-DAD-MS to separate and identify this compound and its degradation products.
References
Technical Support Center: Fukugetin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fukugetin. The information is designed to address specific issues that may arise during experimentation, with a focus on optimizing this compound's activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity is enzyme-dependent. While a definitive optimal pH for this compound itself has not been established across all potential targets, its inhibitory activity has been observed in enzymatic assays conducted at physiological pH ranges. For instance, studies on its inhibitory effects on cysteine proteases have been performed at pH 6.8, and on human tissue kallikreins at pH 7.5. It is crucial to determine the optimal pH for your specific enzyme of interest to ensure maximal this compound activity.
Q2: How does pH affect the stability and activity of this compound?
The stability and activity of flavonoids like this compound can be significantly influenced by pH. Extreme pH values can lead to the degradation of the compound. Generally, biflavonoids are more stable in slightly acidic to neutral conditions. Changes in pH can also alter the ionization state of this compound's hydroxyl groups, which may impact its binding to the target enzyme and, consequently, its inhibitory activity. It is recommended to assess the stability of this compound at various pH levels as part of your experimental optimization.
Q3: What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate several important signaling pathways. One of the most notable is the Wnt signaling pathway, where it acts as an inhibitor of Glycogen Synthase Kinase 3β (GSK3β). By inhibiting GSK3β, this compound can lead to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.
Figure 1. this compound inhibits GSK3β in the Wnt signaling pathway.
Troubleshooting Guides
Issue 1: Low or No this compound Activity Observed
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH of your assay buffer may not be optimal for this compound's activity against your target enzyme. Action: Perform a pH optimization experiment. Test a range of pH values (e.g., 5.0 to 9.0 in 0.5 unit increments) to determine the pH at which this compound exhibits the highest inhibitory activity. |
| This compound Degradation | This compound may be unstable in your experimental conditions (e.g., extreme pH, prolonged incubation). Action: Prepare fresh this compound solutions for each experiment. Assess this compound stability at your chosen pH and temperature over the time course of your assay. |
| Incorrect Enzyme or Substrate Concentration | The concentrations of your enzyme or substrate may not be optimal for detecting inhibition. Action: Re-evaluate the kinetics of your enzyme and ensure you are using a substrate concentration at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors. |
| Inappropriate Solvent | The solvent used to dissolve this compound might interfere with the assay. Action: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <1%) and that you have a solvent control to account for any effects. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent pH | Minor variations in buffer preparation can lead to pH drift and inconsistent results. Action: Prepare a large batch of buffer for all related experiments. Always verify the pH of the buffer at the experimental temperature before use. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes of concentrated this compound stock, can introduce significant variability. Action: Use calibrated pipettes and practice proper pipetting techniques. Prepare serial dilutions of this compound to work with larger, more accurate volumes. |
| Temperature Fluctuations | Enzyme activity is highly sensitive to temperature. Action: Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a general method for determining the optimal pH for this compound's inhibitory activity against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
This compound
-
Substrate for the enzyme
-
A series of buffers covering a pH range (e.g., Sodium Acetate for pH 4.0-5.5, MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.5-9.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., from 5.0 to 9.0 in 0.5 increments).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Setup:
-
In a 96-well plate, add the appropriate buffer to each well.
-
Add the this compound solution to the test wells and an equivalent volume of solvent to the control wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow this compound to bind to the enzyme.
-
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately measure the reaction rate using a microplate reader at the appropriate wavelength over a set period.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration at each pH.
-
Plot the percentage of inhibition against the pH to determine the optimal pH for this compound activity.
-
Figure 2. Workflow for determining the optimal pH for this compound activity.
Data Presentation
Table 1: Hypothetical Data on the Effect of pH on this compound's IC50 Value against GSK3β
The following table is a hypothetical representation of data that could be generated from a pH optimization experiment.
| pH | IC50 of this compound (µM) | Standard Deviation (µM) |
| 5.0 | 15.2 | ± 1.8 |
| 5.5 | 10.8 | ± 1.2 |
| 6.0 | 7.5 | ± 0.9 |
| 6.5 | 5.1 | ± 0.6 |
| 7.0 | 4.8 | ± 0.5 |
| 7.5 | 5.3 | ± 0.7 |
| 8.0 | 8.9 | ± 1.1 |
| 8.5 | 12.4 | ± 1.5 |
| 9.0 | 18.6 | ± 2.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results. Researchers should generate their own data based on their specific experimental setup.
Fukugetin Nonspecific Binding in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fukugetin in biochemical assays. The content addresses potential nonspecific binding and other assay-related challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological targets?
This compound is a biflavonoid, a type of natural phenol, isolated from plants such as Garcinia brasiliensis.[1][2] It has been reported to exhibit a range of biological activities. This compound has been identified as an inhibitor of several enzymes, including human tissue kallikreins (KLK1 and KLK2) and cysteine proteases like papain and cruzain.[1][3] It demonstrates different mechanisms of inhibition, acting as a mixed-type inhibitor for KLK1 and KLK2, and a slow reversible inhibitor for cruzain and papain.[1][4]
Q2: What are the chemical properties of this compound?
This compound is a relatively complex molecule with the chemical formula C30H20O11.[5] Its structure as a biflavonoid contributes to its biological activity and may also be a factor in potential assay interference.
| Property | Value |
| Molecular Formula | C30H20O11 |
| Molecular Weight | 556.5 g/mol |
| XLogP3 | 4.5 |
| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Data sourced from PubChem CID 5319895.[5]
Q3: Why might a biflavonoid like this compound cause nonspecific effects in biochemical assays?
While specific inhibitory activities of this compound have been documented, compounds with flavonoid structures can sometimes be flagged as "promiscuous inhibitors" or assay interference compounds. This can be due to several factors, including:
-
Formation of aggregates: At certain concentrations, small molecules can form colloidal aggregates that sequester the target protein, leading to nonspecific inhibition.
-
Reactivity: The chemical structure of flavonoids may contain reactive moieties that can covalently bind to proteins.
-
Interference with assay technology: Some compounds can interfere with the detection method of an assay, for example, by having intrinsic fluorescence or by inhibiting a reporter enzyme.
Troubleshooting Guides
Issue 1: High background signal in an enzyme inhibition assay.
High background can obscure the true signal from your experiment, leading to false positives or inaccurate measurements.
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Step |
| Intrinsic Fluorescence of this compound | Run a control plate with this compound and all assay components except the enzyme or substrate to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. Subtract this background from your experimental wells. |
| Nonspecific Binding of Detection Reagents | Increase the number of wash steps and the soaking time between washes.[6] Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce nonspecific binding.[7] |
| Contamination of Reagents | Use fresh buffers and substrate solutions.[6] Ensure that laboratory glassware is thoroughly cleaned. |
| Ineffective Blocking | Ensure a blocking step is included in your protocol, especially for plate-based assays like ELISA. Use a suitable blocking buffer, such as bovine serum albumin (BSA) or casein.[6] |
Issue 2: Inconsistent IC50 values for this compound.
Variability in IC50 values across experiments can be frustrating and can cast doubt on the validity of your results.
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Step |
| This compound Solubility Issues | Visually inspect your this compound stock solution and working dilutions for any precipitation. Consider using a small amount of DMSO to aid solubility, but keep the final DMSO concentration in the assay low and consistent across all wells. |
| Time-Dependent Inhibition | This compound has been shown to be a slow reversible inhibitor for some proteases.[1] Pre-incubate this compound with the enzyme for varying amounts of time before adding the substrate to determine if the inhibition is time-dependent. |
| Assay Drift | Run plates in a randomized order to minimize the impact of gradual changes in signal over time.[8] |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against various enzymes.
| Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| Human Tissue Kallikrein 1 (KLK1) | Mixed-type | 5.7 | 3.6 |
| Human Tissue Kallikrein 2 (KLK2) | Mixed-type | 3.2 | 1.6 |
| Cruzain | Slow Reversible, Partial Competitive | 7 | 1.1 |
| Papain | Slow Reversible, Hyperbolic Mixed-type | - | 13.4 |
Data compiled from Puzer et al., 2016 and de Paula et al., 2011.[1][3][4]
Experimental Protocols
General Protocol for Determining this compound's IC50 in a Fluorometric Enzyme Assay
This is a generalized protocol and should be optimized for your specific enzyme and substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer. The final concentration of the solvent should be kept constant across all dilutions.
-
Prepare the enzyme and substrate solutions in assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the enzyme solution to each well of a microplate.
-
Add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and this compound for a predetermined amount of time at a specific temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for nonspecific binding.
Caption: Hypothetical protease signaling pathway inhibition.
References
- 1. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.ifs.ifsuldeminas.edu.br [portal.ifs.ifsuldeminas.edu.br]
- 5. This compound | C30H20O11 | CID 5319895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sinobiological.com [sinobiological.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fukugetin Derivatives
Welcome to the technical support center for the synthesis of Fukugetin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the biflavonoid core of this compound derivatives?
A1: The synthesis of this compound and its derivatives, which are C-C linked biflavonoids, primarily revolves around two key strategies:
-
Oxidative Cyclization of Chalcones: This classic method involves the synthesis of a chalcone (B49325) intermediate followed by an oxidative cyclization to form the flavone (B191248) core. For biflavonoids, this can be adapted through the coupling of two flavonoid precursors.
-
Suzuki-Miyaura Cross-Coupling: This modern palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-C bond between two flavonoid units.[1][2] It offers a more direct and often higher-yielding approach to constructing the biflavonoid skeleton.
Q2: Why are protecting groups necessary in the synthesis of this compound derivatives?
A2: this compound and its precursors contain multiple phenolic hydroxyl groups. These are reactive and can interfere with various synthetic steps, leading to unwanted side reactions and low yields. Protecting these hydroxyl groups with suitable protecting groups (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn), or silyl (B83357) ethers) is crucial to ensure the desired reactions occur at the intended positions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal in the final steps of the synthesis.[3]
Q3: What are the common challenges in purifying this compound derivatives?
A3: The purification of this compound derivatives can be challenging due to several factors:
-
High Polarity: The multiple hydroxyl groups make these compounds highly polar, which can lead to tailing and poor separation on normal-phase silica (B1680970) gel chromatography.
-
Complex Mixtures: Synthetic reactions often yield a mixture of the desired product, unreacted starting materials, and various side products with similar polarities, making separation difficult.
-
Low Solubility: Some derivatives may have limited solubility in common organic solvents, complicating purification by crystallization or chromatography.
-
Rotamers: In some cases, the presence of rotational isomers (atropisomers) can lead to peak broadening or splitting in chromatography.
Q4: Can this compound be synthesized without a metal catalyst?
A4: While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly efficient, alternative methods exist. The oxidative cyclization of chalcones, a key step in one of the major synthetic routes, can be achieved using various non-metallic oxidizing agents such as iodine in DMSO or selenium dioxide.[4] However, for the crucial C-C bond formation between the two flavonoid moieties, metal-catalyzed cross-coupling reactions are generally the most effective and widely used methods.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling to link two flavonoid precursors for a this compound derivative, but my yields are consistently low. What are the possible causes and solutions?
Answer: Low yields in Suzuki-Miyaura couplings for biflavonoid synthesis are a common issue. Here’s a systematic approach to troubleshoot the problem:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh palladium catalyst: Pd(PPh₃)₄ is sensitive to air and moisture. - Ensure proper ligand-to-metal ratio: A 1:2 to 1:4 ratio of Pd to ligand is often optimal. - Degas the reaction mixture thoroughly: Oxygen can deactivate the catalyst. Purge with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. |
| Poor Quality of Boronic Acid/Ester | - Check the purity of the boronic acid/ester: Impurities can inhibit the reaction. - Consider using a boronic ester (e.g., pinacol (B44631) ester): These are often more stable than the corresponding boronic acids. |
| Ineffective Base | - Use a sufficiently strong base: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can be critical and may require screening. - Ensure the base is anhydrous: Water can interfere with the reaction. |
| Suboptimal Reaction Temperature | - Increase the reaction temperature: Many Suzuki couplings require heating (80-120 °C) to proceed at a reasonable rate. |
| Solvent Issues | - Use a suitable solvent system: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used. The ratio can be optimized. - Ensure the solvent is anhydrous and degassed. |
Issue 2: Incomplete Oxidative Cyclization of Chalcone
Question: My oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor to the flavone is not going to completion. How can I improve the conversion?
Answer: Incomplete oxidative cyclization can be frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | - Increase the equivalents of the oxidizing agent: For iodine-mediated reactions, ensure a sufficient amount is present. - Try a stronger oxidizing agent: If I₂/DMSO is not effective, consider using SeO₂. |
| Low Reaction Temperature | - Increase the reaction temperature: This reaction often requires heating to reflux to proceed efficiently. |
| Steric Hindrance | - Prolong the reaction time: Sterically hindered substrates may require longer reaction times for complete conversion. |
| Presence of Electron-Withdrawing Groups | - Modify the reaction conditions: Substrates with strong electron-withdrawing groups may be less reactive and require more forcing conditions. |
Issue 3: Difficulty in Purification of the Final Product
Question: I have successfully synthesized my this compound derivative, but I am struggling to purify it from the reaction mixture. What purification strategies can I employ?
Answer: The purification of highly polar biflavonoids requires careful consideration of chromatographic conditions.
| Problem | Suggested Solution |
| Product Streaking on Silica Gel TLC | - Add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase: This can help to reduce tailing by protonating basic sites on the silica and the compound. - Consider using a different stationary phase: Alumina or C18 (reverse-phase) silica may provide better separation. |
| Co-elution of Product and Impurities | - Optimize the solvent system for column chromatography: Use a shallow gradient to improve resolution. - Employ preparative HPLC: High-Performance Liquid Chromatography often provides superior separation for complex mixtures of polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic or acetic acid is a good starting point.[5][6] |
| Product is an Oil or Amorphous Solid | - Attempt co-evaporation with a non-polar solvent: This can sometimes help to induce crystallization. - Lyophilization: If the compound is soluble in water or a mixture of water and an organic solvent, lyophilization can yield a solid powder. |
Data Presentation
The following tables summarize representative yields for key reactions in the synthesis of biflavonoids, providing a basis for comparison and optimization.
Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling in Biflavonoid Synthesis
| Flavonoid Precursor 1 (Halide) | Flavonoid Precursor 2 (Boronic Acid/Ester) | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 8-Iodo-chrysin derivative | Phenylboronic acid | Pd(PPh₃)₄ (3) | NaOH | DMF/H₂O | 120 | 75-85 | [1] |
| 6-Bromo-flavone derivative | Flavone-3'-boronic ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 60-70 | [2] |
| 3'-Iodo-apigenin derivative | Apigenin-8-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 80-90 | [7] |
Table 2: Representative Yields for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
| 2'-Hydroxychalcone Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2'-Hydroxy-4,4',6'-trimethoxychalcone | I₂ (catalytic) | DMSO | Reflux | 2 | 85-95 | [4] |
| 2',4'-Dihydroxy-4-methoxychalcone | SeO₂ | Dioxane | Reflux | 12 | 70-80 | [4] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | I₂ (1.2 equiv) | Pyridine | 100 | 4 | 80-90 | [8] |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of a this compound derivative. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis
This protocol describes the coupling of a halogenated flavonoid with a flavonoid boronic acid.
Materials:
-
Halogenated flavonoid (1.0 equiv)
-
Flavonoid boronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated flavonoid, flavonoid boronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water ratio.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Protocol 2: Oxidative Cyclization of a 2'-Hydroxychalcone using I₂/DMSO
This protocol describes the conversion of a 2'-hydroxychalcone to the corresponding flavone.
Materials:
-
2'-Hydroxychalcone (1.0 equiv)
-
Iodine (I₂) (0.1-0.2 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
The precipitated solid is collected by filtration.
-
Wash the solid with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by washing with water.
-
Dry the solid to obtain the crude flavone, which can be further purified by recrystallization or column chromatography.
Protocol 3: Deprotection of Hydroxyl Groups
This protocol describes the removal of methoxymethyl (MOM) protecting groups.
Materials:
-
MOM-protected this compound derivative
-
Methanol
-
4M HCl in 1,4-dioxane
Procedure:
-
Dissolve the MOM-protected this compound derivative in methanol.
-
Add 4M HCl in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Once deprotection is complete, neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC.
Visualizations
Diagram 1: General Workflow for this compound Derivative Synthesis
Caption: A generalized workflow for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low product yield in biflavonoid synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - an eco-friendly approach | Semantic Scholar [semanticscholar.org]
Technical Support Center: Fukugetin Storage and Handling
This technical support center provides guidance on the proper storage and handling of Fukugetin to prevent oxidative degradation, ensuring the integrity and activity of the compound for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a biflavonoid, a type of polyphenol. Like many polyphenolic compounds, its structure contains multiple hydroxyl groups on its aromatic rings. These hydroxyl groups are susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, high temperatures, and certain metal ions. This oxidation can lead to the degradation of this compound, resulting in a loss of its biological activity and the formation of unknown impurities.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or lower, in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, 2-8°C may be acceptable, but it is crucial to minimize exposure to air and light.
Q3: How should I store this compound in solution?
A3: this compound solutions are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected vial with the headspace purged with an inert gas. The choice of solvent can also impact stability; aprotic solvents like DMSO are generally preferred over protic solvents for long-term storage of flavonoids.
Q4: What are the visible signs of this compound oxidation?
A4: A common sign of flavonoid oxidation is a color change. A solution of pure this compound is typically a pale yellow. The development of a darker yellow, orange, or brown color can indicate oxidative degradation. In solid form, a change from a light-colored powder to a darker or discolored powder can also be an indicator.
Q5: Can I use antioxidants to prevent this compound oxidation in my experiments?
A5: Yes, the addition of antioxidants can help to mitigate the oxidation of this compound in solution during an experiment. Common antioxidants used for stabilizing polyphenols include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). However, it is essential to ensure that the chosen antioxidant does not interfere with the experimental assay. It is recommended to run appropriate controls to verify this.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound solution has changed color (e.g., turned brown). | Oxidation due to exposure to air or light. | - Discard the solution and prepare a fresh one. - Ensure future solutions are stored under an inert atmosphere and protected from light. - Use high-purity solvents to minimize contaminants that could catalyze oxidation. |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound stock solution. | - Prepare a fresh stock solution from solid this compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability check of the this compound standard using an analytical method like HPLC. |
| Precipitate forms in the this compound solution upon storage. | - The storage temperature is too low, causing the compound to fall out of solution. - The solvent has evaporated, increasing the concentration beyond its solubility limit. - The compound has degraded into less soluble products. | - Allow the solution to warm to room temperature and gently sonicate to try and redissolve the precipitate. - Ensure vials are tightly sealed to prevent solvent evaporation. - If the precipitate does not redissolve, it is likely due to degradation. Prepare a fresh solution. |
| Unexpected peaks appear in the HPLC chromatogram of a this compound sample. | Formation of degradation products due to oxidation or other degradation pathways. | - Use a photodiode array (PDA) detector to check the peak purity of the this compound peak. - Conduct a forced degradation study to identify potential degradation products and their retention times. - Optimize storage conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into amber glass vials.
-
For solid-state stability, weigh a precise amount of this compound powder into amber glass vials.
2. Storage Conditions:
-
Place the vials in stability chambers set to the following conditions as per ICH guidelines for accelerated testing:
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Include a control group stored at the recommended long-term storage condition (-20°C).
3. Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
4. Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
The HPLC method should be able to separate this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point.
-
Quantify the amount of this compound remaining and any major degradation products formed.
Protocol 2: Forced Degradation Study of this compound
This study is performed to identify potential degradation products and establish the degradation pathways of this compound.
1. Sample Preparation:
-
Prepare a this compound solution (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a vial of this compound solution and a vial of solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil under the same temperature conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a mass spectrometry (LC-MS) detector to help identify the mass of the degradation products.
-
Determine the percentage of this compound degradation and characterize the major degradation products.
Data Presentation
Table 1: Summary of this compound Stability Data from Accelerated Study
| Storage Condition | Time Point (Months) | This compound Remaining (%) | Appearance of Solution/Solid | Peak Purity Index (HPLC) | Notes |
| 40°C / 75% RH | 0 | 100 | Clear, pale yellow | >0.999 | Initial sample |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 6 | |||||
| -20°C (Control) | 0 | 100 | Clear, pale yellow | >0.999 | Initial sample |
| 6 |
Mandatory Visualizations
Caption: Hypothetical oxidative degradation pathway of this compound.
Caption: Recommended workflow for storing and handling this compound.
Caption: Decision tree for troubleshooting this compound degradation.
Validation & Comparative
The Biflavonoid Morelloflavone/Fukugetin: A Comprehensive Guide to its Biological Activities
Morelloflavone (B191904), also known as fukugetin, is a naturally occurring biflavonoid predominantly found in plants of the Garcinia genus.[1][2] Extensive research has demonstrated its wide array of pharmacological properties, positioning it as a compound of significant interest for drug development. This guide provides a comprehensive comparison and summary of the biological activities of morelloflavone/fukugetin, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
Morelloflavone/fukugetin has been extensively studied for its potent antioxidant, anti-inflammatory, anticancer, and antiviral activities. The following sections summarize the quantitative data from various experimental studies.
Antioxidant Activity
Morelloflavone/fukugetin exhibits strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[3][4][5] Its efficacy has been evaluated in various antioxidant assays, as detailed in the table below.
| Assay | Test System | IC50 / Activity Value | Reference Compound | Reference Compound Value | Source |
| DPPH Radical Scavenging | - | IC50 = 49.5 µM | - | - | [2] |
| DPPH Radical Scavenging | - | 58697 ± 6944 µmol Trolox/100 g | Trolox | - | [4] |
| ABTS Radical Scavenging | - | 209216 ± 11723 µmol Trolox/100 g | Trolox | - | [4] |
| ORAC | - | 293842 ± 22026 µmol Trolox/100 g | Trolox | - | [4] |
| Fe³⁺ Reduction | - | Absorbance of 0.583 at 400 µg/mL | - | - | [2] |
| Inhibition of LDL Oxidation | Fe²⁺-mediated | Strong inhibition | α-tocopherol | Less potent | [3] |
| Inhibition of LDL Oxidation | Non-metal induced | Strong inhibition | α-tocopherol | Less potent | [3] |
Anticancer Activity
The anticancer potential of morelloflavone/fukugetin has been demonstrated in various cancer cell lines, where it inhibits cell proliferation and induces apoptosis.[6][7][8][9][10]
| Cell Line | Cancer Type | IC50 Value | Comparison | Source |
| MCF-7 | Breast Cancer | 55.84 µg/mL | Doxorubicin (IC50 = 6.99 µg/mL) | [6][7] |
| PC-3 | Prostate Cancer | > 100 µmol/L | - | [8] |
| HUVECs (endothelial cells) | - | ~20 µmol/L (inhibition of VEGF-induced viability) | - | [8] |
| Glioma U87 | Brain Tumor | Strongest inhibition among tested morelloflavone substances | - | [10] |
| Glioma C6 | Brain Tumor | Strongest inhibition among tested morelloflavone substances | - | [10] |
Anti-inflammatory Activity
Morelloflavone/fukugetin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[8][11][12][13][14][15][16][17]
| Assay | Model System | Effect | Source |
| TPA-induced ear inflammation | Mice | Ameliorated inflammation | [8] |
| Carrageenan-induced paw edema | Mice | Ameliorated edema | [8] |
| PGE2 production inhibition | LPS-stimulated RAW 264.7 cells | IC50 < 3.0 µM for some biflavonoids | [12] |
| NO production inhibition | LPS-stimulated RAW 264.7 cells | Inhibition observed | [11] |
| iNOS and COX-2 expression | LPS-stimulated RAW 264.7 cells | Inhibition observed | [11] |
| Inflammatory cytokine secretion (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 cells | Inhibition observed | [11][14] |
Antiviral Activity
Several studies have highlighted the antiviral properties of biflavonoids, including morelloflavone/fukugetin, against a range of viruses.[8][18][19][20][21][22]
| Virus | Test System | Effect | Source |
| HIV-1 | Phytohemagglutinin-stimulated primary human peripheral blood mononuclear cells | Significant antiviral activity | [8] |
| Influenza A and B viruses | - | Robustaflavone (B1679496) (a related biflavonoid) showed strong inhibition (EC50 = 2.0 µg/ml for A, 0.2 µg/ml for B) | [20] |
| Herpes Simplex Virus (HSV-1, HSV-2) | - | Amentoflavone and robustaflavone (related biflavonoids) showed moderate activity | [20] |
Enzyme Inhibitory Activity
Morelloflavone/fukugetin has been shown to inhibit the activity of several enzymes implicated in various diseases.[23][24][25][26]
| Enzyme | Type | Kᵢ / IC50 Value | Inhibition Type | Source |
| HMG-CoA reductase | - | Kᵢ = 80.87 ± 0.06 µM (vs HMG-CoA), Kᵢ = 103 ± 0.07 µM (vs NADPH) | Competitive with HMG-CoA, Non-competitive with NADPH | [24] |
| Human Tissue Kallikrein 1 (KLK1) | Serine Peptidase | IC50 = 5.7 µM | Mixed-type | [23][25] |
| Human Tissue Kallikrein 2 (KLK2) | Serine Peptidase | IC50 = 3.2 µM | Mixed-type | [23][25] |
| Cruzain | Cysteine Protease | Kᵢ = 1.1 µM | Slow reversible, Partial competitive | [26] |
| Papain | Cysteine Protease | Kᵢ = 13.4 µM | Slow reversible, Hyperbolic mixed-type | [26] |
| T. cruzi proteases | - | IC50 = 7 µM | - | [26] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of morelloflavone/fukugetin and a control (e.g., doxorubicin) for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.[6][7]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.
-
Sample Addition: Different concentrations of morelloflavone/fukugetin are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[2]
Measurement of Nitric Oxide (NO) Production
This assay is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO production in stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of morelloflavone/fukugetin for a certain period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[11]
Signaling Pathways and Mechanisms of Action
Morelloflavone/fukugetin exerts its biological effects by modulating several key signaling pathways.
Anti-Angiogenic and Anticancer Effects
Morelloflavone/fukugetin has been shown to inhibit tumor angiogenesis by targeting Rho GTPases and the Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[8][9] It inhibits the activation of RhoA and Rac1 GTPases and suppresses the phosphorylation and activation of the Raf/MEK/ERK pathway.[8][9] This leads to the inhibition of endothelial cell proliferation, migration, and invasion, which are critical steps in angiogenesis.
In cancer cells, morelloflavone has been suggested to block the activity of Caspase-9, TNF-α, ER-α, and HER-2, contributing to its anticancer effects.[6][7]
Enzyme Inhibition
Morelloflavone/fukugetin acts as an inhibitor of HMG-CoA reductase by competing with the substrate HMG-CoA, thereby potentially lowering cholesterol synthesis.[24] Its inhibition of human tissue kallikreins suggests a role in modulating physiological and pathological processes involving these proteases.[23][25]
Conclusion
Morelloflavone, also identified as this compound, is a biflavonoid with a remarkable spectrum of biological activities. Its potent antioxidant, anti-inflammatory, anticancer, and antiviral properties, supported by a growing body of scientific evidence, make it a promising candidate for the development of novel therapeutic agents. This guide provides a consolidated resource of its demonstrated effects and underlying mechanisms to facilitate future research and drug discovery efforts. Further investigation, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Inhibition of human lipoprotein oxidation by morelloflavone and camboginol from Garcinia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents and antioxidant activity of <i>Garcinia madruno</i> (Kunth) Hammel - Journal of King Saud University - Science [jksus.org]
- 5. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids [pubmed.ncbi.nlm.nih.gov]
- 6. The Morelloflavone as Potential Anticancer Agent against MCF-7 Breast Cancer Cell Lines: In vitro and In silico Studies | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Fucoidan Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant and Anti-Inflammatory Actions of Polyphenols from Red and White Grape Pomace in Ischemic Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Antiviral Activity of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. elearning.uniroma1.it [elearning.uniroma1.it]
- 24. Morelloflavone from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fukugetin: A Comparative Analysis of its Efficacy as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Fukugetin, a naturally occurring biflavonoid, with established protease inhibitors. The data presented is compiled from preclinical studies and is intended to provide an objective overview for research and drug development purposes.
Executive Summary
This compound, isolated from Garcinia brasiliensis, has demonstrated inhibitory activity against both cysteine and serine proteases. This guide compares its in vitro efficacy against the well-characterized protease inhibitors K-777, E-64, Lanadelumab, and Berotralstat. The comparative data suggests that while this compound shows promise, particularly against the cysteine protease cruzain, its potency varies compared to clinically relevant inhibitors.
Data Presentation: Comparative Efficacy of Protease Inhibitors
The following tables summarize the quantitative data on the inhibitory efficacy of this compound and known protease inhibitors against their respective target proteases.
Table 1: Cysteine Protease Inhibition
| Inhibitor | Target Protease | Enzyme Class | IC50 | Ki | Inhibition Type | Source(s) |
| This compound | Cruzain | Cysteine Protease | 7 µM (in T. cruzi extract) | 1.1 µM | Slow, Reversible, Partial Competitive | [1][2] |
| Papain | Cysteine Protease | - | 13.4 µM | Slow, Reversible, Hyperbolic Mixed-Type | [1] | |
| K-777 | Cruzain | Cysteine Protease | ~5-10 µM (in amastigote assays) | - | Irreversible, Covalent | [3] |
| E-64 | Papain | Cysteine Protease | 9 nM | - | Irreversible, Covalent | [4] |
Table 2: Serine Protease Inhibition
| Inhibitor | Target Protease | Enzyme Class | IC50 | Ki | Inhibition Type | Source(s) |
| This compound | Human Tissue Kallikrein 1 (KLK1) | Serine Protease | - | - | Mixed-Type | [5][6] |
| Human Tissue Kallikrein 2 (KLK2) | Serine Protease | - | - | Mixed-Type | [5][6] | |
| Lanadelumab | Plasma Kallikrein | Serine Protease | - | 125 pM | Monoclonal Antibody | [7] |
| Berotralstat | Plasma Kallikrein | Serine Protease | - | 3.02 nM | Competitive, Reversible | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on the available literature and provide a framework for the experimental procedures used to obtain the efficacy data.
This compound Inhibition Assays
1. Cruzain and Papain Inhibition Assay [9]
-
Enzyme and Substrate Preparation: Recombinant cruzain and papain were used. The molar concentration of the active enzyme was determined by active site titration with E-64. The fluorogenic substrate Cbz-Phe-Arg-MCA was prepared as a stock solution in a 1:1 (v/v) mixture of H₂O and DMF.
-
Inhibitor Preparation: this compound was dissolved in a 1:1 (v/v) mixture of H₂O and DMF and then diluted in the assay buffer.
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA.
-
Assay Procedure:
-
The enzymes were pre-treated with 5 mM dithiothreitol (B142953) (DTT) for 15 minutes.
-
The assay was performed by mixing the enzyme, this compound at various concentrations, and the substrate in the assay buffer.
-
The hydrolysis of the fluorogenic substrate was monitored by measuring the fluorescence emission at 460 nm with an excitation wavelength of 380 nm.
-
For determining the mechanism of inhibition, Lineweaver-Burk plots were generated by measuring the initial reaction velocities at different substrate and inhibitor concentrations.
-
-
Inhibition in T. cruzi Extract:
-
A soluble protein extract from Trypanosoma cruzi parasites was prepared.
-
The cysteine protease activity in the extract was measured using the same fluorogenic substrate.
-
The IC50 value for this compound was determined by incubating the extract with increasing concentrations of the inhibitor for 1 hour before adding the substrate.
-
2. Human Tissue Kallikrein (KLK1 and KLK2) Inhibition Assay [6]
-
Enzyme and Substrate Preparation: Mature KLK1 and KLK2 were expressed and purified. The proteolytic activity was monitored using the fluorescence resonance energy transfer (FRET) peptide substrate Abz-KLRSSQ-EDDnp.
-
Inhibitor Preparation: this compound was dissolved and diluted to various concentrations.
-
Assay Procedure:
-
The assay was performed by mixing the enzyme, this compound, and the FRET substrate.
-
The hydrolysis of the substrate was monitored by fluorescence measurements.
-
IC50 values were determined from plots of percent inhibition versus the logarithm of the inhibitor concentration, calculated by nonlinear regression.
-
The mechanism of inhibition was determined by detailed kinetic studies and analysis of Lineweaver-Burk plots.
-
Known Protease Inhibitor Assays
1. K-777 Cruzain Inhibition Assay (General Protocol) [5]
-
Enzyme and Substrate: Recombinant cruzain and a suitable fluorogenic substrate were used.
-
Assay Procedure:
-
Compounds were tested for cruzain enzymatic inhibition using a previously described protocol.
-
To assess for non-specific inhibition by aggregation, assays were performed in the presence of varying concentrations of Triton X-100 (e.g., 0.02%) and Tween (e.g., 0.002%).
-
The reducing agent (e.g., DTT) concentration was also varied.
-
2. E-64 Papain Inhibition Assay [10]
-
Enzyme Activation: A stock solution of papain was prepared in an assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT) and incubated at 37°C for 15-30 minutes to ensure the active site cysteine was reduced.
-
Inhibitor Pre-incubation: In a 96-well microplate, varying concentrations of the E-64 derivative were added to the wells, followed by the activated papain solution. The mixture was incubated for a defined period (e.g., 15-30 minutes) to allow for covalent bond formation.
-
Substrate Addition and Kinetic Reading: The enzymatic reaction was initiated by adding a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide - BAPNA). The change in absorbance at the appropriate wavelength (e.g., 405 nm) was monitored in kinetic mode using a microplate reader.
-
Data Analysis: Initial reaction velocities were calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition was plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
3. Lanadelumab and Berotralstat Plasma Kallikrein Inhibition Assay [3]
-
Pharmacodynamic Assays: The inhibitory effects of Lanadelumab and Berotralstat on plasma kallikrein were evaluated using two primary exploratory assays:
-
Western Blot Assay: This assay evaluated the presence of cleaved high-molecular-weight kininogen (HMWK) in citrated plasma, with and without the addition of a contact pathway activator like Factor XIIa, to assess the activation of the plasma kallikrein-kinin cascade.
-
Fluorogenic Assay: This assay directly measured the inhibition of plasma kallikrein activity using a fluorogenic substrate.
-
-
Procedure for Fluorogenic Assay:
-
Plasma samples from healthy volunteers or HAE patients were used.
-
The assay was conducted in the presence of varying concentrations of the inhibitor.
-
The cleavage of a fluorogenic substrate by plasma kallikrein was measured to determine the level of inhibition.
-
Mandatory Visualizations
Caption: Comparative inhibition of cysteine and serine proteases.
Caption: A generalized workflow for in vitro protease inhibition assays.
Caption: Simplified signaling pathway of the Kallikrein-Kinin System.
References
- 1. benchchem.com [benchchem.com]
- 2. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Fukugetin's Anticancer Activity: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
Fukugetin, a biflavonoid found in the plant Garcinia brasiliensis, is emerging as a compound of interest in oncology research due to its demonstrated antiproliferative and pro-apoptotic activities. This guide provides a comparative overview of this compound's efficacy in various cancer cell lines, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents.
Comparative Efficacy of this compound
The cytotoxic effect of this compound, also known as Morelloflavone, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that a lower IC50 value indicates a higher potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | ~100.35 µM¹ | [1][2] |
| PC-3 | Prostate Cancer | >100 µM | [3] |
| HUVEC | Endothelial Cells² | 20 µM (VEGF-induced), 80 µM (normal) | [3] |
¹The reported IC50 value for MCF-7 cells was 55.84 µg/mL, which has been converted to µM for comparative purposes using a molecular weight of 556.47 g/mol .[1][2] ²Human Umbilical Vein Endothelial Cells (HUVEC) are not cancer cells but are crucial in angiogenesis, a process vital for tumor growth. The data indicates this compound's potent anti-angiogenic properties.
Key Experimental Methodologies
The following protocols are standard methods used to assess the anticancer activities of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
MTT Assay Workflow for IC50 Determination
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
Apoptosis Detection by Flow Cytometry
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
ERK and Rho GTPase Pathways: In prostate cancer cells (PC-3) and endothelial cells (HUVEC), this compound has been found to inhibit tumor angiogenesis by targeting the Rho GTPases and the extracellular signal-regulated kinase (ERK) signaling pathways.[3]
Other Potential Targets: In silico and in vitro studies on MCF-7 breast cancer cells suggest that this compound may also block the activity of Caspase-9, Tumor Necrosis Factor-alpha (TNF-α), Estrogen Receptor-alpha (ER-α), and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2]
While the Wnt and PI3K/Akt signaling pathways are common targets for many flavonoids, direct evidence specifically linking this compound to the modulation of these pathways in cancer cells is still an area of active investigation.
This compound's Impact on Cancer Signaling Pathways
Conclusion and Future Directions
The available data suggests that this compound exhibits notable anticancer and anti-angiogenic properties. Its efficacy against breast cancer (MCF-7) and its potent inhibition of endothelial cell proliferation highlight its therapeutic potential. However, the high IC50 value in prostate cancer (PC-3) cells suggests that its effectiveness may be cell-type dependent.
Further research is warranted to expand the scope of this compound's activity profile across a broader range of cancer cell lines, including those from lung, colon, and hematological malignancies. Elucidating its specific interactions with key cancer-related signaling pathways, such as Wnt and PI3K/Akt, will be crucial in understanding its full mechanistic landscape and advancing its potential as a novel anticancer agent.
References
Fukugetin's Enzymatic Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fukugetin, a biflavonoid isolated from Garcinia brasiliensis, has demonstrated inhibitory activity against enzymes from different classes, primarily serine proteases and cysteine proteases. Understanding its cross-reactivity profile is crucial for evaluating its potential as a therapeutic agent and for guiding further drug development efforts. This guide provides a comparative analysis of this compound's interaction with various enzymes, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound's Enzyme Inhibition
This compound has been shown to inhibit human tissue kallikreins (KLKs), a family of serine proteases, as well as the cysteine proteases cruzain and papain. The inhibitory potency of this compound varies among these enzymes, as detailed in the table below.
| Enzyme Target | Enzyme Class | This compound IC50 (µM) | This compound Ki (µM) | Type of Inhibition |
| Human Kallikrein 1 (KLK1) | Serine Protease | 5.7 ± 0.2[1] | 3.6 ± 0.2 | Mixed-type (Linear Partial Competitive)[1] |
| Human Kallikrein 2 (KLK2) | Serine Protease | 3.2 ± 0.1[1] | 1.6 ± 0.1 | Mixed-type (Linear Partial Competitive)[1] |
| Human Kallikrein 3 (KLK3) | Serine Protease | 13 ± 0.8[1] | Not Reported | Not Reported |
| Human Kallikrein 5 (KLK5) | Serine Protease | 12.5 ± 1.1[1] | Not Reported | Not Reported |
| Cruzain | Cysteine Protease | 7[2][3] | 1.1[2][3] | Slow Reversible, Partial Competitive[2][3] |
| Papain | Cysteine Protease | Not Reported | 13.4[2][3] | Slow Reversible, Hyperbolic Mixed-type[2][3] |
Comparison with Alternative Enzyme Inhibitors
To provide context for this compound's inhibitory activity, the following table compares its performance against other known inhibitors of its target enzymes.
| Target Enzyme | Alternative Inhibitor | Inhibitor Class | Reported IC50/Ki |
| Kallikreins (KLK1/KLK2) | Aprotinin | Serine Protease Inhibitor | Broad Spectrum Inhibition[4] |
| C1-INH (Berinert, Conestat alfa) | Natural Plasma Protein | Broad Spectrum Inhibition[4] | |
| Lanadelumab | Monoclonal Antibody | 0.04 µM (Ki for Plasma Kallikrein)[4] | |
| Berotralstat | Small Molecule | Not specified, targets Plasma Kallikrein[4] | |
| Cruzain | K11777 | Vinyl Sulfone | High-affinity irreversible inhibitor[5] |
| α-ketoamides | α-keto-based inhibitors | Reversible inhibitors[5] | |
| Papain | E-64 | Irreversible Cysteine Protease Inhibitor | Potent irreversible inhibitor |
| Leupeptin | Reversible Cysteine Protease Inhibitor | Reversible competitive inhibitor |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against kallikreins and cysteine proteases.
Kallikrein Inhibition Assay
This protocol is based on the use of a fluorogenic substrate.
Materials:
-
Purified human kallikrein (e.g., KLK1, KLK2)
-
Fluorogenic substrate (e.g., Abz-KLRSSKQ-EDDnp for KLK1/KLK2)[1]
-
Assay Buffer: 50 mM Tris, 1 mM EDTA, pH 7.5[1]
-
This compound or other test inhibitor, dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kallikrein enzyme, fluorogenic substrate, and test inhibitor.
-
Assay Setup: In the wells of the 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. For control wells, add the solvent vehicle.
-
Enzyme Addition: Add the kallikrein enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[1]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 320 nm, λem = 420 nm for Abz-peptides) in a kinetic mode.[1]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value using non-linear regression. The mechanism of inhibition and Ki can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.[1]
Cysteine Protease Inhibition Assay
This protocol is suitable for enzymes like cruzain and papain using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., cruzain, papain)
-
Fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC)[6]
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.[7]
-
This compound or other test inhibitor, dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the cysteine protease, fluorogenic substrate, and test inhibitor. The enzyme should be activated with a reducing agent like DTT.
-
Assay Setup: Add assay buffer to the wells of the 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Add DMSO to control wells.
-
Enzyme Addition: Add the activated cysteine protease to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[7]
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate wavelengths (e.g., Excitation: 355 nm, Emission: 460 nm for AMC-based substrates).[7]
-
Data Analysis: Determine the initial reaction rates and calculate IC50 values as described for the kallikrein assay. For slow-binding inhibitors like this compound, the time-dependence of inhibition should be analyzed.[2][3]
Visualizing Pathways and Workflows
To better understand the context of this compound's activity, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathways.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Fukugetin: A Comparative Analysis of a Promising Biflavonoid from Diverse Natural Sources
For Immediate Release
A comprehensive comparative analysis of Fukugetin, a biflavonoid attracting significant interest in the scientific community, reveals variations in its yield and reported bioactivities depending on its natural source. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of this compound's properties, experimental data, and the signaling pathways it modulates, fostering a deeper understanding of its therapeutic potential.
This compound, also known as Morelloflavone, is predominantly isolated from various species of the Garcinia genus. This review focuses on a comparative analysis of this compound sourced from two prominent species: Garcinia brasiliensis and Garcinia subelliptica.
Quantitative Analysis of this compound from Different Sources
The yield of this compound varies between different Garcinia species and the extraction methodology employed. The following table summarizes the reported yields from two distinct sources.
| Source Species | Plant Part | Extraction Method | This compound Yield | Reference |
| Garcinia brasiliensis | Not Specified | Solvent Sequence in Soxhlet Equipment (SES), Ethyl Acetate Fraction | 44.95 mg/g | [1] |
| Garcinia subelliptica | Bark | Not Specified | 6.0 mg/g (9 g from 1500 g of bark) | [2] |
Comparative Biological Activity of this compound
Anticancer Activity:
This compound has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the available IC50 values for this compound (Morelloflavone) against different cancer cell lines. It is important to note that the source of this compound is not always specified in these studies.
| Cell Line | Cancer Type | IC50 (µM) | Source of this compound | Reference |
| PC-3 | Prostate Cancer | > 100 | Garcinia cambogia | [3] |
Further research is required to establish a comprehensive and directly comparative dataset of this compound's anticancer potency from various natural sources.
Enzyme Inhibitory Activity:
This compound has been identified as a potent inhibitor of certain proteases.
| Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Source of this compound | Reference |
| Cruzain | Slow Reversible | 1.1 | 7 (on T. cruzi extract) | Garcinia brasiliensis | [4] |
| Papain | Slow Reversible | 13.4 | Not Reported | Garcinia brasiliensis | [4] |
| Kallikrein 1 (KLK1) | Mixed-type | Not Reported | Not Reported | Not Specified | |
| Kallikrein 2 (KLK2) | Mixed-type | Not Reported | Not Reported | Not Specified |
Signaling Pathways Modulated by this compound
One of the key mechanisms of action for this compound is its ability to modulate cellular signaling pathways, particularly the Wnt signaling pathway, which is often dysregulated in cancer.
Wnt Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the canonical Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound exerts its inhibitory effect by targeting Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the Wnt pathway. By inhibiting GSK3β, this compound prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus, where it can paradoxically lead to the downregulation of Wnt target genes in certain contexts.
References
- 1. arxiv.org [arxiv.org]
- 2. Garcinia brasiliensis Leaves Extracts Inhibit the Development of Ascitic and Solid Ehrlich Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]
- 4. Anticancer Activity of Garcinia morella on T-Cell Murine Lymphoma Via Apoptotic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Fukugetin Structure-Activity Relationship: A Comparative Analysis of Its Biological Activities
Fukugetin, a biflavonoid predominantly found in plants of the Garcinia genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a molecule comprised of two flavonoid units, naringenin (B18129) and luteolin, linked by a C-C bond, its unique structure underpins a range of biological effects, including enzyme inhibition and anti-angiogenic properties. This guide provides a comparative analysis of this compound's bioactivity, drawing upon available experimental data to elucidate its structure-activity relationship (SAR). Due to a lack of publicly available data on the systematic synthesis and comparative biological evaluation of a broad range of this compound derivatives, this guide will focus on comparing this compound with other closely related, naturally occurring biflavonoids.
Comparative Analysis of Enzyme Inhibition
This compound has been identified as a potent inhibitor of several classes of enzymes. Its activity is often compared with other biflavonoids, providing insights into the structural features crucial for potent inhibition.
Table 1: Comparative Inhibitory Activity of this compound and Related Biflavonoids against Various Enzymes
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Mechanism of Inhibition | Reference |
| This compound | Human Tissue Kallikrein 1 (KLK1) | IC₅₀ = 5.7 µM | Mixed-type | [1] |
| This compound | Human Tissue Kallikrein 2 (KLK2) | IC₅₀ = 3.2 µM | Mixed-type | [1] |
| This compound | Cruzain | Kᵢ = 1.1 µM | Slow-reversible, Partial competitive | [2] |
| This compound | Papain | Kᵢ = 13.4 µM | Slow-reversible, Hyperbolic mixed-type | [2] |
| Morelloflavone | Not specified in search results | Not specified in search results | Not specified in search results | |
| Amentoflavone | Not specified in search results | Not specified in search results | Not specified in search results |
Key Structure-Activity Relationship Insights:
-
The mixed-type inhibition of human tissue kallikreins by this compound suggests that it binds to both the free enzyme and the enzyme-substrate complex, indicating the presence of a secondary binding site (exosite) in addition to the active site.[1]
-
The potent, slow-reversible inhibition of the cysteine protease cruzain highlights the potential of the biflavonoid scaffold for targeting parasitic enzymes. The 12-fold higher potency against cruzain compared to papain suggests a degree of selectivity.[2]
-
The difference in the mechanism of inhibition for cruzain (partial competitive) and papain (hyperbolic mixed-type) by this compound, despite both being cysteine proteases, points to subtle differences in their active site topographies and the binding mode of this compound.[2]
Anti-Angiogenic Activity
This compound has demonstrated the ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
Table 2: Comparative Anti-Angiogenic Activity of this compound and Amentoflavone in a Zebrafish Model
| Compound | Concentration | Effect | Reference |
| This compound | Not specified | Inhibition of subintestinal vessel growth | [3] |
| Amentoflavone | 10 µM and 20 µM | Significant inhibition of subintestinal vessel growth | [3] |
Key Structure-Activity Relationship Insights:
-
Both this compound and amentoflavone, being biflavonoids, exhibit anti-angiogenic properties, suggesting that the core biflavonoid structure is important for this activity.[3]
-
Further studies are required to delineate the specific structural moieties of this compound responsible for its anti-angiogenic effects and to compare its potency with a wider range of biflavonoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the biological activities of this compound.
Enzyme Inhibition Assays (General Protocol):
-
Enzyme and Substrate Preparation: The target enzyme (e.g., KLK1, cruzain) and a corresponding fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period at a controlled temperature.
-
The reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
The initial velocities of the enzymatic reaction are calculated from the linear portion of the progress curves.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition, kinetic studies are performed by measuring the initial velocities at various substrate and inhibitor concentrations. The data are then plotted using Lineweaver-Burk or other kinetic models.
-
Zebrafish Anti-Angiogenesis Assay:
-
Zebrafish Maintenance and Embryo Collection: Zebrafish are maintained under standard conditions. Embryos are collected after natural spawning and raised in an incubator.
-
Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), embryos are transferred to a multi-well plate containing embryo medium with various concentrations of the test compounds (this compound, amentoflavone) or a vehicle control.
-
Vascular Staining and Imaging: After a defined incubation period (e.g., 48 or 72 hours post-fertilization), the embryos are stained with a fluorescent dye that specifically labels the vasculature (e.g., O-dianisidine for hemoglobin or using a transgenic line with fluorescently labeled blood vessels). The subintestinal vessels are then imaged using a fluorescence microscope.
-
Data Analysis: The extent of vessel growth and sprouting in the subintestinal region is quantified and compared between the treated and control groups. A reduction in vessel length or number indicates anti-angiogenic activity.
Visualizing the Structure of this compound and its Relationship to its Monomeric Units
To understand the structure-activity relationship, it is essential to visualize the molecular architecture of this compound and its constituent flavonoid monomers, naringenin and luteolin.
Caption: Molecular structure of this compound and its constituent flavonoid units.
Logical Relationship in Structure-Activity Relationship Studies
Caption: Workflow for Structure-Activity Relationship (SAR) analysis.
References
- 1. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Fukugetin: Bridging Computational Predictions with Laboratory Results
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, the synergy between in silico and in vitro studies is paramount. Computational predictions offer a rapid and cost-effective means to identify promising drug candidates, while subsequent experimental validation provides the necessary confirmation of their biological activity. This guide focuses on Fukugetin, a biflavonoid found in the plant Garcinia brasiliensis, and compares its predicted bioactivities with available experimental data, providing researchers with a comprehensive overview of its potential.
Antifungal Activity: Targeting Candida albicans
Candida albicans is a significant fungal pathogen, and the search for new antifungal agents is a public health priority. In silico studies have identified this compound as a potential inhibitor of essential proteins in this fungus.
In Silico Predictions: Molecular Docking Insights
A molecular docking study investigated the interaction of this compound with various protein targets in Candida albicans. The study predicted that this compound could bind effectively to several key proteins, with a notable interaction observed with a protein product of the SLN1 gene. The binding energy for this interaction was calculated to be -9.2 kcal/mol, suggesting a strong and stable binding affinity that could potentially disrupt the protein's function and, consequently, fungal growth.[1]
Table 1: Predicted Binding Affinity of this compound against a Candida albicans Protein Target
| Target Protein (Gene) | Predicted Binding Energy (kcal/mol) |
| Sln1 protein | -9.2 |
In Vitro Validation: The Missing Link
While the in silico data presents a compelling case for this compound's antifungal potential, specific in vitro studies to validate these predictions are not yet available in the public domain. Further research is required to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans. Such studies would be crucial to confirm the computational predictions and to establish the compound's potency as an antifungal agent.
Enzyme Inhibition: A Focus on Human Tissue Kallikreins
Human tissue kallikreins (KLKs) are a group of serine proteases implicated in various physiological and pathological processes, including inflammation and cancer. This compound has been investigated as a potential inhibitor of these enzymes.
In Silico and In Vitro Correlation: A Success Story
A study combining molecular docking, molecular dynamics simulations, and in vitro enzyme kinetics has characterized this compound as a mixed-type inhibitor of two specific human tissue kallikreins, KLK1 and KLK2.[2][3] The computational models predicted a stable interaction between this compound and the active sites of these enzymes.
These predictions were subsequently confirmed through in vitro enzyme inhibition assays. The study determined the half-maximal inhibitory concentration (IC50) values of this compound against KLK1 and KLK2, providing concrete evidence of its inhibitory activity.
Table 2: Comparison of In Silico Predictions and In Vitro Data for this compound as a Kallikrein Inhibitor
| Target Enzyme | In Silico Approach | In Vitro Validation (IC50) |
| Human Tissue Kallikrein 1 (KLK1) | Molecular Docking & Molecular Dynamics | 5.7 µM |
| Human Tissue Kallikrein 2 (KLK2) | Molecular Docking & Molecular Dynamics | 3.2 µM |
The close correlation between the computational predictions and the experimental results for kallikrein inhibition highlights the power of integrated drug discovery approaches.
Experimental Protocols
For researchers looking to build upon these findings, the following are detailed methodologies for the key experiments cited.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Kallikrein Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of kallikreins using a fluorogenic substrate.
-
Reagent Preparation: Prepare solutions of the kallikrein enzyme (e.g., KLK1 or KLK2), the fluorogenic substrate (e.g., Pro-Phe-Arg-AMC), and this compound at various concentrations in an appropriate assay buffer.
-
Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with the different concentrations of this compound to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for validating in silico antifungal predictions.
Caption: this compound's inhibitory action on Kallikrein.
References
Fukugetin in Cancer Research: A Comparative Guide to its Bioflavonoid Counterparts
In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Among these, bioflavonoids have garnered substantial interest for their multifaceted anti-cancer properties. This guide provides a comparative analysis of Fukugetin (also known as Morelloflavone), a biflavonoid found in plants of the Garcinia genus, against other well-researched bioflavonoids such as Quercetin (B1663063), Luteolin, and Apigenin (B1666066). This comparison is based on available experimental data on their efficacy in inhibiting cancer cell proliferation, their mechanisms of action, and the signaling pathways they modulate.
It is important to note that while a wealth of data exists for individual bioflavonoids, direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, this guide synthesizes the available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for this compound and other selected bioflavonoids across various cancer cell lines.
Table 1: IC50 Values of this compound (Morelloflavone) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PC-3 | Prostate Cancer | >100 | 24 |
| MCF-7 | Breast Cancer | ~98.5 (55.84 µg/mL) | Not Specified |
| HUVEC | Endothelial Cells | 20 (VEGF-induced) | 24 |
| HUVEC | Endothelial Cells | 80 (Normal) | 24 |
Table 2: Comparative IC50 Values of Quercetin, Luteolin, and Apigenin in Various Cancer Cell Lines
| Bioflavonoid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Quercetin | A549 | Lung Cancer | 8.65 µg/mL | 24 |
| H69 | Lung Cancer | 14.2 µg/mL | 24 | |
| MCF-7 | Breast Cancer | 37 | 24 | |
| HT-29 | Colon Cancer | 81.65 | 48 | |
| Luteolin | A549 | Lung Cancer | 3.1 | Not Specified |
| B16 4A5 | Melanoma | 2.3 | Not Specified | |
| NCI-ADR/RES | Ovarian Cancer | ~45 | 24 | |
| HCT-15 | Colon Cancer | Not Specified | 72 | |
| Apigenin | HL60 | Leukemia | 30 | 24 |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | |
| KKU-M055 | Cholangiocarcinoma | 78 | 24 |
Mechanisms of Anti-Cancer Action
This compound and other bioflavonoids exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
This compound (Morelloflavone)
This compound has been shown to inhibit cancer cell proliferation through several mechanisms:
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G2/M phase in endothelial cells, which is crucial for its anti-angiogenic effects.[1][2]
-
Anti-Angiogenesis: this compound inhibits tumor angiogenesis by targeting Rho GTPases and the extracellular signal-regulated kinase (ERK) signaling pathway.[3]
-
Wnt Signaling Pathway Modulation: this compound has been identified as a modulator of the Wnt signaling pathway, which is often dysregulated in various cancers.[4]
Quercetin, Luteolin, and Apigenin
These well-studied flavonoids share some common anti-cancer mechanisms, although the specific phases of cell cycle arrest and the signaling pathways targeted can vary:
-
Apoptosis Induction: All three are known to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can cause cell cycle arrest at different phases. For example, apigenin has been shown to induce G2/M arrest in some cancer cells, while quercetin can cause G2/M or G1 arrest depending on the cell type.[5]
-
Signaling Pathway Modulation: They are known to modulate several signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are critical for cancer cell survival and proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these bioflavonoids and a typical experimental workflow for their evaluation.
Caption: A typical workflow for in vitro evaluation of bioflavonoids.
Caption: Intrinsic apoptosis pathway modulated by bioflavonoids.
Caption: this compound's potential role in the Wnt signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anti-cancer effects of bioflavonoids.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the bioflavonoid (e.g., this compound, Quercetin) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the bioflavonoid at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the bioflavonoid, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
4. Western Blotting
This technique is used to detect specific proteins in a sample and to quantify their expression levels, which is useful for studying the effects of bioflavonoids on signaling pathways.
-
Protein Extraction: After treatment with the bioflavonoid, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]
- 4. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Fukugetin Inhibition Constants (Ki): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biflavonoid fukugetin, a natural product isolated from plants of the Garcinia genus, has demonstrated significant inhibitory activity against a variety of enzymes, making it a compound of interest for therapeutic development. A critical aspect of preclinical research is the reproducibility of key parameters such as the inhibition constant (Ki), which quantifies the potency of an inhibitor. This guide provides a comparative analysis of the reported Ki values for this compound against several enzymes, details the experimental protocols used in these determinations, and discusses the factors that can influence the reproducibility of these measurements.
Quantitative Data Summary
The inhibitory activity of this compound and other related biflavonoids against various enzymes is summarized in the table below. This data is compiled from several key studies and provides a basis for comparing the potency and selectivity of these natural compounds.
| Compound | Target Enzyme | Ki Value (µM) | Inhibition Type | Reference |
| This compound | Cruzain | 1.1 ± 0.2 | Partial Competitive | [1][2] |
| Papain | 13.4 ± 0.6 | Hyperbolic Mixed-Type | [1][2] | |
| Kallikrein 1 (KLK1) | 3.6 ± 0.2 | Mixed-Type | [3] | |
| Kallikrein 2 (KLK2) | 1.6 ± 0.1 | Mixed-Type | [3] | |
| Morelloflavone | HMG-CoA Reductase | 80.87 ± 0.06 (vs HMG-CoA) | Competitive | |
| 103 ± 0.07 (vs NADPH) | Non-competitive | |||
| Amentoflavone | SARS-CoV 3CLpro | - | Competitive | |
| GUS | 1.25 (vs SN38G) | Competitive | ||
| 0.24 (vs DDAOG) | Mixed-Type | |||
| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.3 (IC50) | - | ||
| Chrysin | CYP3A4 | 2.4 ± 1.0 | - | [4] |
| Acacetin | CYP3A4 | 12.1 ± 5.6 | - | [4] |
| Apigenin | CYP3A4 | 20.2 ± 12.7 | - | [4] |
| Pinocembrin | CYP3A4 | 5.1 ± 1.6 | - | [4] |
Note: Ki values are presented as mean ± standard deviation where available. IC50 values are provided where Ki is not specified. The absence of a specific Ki value is indicated by "-".
Experimental Protocols
The reproducibility of Ki values is intrinsically linked to the experimental methodology. Below are the detailed protocols from the cited studies for the determination of this compound's inhibition constants.
Inhibition of Cysteine Proteases (Cruzain and Papain)[1][2]
1. Materials and Reagents:
-
Enzymes: Recombinant cruzain and papain from Carica papaya latex.
-
Substrate: Carbobenzoxy-phenylalanyl-arginyl-7-amido-4-methylcoumarin (Cbz-Phe-Arg-MCA).
-
Inhibitor: this compound isolated from Garcinia brasiliensis.
-
Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA.
-
Enzyme Concentration Determination: Active site titration with E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane).
2. Enzyme Activity Assay:
-
Enzyme assays were performed in the sodium phosphate buffer.
-
The hydrolysis of the fluorogenic substrate Cbz-Phe-Arg-MCA was monitored spectrofluorometrically at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
3. Determination of Inhibition Constants (Ki) for Slow-Binding Inhibition:
-
The inhibition of both papain and cruzain by this compound was observed to be time- and concentration-dependent, characteristic of a slow, reversible inhibition mechanism.
-
The apparent first-order rate constant (kobs) was determined by fitting the progress curves of the enzymatic reaction at different inhibitor concentrations to a first-order rate equation.
-
The association (kon) and dissociation (koff) rate constants were determined by plotting kobs against the this compound concentration.
-
The inhibition constant (Ki) was calculated as the ratio of koff to kon.
4. Determination of Inhibition Type:
-
Lineweaver-Burk plots (double reciprocal plots of 1/velocity versus 1/[substrate]) were generated in the absence and presence of various concentrations of this compound.
-
For cruzain, the plots indicated a partial competitive inhibition mechanism.[1][2]
-
For papain, the data suggested a hyperbolic mixed-type inhibition.[1][2]
Inhibition of Human Tissue Kallikreins (KLK1 and KLK2)[3]
1. Materials and Reagents:
-
Enzymes: Recombinant human tissue kallikreins KLK1 and KLK2.
-
Substrate: Fluorogenic substrate specific for KLKs.
-
Inhibitor: this compound.
2. Determination of IC50 Values:
-
The half-maximal inhibitory concentration (IC50) values were determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Nonlinear regression analysis was used to calculate the IC50 values.
3. Kinetic Analysis for Ki Determination:
-
To determine the mechanism of inhibition, enzyme velocities were measured at various substrate and inhibitor concentrations.
-
Lineweaver-Burk plots (1/v versus 1/[S]) were constructed. The convergence of the lines above the x-axis in the second quadrant for both KLK1 and KLK2 indicated a mixed-type inhibition mechanism.[3]
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined at each this compound concentration using nonlinear regression.
-
The inhibition constant (Ki) was calculated from the secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
Factors Influencing Reproducibility
The variability in reported Ki values can arise from several factors. Ensuring consistency in the following aspects is crucial for achieving reproducible results:
-
Purity and Source of Reagents: The purity of the enzyme, substrate, and inhibitor can significantly impact the results. This compound, being a natural product, may have variations in purity depending on the isolation and purification methods.
-
Assay Conditions: Minor variations in pH, temperature, buffer composition, and ionic strength can alter enzyme activity and inhibitor binding.
-
Substrate Concentration: For competitive and mixed-type inhibitors, the apparent inhibitory potency is dependent on the substrate concentration. It is essential to report and control the substrate concentration relative to the Km value.
-
Enzyme Concentration: The concentration of the active enzyme in the assay must be accurately determined. Active site titration is a reliable method for this purpose.
-
Data Analysis Methods: The method used to calculate the Ki value (e.g., nonlinear regression of the Michaelis-Menten equation versus linearized plots like Lineweaver-Burk) can influence the final value. Simultaneous nonlinear regression of the full inhibition equation is generally considered the most robust method.
-
Incubation Times: For slow-binding inhibitors like this compound, pre-incubation of the enzyme and inhibitor is necessary to reach equilibrium before initiating the reaction. The duration of this pre-incubation and the reaction time must be consistent.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the inhibition constant (Ki) of a compound against a target enzyme.
Caption: A generalized workflow for the determination of enzyme inhibition constants (Ki).
References
Fukugetin: A Mixed-Type Inhibitor of Human Tissue Kallikreins - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fukugetin, a natural biflavonoid, with other inhibitors of human tissue kallikreins (KLKs). This compound has been identified as a mixed-type inhibitor of KLK1 and KLK2, a characteristic that distinguishes it from many known competitive inhibitors.[1][2] This guide presents quantitative data on this compound's inhibitory activity against a panel of KLKs and compares it with alternative small molecule, peptide, and protein inhibitors. Detailed experimental protocols and visualizations are provided to support further research and drug development efforts in this area.
Inhibitory Profile of this compound and Alternative Inhibitors
This compound has been evaluated against a range of human tissue kallikreins, demonstrating a broad spectrum of inhibitory activity. A detailed kinetic analysis has revealed a mixed-type inhibition mechanism for KLK1 and KLK2.[1] This is a significant finding as mixed-type inhibitors can offer advantages in terms of efficacy and in vivo target modulation.
The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound and a selection of alternative inhibitors against various human tissue kallikreins.
Table 1: Inhibitory Potency (IC50) of this compound against Human Tissue Kallikreins [1]
| Kallikrein | IC50 (µM) |
| KLK1 | 5.7 |
| KLK2 | 3.2 |
| KLK3 | > 100 |
| KLK4 | 28.4 |
| KLK5 | 15.6 |
| KLK6 | 25.3 |
| KLK7 | 12.8 |
Table 2: Comparison of this compound with Alternative Human Tissue Kallikrein Inhibitors
| Inhibitor Class | Inhibitor | Target Kallikrein(s) | Inhibition Type | Ki Value | IC50 Value |
| Natural Product | This compound | KLK1, KLK2 | Mixed-type [1] | - | 5.7 µM (KLK1), 3.2 µM (KLK2) [1] |
| KLK3 | - | - | > 100 µM[1] | ||
| KLK4 | - | - | 28.4 µM[1] | ||
| KLK5 | - | - | 15.6 µM[1] | ||
| KLK6 | - | - | 25.3 µM[1] | ||
| KLK7 | - | - | 12.8 µM[1] | ||
| Ursolic Acid | KLK5 | - | - | 8.7 µM[3] | |
| Oleanolic Acid | KLK5 | - | - | 6.4 µM[3] | |
| Pachymic Acid | KLK5 | - | - | 5.9 µM[3] | |
| Small Molecule | Statin-based peptidomimetics | KLK5 | Competitive | 0.12-0.13 µM[4] | - |
| DKFZ-917 | KLK6 | - | - | pIC50 = 8.51[5] | |
| DKFZ-918 | KLK6 | - | - | pIC50 = 8.22[5] | |
| Diphenyl N-(benzyloxycarbonyl)amino(4-amidinophenyl)methanephosphonate | KLK4 | - | - | 41.0 nM[6] | |
| Peptide | SFTI-FCQR(Asn14) | KLK4 | - | 0.04 nM[7] | - |
| SFTI-1 analogue (Analogue 6) | KLK5, KLK7 | - | 20 nM (Kd for KLK5)[8] | - | |
| MCoTI-II | KLK4 | - | 1.6 nM[9] | - | |
| MC-FCQR | KLK4 | - | 0.1 nM[9] | - | |
| KLK7 inhibitor | KLK7 | - | 140 pM[10] | - | |
| Protein | LEKTI (domains 6-8 and 9-12) | KLK5 | - | 1.2-5.5 nM[11] | - |
| LEKTI (fragment 6-9') | KLK7 | - | 11 nM[11] | - | |
| DX-2300 (monoclonal antibody) | KLK1 | Competitive | 0.13 nM[12] | - | |
| APPI-4M | KLK6 | - | 160 pM[13] | - | |
| Metal Ion | Zn2+ | KLK2 | Mixed | 3 µM[14] | - |
| KLK3 | Competitive | 6 µM[14] | 20 µM[14] | ||
| KLK4 | Non-competitive/Mixed | - | 16 µM[14] | ||
| KLK5 | - | 2.0-8.0 µM[14] | 4 µM[14] | ||
| KLK7 | Non-competitive | 10 µM (Kapp)[14] | - |
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the accurate comparison of enzyme inhibitors. Below is a general methodology for determining the inhibitory mechanism and kinetic parameters of a compound against a human tissue kallikrein.
Enzyme Inhibition Assay Protocol
-
Materials:
-
Purified recombinant human tissue kallikrein (e.g., KLK1, KLK2, etc.)
-
Fluorogenic peptide substrate specific for the KLK being assayed
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with physiological pH and salt concentrations)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
-
-
Determination of IC50 Value:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of the KLK enzyme to each well of the microplate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
-
Determination of Inhibition Type and Ki Value:
-
To determine the mechanism of inhibition, perform kinetic assays at varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction velocities at a range of substrate concentrations.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed-type: Lines intersect in the second or third quadrant (not on an axis).
-
-
The inhibition constant (Ki) and, for mixed-type inhibition, the alpha-Ki (Ki') can be calculated from the slopes and intercepts of the Lineweaver-Burk plots or by non-linear regression analysis of the velocity data.
-
Visualizations
Mechanism of Mixed-Type Inhibition
The following diagram illustrates the binding mechanism of a mixed-type inhibitor like this compound. The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, but with different affinities.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable synthesis and structural characterization of reversible KLK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallikrein 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent, Selective, and Cell-Penetrating Inhibitors of Kallikrein-Related Peptidase 4 Based on the Cyclic Peptide MCoTI-II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Substrates and Inhibitors for Kallikrein-Related Peptidase 7 (KLK7) Shed Light on KLK Proteolytic Activity in the Stratum Corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human kallikreins 5 and 7 by the serine protease inhibitor lympho-epithelial Kazal-type inhibitor (LEKTI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific inhibition of tissue kallikrein 1 with a human monoclonal antibody reveals a potential role in airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A potent, proteolysis-resistant inhibitor of kallikrein-related peptidase 6 (KLK6) for cancer therapy, developed by combinatorial engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fukugetin and Alternative Inhibitors of Trypanosoma cruzi Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of fukugetin, a naturally occurring biflavone, against the proteases of Trypanosoma cruzi, the etiological agent of Chagas disease. The primary target of many therapeutic strategies is cruzain (also known as cruzipain), the major cysteine protease of the parasite, which is essential for its replication and differentiation. This document presents a side-by-side comparison of this compound with other significant classes of cruzain inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of experimental workflows and inhibitor classifications.
Quantitative Comparison of Cruzain Inhibitors
The efficacy of various compounds against cruzain is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes these values for this compound and a selection of alternative inhibitors. It is crucial to note that direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies.
| Inhibitor Class | Specific Compound | Target Protease(s) | IC50 | Ki | Inhibition Mechanism | Experimental Conditions (Substrate, pH) | Reference(s) |
| Biflavone | This compound | T. cruzi extract proteases, Cruzain | 7.0 ± 0.6 µM | 1.1 ± 0.2 µM | Slow, Reversible, Partial Competitive | Cbz-Phe-Arg-MCA (10 µM), pH 6.8 | [1] |
| Vinyl Sulfone | K777 (or K11777) | Cruzain, Cathepsins B & L | ~5-10 nM (pIC50) | - | Irreversible, Covalent | Not specified in some summaries | [2][3] |
| N-methyl piperazine-Phe-homoPhe-vinyl sulfone phenyl | Cruzain | - | - | Irreversible | Not specified | [4] | |
| 2,3,5,6-tetrafluorophenoxymethyl ketone 54 | Cruzain | - | k_inact/K_i = 147,000 M⁻¹s⁻¹ | Irreversible | Not specified | [5][6] | |
| Dipeptidyl Nitrile | Odanacatib analogue | Cruzain | - | 16 nM | Reversible, Competitive | Not specified | [1][3][7] |
| Ketone-based | Various | Cruzain | - | Low nM range | Reversible, Covalent (hemithioacetal) | Not specified | [8][9] |
| Thiosemicarbazone | Peracetylated galactoside derivative (4i) | Cruzain, Rhodesain | ≤ 10 µM | - | Not specified | Not specified | [10][11] |
| Various | Cruzain | IC50 values in the µM range | - | Not specified | Not specified | [12][13] |
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a compound against cruzain, based on methodologies reported in the cited literature.
1. Enzyme and Substrate Preparation:
-
Enzyme: Recombinant cruzain is expressed and purified. The enzyme concentration is determined by spectrophotometry.
-
Substrate: A fluorogenic substrate, commonly Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin), is prepared in a suitable solvent like DMSO and then diluted in the assay buffer.
2. Assay Buffer Preparation:
-
A standard buffer, such as 0.1 M sodium acetate, is prepared and its pH is adjusted to 5.5.
-
The buffer is supplemented with a reducing agent, like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to maintain the active site cysteine of cruzain in a reduced state.
-
A non-ionic detergent, such as Triton X-100, is often included to prevent compound aggregation.
3. Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of the inhibitor (e.g., this compound) are pre-incubated with a fixed concentration of cruzain in the assay buffer for a specified period (e.g., 10-60 minutes) at a controlled temperature (e.g., 25-37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC).
-
Control reactions include the enzyme and substrate without the inhibitor (100% activity) and the substrate alone (background).
4. Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence progress curves.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the control without inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
For determining the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, mixed) using methods like Lineweaver-Burk plots or non-linear regression analysis.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in this research area, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing cruzain inhibition.
Caption: Logical comparison of this compound and its alternatives.
Discussion
This compound, a natural product, demonstrates moderate inhibitory activity against T. cruzi proteases with an IC50 in the low micromolar range.[14] Its mechanism as a slow, reversible, and partial competitive inhibitor is a noteworthy characteristic.[14][1]
In comparison, several synthetic classes of inhibitors exhibit significantly higher potency. Vinyl sulfones , such as K777, are irreversible covalent inhibitors with potencies often in the nanomolar range.[15][2] This irreversible nature can lead to high efficacy but may also raise concerns about off-target effects and toxicity.[3] Similarly, dipeptidyl nitriles and ketone-based inhibitors represent classes of potent reversible covalent inhibitors, with some compounds reaching nanomolar Ki values.[1][7][8] These inhibitors form a covalent bond with the active site cysteine of cruzain, but this bond is reversible, which can be an advantage in terms of safety.[9] Thiosemicarbazones are another class of non-peptidic inhibitors that have shown promise, with IC50 values in the micromolar range.[10][11]
The choice of an optimal inhibitor for further drug development depends on a balance of factors including potency, selectivity against host proteases (e.g., human cathepsins), pharmacokinetic properties, and toxicity. While this compound may not be the most potent cruzain inhibitor discovered, as a natural product it serves as an important lead for the development of novel, potentially less toxic, anti-Chagasic agents. Further research into the structure-activity relationships of biflavones could lead to the design of more potent and selective analogs.
References
- 1. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchopenworld.com [researchopenworld.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Identification of a New Class of Nonpeptidic Inhibitors of Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General solid-phase method to prepare novel cyclic ketone inhibitors of the cysteine protease cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of alpha-keto-based inhibitors of cruzain, a cysteine protease implicated in Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a sugar-based thiosemicarbazone series and structure-activity relationship versus the parasite cysteine proteases rhodesain, cruzain, and Schistosoma mansoni cathepsin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. K777 | Cysteine Protease | P450 | CCR | TargetMol [targetmol.com]
- 15. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fukugetin
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle Fukugetin with care. As a standard practice for all non-routine laboratory work, consult the relevant Safety Data Sheet (SDS) if available, and always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All waste materials, including spilled chemicals and the absorbent materials used for cleanup, should be treated as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound should align with general laboratory guidelines for chemical waste. The following steps provide a clear, procedural framework for its proper disposal:
-
Waste Identification and Characterization : Treat this compound as a hazardous chemical waste.[1][2] Hazardous waste can be defined by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] Unless confirmed to be non-hazardous, all chemical waste should be managed as hazardous.[1][2]
-
Containerization :
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred.[3]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name ("this compound") and any known hazard characteristics.[1]
-
Keep the waste container securely closed at all times, except when adding waste.[1][3]
-
-
Segregation :
-
Store this compound waste separately from incompatible materials to prevent dangerous reactions.[4]
-
If this compound was used in a solution, do not mix it with other solvent wastes unless they are compatible. For instance, many laboratories collect halogenated and non-halogenated solvent wastes in separate containers.[4]
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Request for Pickup :
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Do not dispose of this compound or its containers in the regular trash or pour it down the drain.[5]
-
Quantitative Waste Accumulation Limits
Laboratories must adhere to specific limits for the amount of hazardous waste stored in a Satellite Accumulation Area. The following table summarizes these general limits, which would apply to this compound waste.
| Waste Type | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | Up to 12 months (as long as volume is not exceeded) |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | Must be removed within 3 calendar days of reaching the limit |
Note: It is crucial to consult your institution's specific guidelines, as they may have different accumulation limits.[3]
Experimental Protocols
While this document focuses on disposal, the principles of safety and proper chemical handling are rooted in well-defined experimental protocols. When working with this compound or any other chemical, always follow established experimental procedures that include considerations for waste minimization.[3][4] This can involve ordering the smallest necessary quantities of chemicals and reducing the scale of experiments.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Fukugetin
This guide provides essential safety and logistical information for the handling and disposal of Fukugetin in a laboratory setting. The following procedures are based on general best practices for handling chemical compounds of this nature and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and dust. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Spill Prevention: Handle with care to prevent spills. Use appropriate tools and containers.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification: Contact a licensed professional waste disposal service to determine the proper waste classification.
-
Containerization: Place waste in a designated, labeled, and sealed container.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other PPE as chemical waste.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Type | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
| Spill | Use appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
